Amino-PEG8-Boc
Beschreibung
Eigenschaften
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H47NO10/c1-23(2,3)34-22(25)4-6-26-8-10-28-12-14-30-16-18-32-20-21-33-19-17-31-15-13-29-11-9-27-7-5-24/h4-21,24H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJVFHNJPJVDSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H47NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
756526-06-4 | |
| Record name | 1-Amino-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oic acid t-butyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Amino-PEG8-Boc
For Researchers, Scientists, and Drug Development Professionals
Core Concepts: Introduction to Amino-PEG8-Boc
This compound, systematically known as tert-butyl (1-amino-3,6,9,12,15,18,21,24-octaoxaoctacosan-28-yl)carbamate, is a heterobifunctional linker molecule widely employed in the fields of bioconjugation, drug delivery, and nanotechnology. Its structure comprises an eight-unit polyethylene (B3416737) glycol (PEG) chain, which imparts hydrophilicity and biocompatibility to the molecules it modifies. One terminus of the PEG chain is functionalized with a primary amine, while the other is protected by a tert-butyloxycarbonyl (Boc) group. This orthogonal protecting group strategy allows for sequential and controlled conjugation to different molecules of interest.
The hydrophilic nature of the PEG spacer enhances the solubility and can improve the pharmacokinetic profile of conjugated biomolecules, reducing aggregation and immunogenicity.[1][2] The terminal amine and the Boc-protected amine provide versatile handles for covalent modification, making this compound a critical tool in the construction of complex bioconjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[3][4][5]
Physicochemical Properties
The physical and chemical properties of this compound and its common variants are summarized in the table below. These properties are crucial for designing and executing successful conjugation strategies.
| Property | Value | Reference(s) |
| Systematic Name | tert-butyl (1-amino-3,6,9,12,15,18,21,24-octaoxaoctacosan-28-yl)carbamate | |
| Synonyms | t-boc-N-amido-PEG8-amine | [6] |
| CAS Number | 1052207-59-6 | [6] |
| Molecular Formula | C23H48N2O10 | [6] |
| Molecular Weight | 512.6 g/mol | [6] |
| Appearance | Pale yellow or colorless viscous liquid | [7] |
| Purity | ≥95% - 98% | [6][8] |
| Solubility | Soluble in Water, DMSO, DCM, DMF | [6][8] |
| Storage Conditions | -20°C for long-term storage (months to years) | [6][8] |
Note: Some properties listed are for the closely related t-Boc-N-amido-PEG8-acid, as comprehensive data for the amine version is not fully available in a single source. The general characteristics are expected to be similar.
Key Applications and Experimental Protocols
This compound is a versatile linker used in a variety of applications. Below are detailed protocols for its common uses.
Boc Deprotection
The removal of the Boc protecting group is a critical step to liberate the primary amine for subsequent conjugation.
Protocol: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) [9][10]
-
Dissolution: Dissolve the Boc-protected PEGylated compound in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Acid Addition: Add TFA to the cooled solution to a final concentration of 20-50% (v/v). If the substrate is sensitive to acid-catalyzed side reactions, triisopropylsilane (B1312306) (TIS) can be added as a scavenger (2.5-5% v/v).
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The appearance of a more polar product (lower Rf on TLC) indicates reaction progression.
-
Work-up:
-
Evaporation: Once the reaction is complete (typically 1-2 hours), remove the solvent and excess TFA under reduced pressure. To remove residual TFA, co-evaporate the residue with toluene.[10]
-
Aqueous Wash: If the free amine is required, carefully neutralize the reaction mixture by adding it to a chilled, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM.[10]
-
Precipitation: Add the reaction mixture to a large volume of cold diethyl ether to precipitate the deprotected PEGylated amine salt.[9]
-
Amide Bond Formation via EDC/NHS Coupling
The free amine of this compound can be readily coupled to a carboxylic acid-containing molecule using carbodiimide (B86325) chemistry.
Protocol: EDC/NHS Coupling to a Carboxylic Acid [11][12][13]
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature.
-
Prepare a stock solution of the carboxylic acid-containing molecule in an appropriate anhydrous solvent (e.g., DMF or DMSO).
-
Prepare fresh solutions of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in an activation buffer (e.g., 0.1 M MES, pH 6.0) immediately before use.
-
-
Activation of Carboxylic Acid:
-
In a reaction vessel, combine the carboxylic acid solution with the activation buffer.
-
Add a 1.2 to 1.5-fold molar excess of EDC and NHS relative to the total carboxyl groups.
-
Incubate for 15-30 minutes at room temperature with gentle mixing to form the NHS-activated ester.
-
-
Amine Coupling:
-
Dissolve this compound in a coupling buffer (e.g., PBS, pH 7.2-7.5).
-
Add the activated carboxylic acid solution to the this compound solution.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching:
-
Add a quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or hydroxylamine) to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or reverse-phase high-performance liquid chromatography (RP-HPLC), to remove unreacted reagents and byproducts.
-
Visualization of Workflows and Pathways
The following diagrams illustrate the key roles of this compound in various biotechnological applications.
References
- 1. us.huatengsci.com [us.huatengsci.com]
- 2. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. t-boc-N-amido-PEG8-amine, 1052207-59-6 | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. t-Boc-N-amido-PEG8-acid, 1334169-93-5 | BroadPharm [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. broadpharm.com [broadpharm.com]
- 13. benchchem.com [benchchem.com]
Amino-PEG8-Boc: A Versatile Linker for Advanced Bioconjugation
A Technical Guide for Researchers and Drug Development Professionals
Amino-PEG8-Boc, a heterobifunctional linker, has emerged as a critical tool in the field of bioconjugation, particularly in the development of sophisticated therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its defining feature is an eight-unit polyethylene (B3416737) glycol (PEG) chain, which imparts favorable physicochemical properties, flanked by a Boc-protected amine and a terminal primary amine. This unique structure allows for a controlled, stepwise conjugation of different molecules, making it an invaluable asset in the construction of complex biomolecular architectures.
Core Properties and Specifications
The fundamental characteristics of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Reference |
| CAS Number | 1052207-59-6 | [1] |
| Molecular Weight | 512.64 g/mol | [1] |
| Molecular Formula | C23H48N2O10 | [1] |
| Synonyms | t-Boc-Amido-PEG8-Amine | [1] |
Applications in Therapeutic Development
The strategic design of this compound lends itself to two primary areas of therapeutic research: Antibody-Drug Conjugates and PROTACs. The PEG8 spacer enhances the solubility and flexibility of the resulting conjugate, which can be crucial for its biological activity and pharmacokinetic profile.
Antibody-Drug Conjugates (ADCs)
In the realm of ADCs, this compound serves as a linker to connect a potent cytotoxic drug to a monoclonal antibody. This targeted delivery system directs the therapeutic payload specifically to cancer cells, minimizing off-target toxicity. The bifunctional nature of the linker allows for the initial attachment of the drug, followed by the deprotection of the Boc group to reveal a primary amine for conjugation to the antibody.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are innovative molecules designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. A PROTAC consists of two ligands—one that binds to the target protein and another that recruits an E3 ubiquitin ligase—connected by a linker. This compound is an ideal candidate for this linker, providing the necessary spacing and flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase, ultimately leading to the degradation of the target protein.[1]
Experimental Protocols and Workflows
The utility of this compound is best illustrated through the experimental workflows it enables. The following sections detail the key steps in utilizing this linker for the synthesis of ADCs and PROTACs.
General Workflow for Bioconjugation
The core of using this compound involves a two-step process: initial conjugation via its primary amine, followed by the deprotection of the Boc-protected amine for the second conjugation.
Caption: General workflow for sequential bioconjugation using this compound.
Synthesis of a PROTAC Molecule
The synthesis of a PROTAC using this compound typically involves the sequential coupling of the target protein ligand and the E3 ligase ligand.
Caption: Modular synthesis of a PROTAC molecule using this compound.
Signaling Pathway: PROTAC-Mediated Protein Degradation
The ultimate goal of a PROTAC is to induce the degradation of a target protein. The following diagram illustrates the catalytic cycle of this process.
Caption: Mechanism of PROTAC-mediated protein degradation.
References
The Gatekeeper of Bioconjugation: An In-depth Technical Guide to the Boc Protecting Group in PEG Linkers
For researchers, scientists, and drug development professionals, the precise construction of complex biomolecules is paramount. The tert-butyloxycarbonyl (Boc) protecting group, when applied to polyethylene (B3416737) glycol (PEG) linkers, serves as a cornerstone technology for achieving this control. Its strategic use in multi-step syntheses enables the development of sophisticated therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][2] This technical guide provides a comprehensive examination of the Boc group's function in PEG linkers, supported by quantitative data, detailed experimental protocols, and logical workflows.
Core Function: A Temporary Shield for Controlled Reactions
The primary function of the Boc group on a PEG linker is to act as a temporary protecting group for a primary or secondary amine.[1][3] This "masking" of the amine's reactivity is crucial to prevent unwanted side reactions, thereby directing chemical modifications to other parts of a molecule.[2] The Boc group's utility stems from its unique stability profile: it is robust under a wide range of basic and nucleophilic conditions, yet it can be readily and cleanly removed under acidic conditions.[1][4]
This acid lability forms the basis of an "orthogonal" protection strategy, which is fundamental to the controlled, stepwise assembly of complex molecules.[1][5] For instance, a heterobifunctional PEG linker may possess a Boc-protected amine at one end and a different reactive group (e.g., an NHS ester or maleimide) at the other.[2][3] This allows for the selective conjugation of a molecule to the active end, followed by the removal of the Boc group to expose the amine for a second, distinct conjugation step.[4][6]
The Chemical Mechanism of Boc Deprotection
The removal of the Boc group is an acid-catalyzed process, most commonly achieved with trifluoroacetic acid (TFA).[4][7] The mechanism involves the protonation of the carbamate (B1207046) oxygen, which leads to the cleavage of the tert-butyl group as a stable tert-butyl cation. The resulting carbamic acid is unstable and readily decarboxylates to release the free amine and carbon dioxide.[4][8]
Applications in Advanced Therapeutics
The precise control afforded by Boc-protected PEG linkers is integral to the development of next-generation therapies.
-
Antibody-Drug Conjugates (ADCs): In ADC synthesis, a heterobifunctional Boc-PEG linker can be conjugated first to a cytotoxic drug. Following this, the Boc group is removed, and the newly exposed amine on the linker is coupled to the antibody. This sequential approach ensures a specific and controlled drug-to-antibody ratio, a critical parameter for ADC efficacy and safety.[1]
-
PROteolysis TArgeting Chimeras (PROTACs): PROTACs are bifunctional molecules that bring a target protein and an E3 ligase into proximity. A Boc-protected heterobifunctional PEG linker is often used to sequentially conjugate the protein-of-interest (POI) ligand and the E3 ligase ligand, enabling the controlled assembly of the final PROTAC molecule.[1][2]
Quantitative Data Summary
The efficiency of the Boc protection and deprotection steps is critical for the overall yield and purity of the final bioconjugate. The choice of reagents, solvents, and reaction conditions must be carefully optimized.
Table 1: Representative Conditions for Boc Protection and Deprotection.[2]
| Process | Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Boc Protection | Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) | Dichloromethane (DCM) or Tetrahydrofuran (THF) | 0 - 25 | 2 - 12 | >95 |
| Boc Deprotection | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 0 - 25 | 0.5 - 2 | >90 |
| Boc Deprotection | 4M HCl in 1,4-Dioxane | 1,4-Dioxane | 0 - 25 | 1 - 4 | >90 |
Table 2: Comparative Analysis of Common Acidic Reagents for Boc Deprotection.[2]
| Acidic Reagent | Typical Concentration | Advantages | Disadvantages |
| Trifluoroacetic acid (TFA) | 20-50% in DCM | Fast and efficient; volatile, making it easy to remove post-reaction.[7] | Harsh acidity may not be suitable for all substrates; requires careful handling.[2][9] |
| HCl in Dioxane | 4 M | Milder than TFA, can offer better selectivity. | Slower reaction times compared to TFA.[2] |
| Lewis Acids (e.g., ZnBr₂, TMSI) | Varies | Milder than strong Brønsted acids.[2] | May require specific solvent systems and further optimization.[2] |
Experimental Protocols
Detailed and optimized protocols are essential for reproducible success in synthesizing and utilizing Boc-protected PEG linkers.
Protocol 1: Boc Protection of an Amino-PEG-Carboxylic Acid (Solution Phase)
This protocol describes a general procedure for the protection of a terminal amine group on a PEG linker.[2]
Materials:
-
H₂N-PEG-COOH
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Magnetic stirrer, round-bottom flask, and standard glassware
Procedure:
-
Dissolve the H₂N-PEG-COOH linker in anhydrous DCM in a round-bottom flask.
-
Add TEA or DIPEA (1.5-2.0 equivalents) to the solution and stir at room temperature.
-
Add (Boc)₂O (1.1-1.3 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, dilute the mixture with DCM.
-
Wash the organic layer with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected PEG linker (Boc-NH-PEG-COOH).
-
Characterize the product by NMR and MS to confirm its identity and purity.[4]
Protocol 2: Boc Deprotection of a PEG Linker (Solution Phase)
This protocol provides a standard method for removing a Boc protecting group to expose the primary amine.[7][10]
Materials:
-
Boc-protected PEG compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional scavenger)
-
Saturated sodium bicarbonate (NaHCO₃) solution (for neutralization, if required)
-
Magnetic stirrer, round-bottom flask, ice bath, and rotary evaporator
Procedure:
-
Dissolve the Boc-protected PEG compound in anhydrous DCM (e.g., 0.1-0.2 M) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.[10]
-
Slowly add TFA to a final concentration of 20-50% (v/v). If the substrate is sensitive to alkylation by the released tert-butyl cation, add a scavenger such as TIS (2.5-5% v/v).[7][11]
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.[7]
-
Once complete, remove the DCM and excess TFA by rotary evaporation.
-
To ensure complete removal of residual TFA, perform co-evaporation with toluene (repeat 3 times).[7][10] The resulting product is the TFA salt of the deprotected amine.
-
(Optional Neutralization) If the free amine is required, dissolve the residue in DCM and carefully wash with a saturated NaHCO₃ solution. Dry the organic layer and concentrate to yield the deprotected PEG-amine.[3][4]
Protocol 3: Boc Deprotection on a Solid-Phase Resin
This protocol is applicable for Boc deprotection of PEG linkers attached to a solid support, common in Solid-Phase Peptide Synthesis (SPPS).[3][7][12]
Materials:
-
Boc-amino-PEG-resin
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Boc-amino-PEG-resin in DCM or DMF for 30-60 minutes in a solid-phase synthesis vessel.[3][7]
-
Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 5-30 minutes to remove the Boc group and expose the terminal amine.[3][7]
-
Washing: Thoroughly wash the resin with DCM and then DMF to remove residual acid and the cleaved Boc group.[3][7]
-
Neutralization: Neutralize the resin with a solution of 10% DIPEA in DMF to deprotonate the ammonium (B1175870) salt, yielding the free amine ready for the next coupling step.[3][7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
The Pivotal Role of the PEG8 Spacer in Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the evolving landscape of biopharmaceuticals, the precise engineering of complex molecules is paramount. Bioconjugation, the chemical linking of two or more molecules where at least one is a biomolecule, is at the forefront of therapeutic innovation, leading to the development of sophisticated modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] The linker connecting the constituent parts of these conjugates is a critical determinant of the final product's efficacy, stability, and pharmacokinetic profile.[2][3] Among the diverse array of linkers, those incorporating polyethylene (B3416737) glycol (PEG) have become a cornerstone technology.[4][5]
This technical guide provides an in-depth exploration of the PEG8 spacer, a discrete and monodisperse linker comprising eight repeating ethylene (B1197577) oxide units.[1][3] Its defined length and molecular weight are crucial for producing homogeneous bioconjugates with consistent and reproducible pharmacological profiles.[1][3] This guide will delve into the core functions of the PEG8 spacer, present quantitative data on its impact, provide detailed experimental protocols, and visualize key experimental workflows.
Core Functions and Advantages of the PEG8 Spacer
The incorporation of a PEG8 spacer into a bioconjugate design imparts several key advantages that address common challenges in drug development.[1] These benefits are primarily rooted in its inherent hydrophilicity, flexibility, and biocompatibility.[3][6]
-
Enhanced Solubility and Reduced Aggregation: Many potent small-molecule drugs used in bioconjugates are hydrophobic, which can lead to aggregation and poor solubility in aqueous environments.[1] The hydrophilic nature of the PEG8 spacer acts as a solubilizing agent, improving the overall solubility of the conjugate and preventing aggregation.[1][7] This is particularly crucial for maintaining the stability and administrability of the bioconjugate.[1] The inclusion of a PEG8 spacer has been shown to be critical for enabling bioconjugation reactions in aqueous buffers with minimal organic co-solvents.[2]
-
Improved Pharmacokinetics: PEGylation, the process of attaching PEG chains, is a well-established strategy to improve the pharmacokinetic profile of a therapeutic.[1][8] The PEG8 spacer contributes to an increased hydrodynamic size of the bioconjugate, which can reduce renal clearance and prolong its circulation half-life.[1][9][10] This extended exposure can lead to improved therapeutic efficacy.[1]
-
Reduced Immunogenicity: The flexible and hydrophilic PEG8 chain can create a "stealth" effect by forming a hydration shell around the bioconjugate.[1][11] This can mask potentially immunogenic epitopes on the molecule, thereby reducing the risk of an undesired immune response.[1][12]
-
Optimized Spatial Separation: The defined length of the PEG8 spacer provides an optimal distance between the conjugated molecules.[1][11] This separation is critical to minimize steric hindrance, ensuring that each component of the conjugate can perform its function without interference.[1][13]
Quantitative Data on the Impact of PEG8 Spacers
The inclusion of a PEG8 spacer has a quantifiable impact on the physicochemical and biological properties of a bioconjugate. The following tables summarize key data.
Table 1: Physicochemical Properties of a Representative PEG8 Spacer Backbone
| Property | Value | Source |
| Chemical Formula (backbone) | C₁₆H₃₄O₉ | [3][11] |
| Molecular Weight (backbone) | ~370.4 g/mol | [3][11] |
| Spacer Arm Length | ~29.8 Å | [3][11] |
| Number of PEG Units | 8 | [3][11] |
| Note: The exact molecular weight and formula will vary depending on the reactive functional groups at each end of the PEG8 chain.[3][11] |
Table 2: Impact of PEG Spacer Length on Antibody-Drug Conjugate (ADC) Clearance
| Linker | Clearance (mL/day/kg) |
| No PEG | ~15 |
| PEG2 | ~10 |
| PEG4 | ~7 |
| PEG8 | ~5 |
| PEG12 | ~5 |
| PEG24 | ~5 |
| Data adapted from a study on non-binding IgG conjugated to MMAE with a drug-to-antibody ratio (DAR) of 8. A clear trend of decreased clearance is observed as the PEG spacer length increases, plateauing around PEG8.[14] |
Table 3: Impact of PEG Spacer Length on ADC Stability in Mouse Plasma
| Linker | % Intact ADC after 7 days |
| PEG4 | 75% |
| PEG8 | 85% |
| This table shows a comparison of linker-payload stability for ADCs with different PEG spacer lengths. The PEG8 spacer demonstrates greater stability than the shorter PEG4 spacer.[2] |
Table 4: Impact of Spacer Type on Binding Affinity (IC50) of a PROTAC
| Spacer Type | Linker Length/Composition | IC50 (nM) |
| No Spacer | - | 15.1 ± 2.1 |
| PEG4 | 4 ethylene glycol units | 10.2 ± 1.5 |
| PEG8 | 8 ethylene glycol units | 8.9 ± 1.2 |
| PEG24 | 24 ethylene glycol units | 7.8 ± 1.1 |
| Alkyl C12 | 12 carbon atoms | 25.4 ± 3.5 |
| Alkyl C24 | 24 carbon atoms | 31.2 ± 4.3 |
| Experimental data demonstrates that PEG spacers can lead to improved binding affinity compared to alkyl spacers, with PEG8 showing a significant improvement.[3] |
Applications in Advanced Therapeutics
The advantageous properties of PEG8 spacers have made them integral to the design of several classes of advanced therapeutics.
Antibody-Drug Conjugates (ADCs)
In ADCs, a linker connects a potent cytotoxic payload to a monoclonal antibody that targets a tumor-associated antigen.[2] The recently approved ADC, Zynlonta® (loncastuximab tesirine), utilizes a linker that contains a PEG8 chain.[3] This design choice helps to balance the hydrophobicity of the payload, contributing to the overall stability and pharmacokinetic profile of the ADC.[3] By improving solubility, PEG linkers can also enable higher drug-to-antibody ratios (DARs), potentially leading to more potent ADCs.[15][16]
PROteolysis TArgeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[3] A PROTAC consists of a ligand that binds the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker.[3] The length and flexibility of the PEG spacer are critical for enabling the PROTAC to induce a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for efficient protein degradation.[1][3] A PEG8 linker often provides the optimal length and flexibility for this purpose.[3]
Visualizing Key Workflows and Mechanisms
The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows and mechanisms of action involving PEG8 spacers.
Caption: Generalized workflow for the synthesis of an ADC using a heterobifunctional PEG8 linker.
Caption: Mechanism of targeted protein degradation by a PROTAC with a PEG8 spacer.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the use of bioconjugates containing PEG8 spacers.
Protocol 1: Conjugation of a Thiol-Containing Protein with a Maleimide-PEG8 Linker
This protocol outlines the conjugation of a protein with accessible cysteine residues to a maleimide-PEG8-payload.[9]
Materials:
-
Thiol-containing protein
-
Maleimide-PEG8-payload
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed.[9]
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds.[9]
-
Quenching reagent: N-acetylcysteine or L-cysteine.[9]
-
Purification system: Size-exclusion chromatography (SEC) or dialysis.[9]
Procedure:
-
Preparation of Protein:
-
Conjugation Reaction:
-
Dissolve the Maleimide-PEG8-payload in a compatible solvent (e.g., DMSO) to create a stock solution.[9]
-
Add the Maleimide-PEG8-payload stock solution to the protein solution. A 10-20 fold molar excess of the maleimide (B117702) reagent over the protein is recommended as a starting point.[17]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[18]
-
-
Quenching:
-
Purification:
-
Purify the bioconjugate from excess reagents using SEC or dialysis.[9]
-
Protocol 2: Conjugation of an Amine-Containing Protein with an NHS-PEG8 Linker
This protocol describes the conjugation of a protein, such as an antibody, with an NHS-PEG8 linker.[9]
Materials:
-
Amine-containing protein (e.g., antibody)
-
NHS-PEG8-payload
-
Conjugation Buffer: PBS, pH 7.5-8.5.[9]
-
Quenching buffer: 1 M Tris-HCl, pH 8.0.[9]
-
Purification system: SEC or dialysis.[9]
Procedure:
-
Preparation of Protein:
-
Dissolve the protein in conjugation buffer.[9]
-
-
Conjugation Reaction:
-
Quenching:
-
Add quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes to hydrolyze any unreacted NHS esters.[9]
-
-
Purification:
-
Purify the bioconjugate using SEC or dialysis.[9]
-
Conclusion
The PEG8 spacer is a versatile and powerful tool in the field of bioconjugation.[1] Its well-defined, monodisperse structure provides researchers with precise control over the properties of their bioconjugates.[1][3] By enhancing solubility, improving pharmacokinetic profiles, reducing immunogenicity, and providing optimal spatial orientation, the PEG8 linker helps to overcome significant hurdles in the development of advanced therapeutics like ADCs and PROTACs.[1] The quantitative data and detailed experimental protocols provided in this guide offer a practical framework for researchers and drug development professionals to effectively harness the advantages of the PEG8 spacer in their work.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. labinsights.nl [labinsights.nl]
- 17. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 18. benchchem.com [benchchem.com]
A Technical Guide to the Solubility of Amino-PEG8-Boc in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Amino-PEG8-Boc, a heterobifunctional PEG linker widely utilized in bioconjugation, drug delivery, and the development of complex molecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). An understanding of its solubility characteristics is critical for its effective handling, reaction optimization, and purification.
Core Compound Characteristics
This compound, also known as t-Boc-N-amido-PEG8-amine, possesses a structure that dictates its solubility profile. The molecule incorporates a lipophilic tert-butyloxycarbonyl (Boc) protecting group and a hydrophilic polyethylene (B3416737) glycol (PEG) chain. The Boc group enhances solubility in nonpolar organic solvents, while the eight-unit PEG chain, with its repeating ether linkages, imparts significant solubility in aqueous and polar organic solvents. This dual nature results in a broad solubility profile.
Qualitative Solubility Data
While precise, quantitative solubility data for this compound is not extensively published, qualitative solubility information has been established from various supplier technical data sheets. The hydrophilic nature of the PEG spacer is a dominant factor in its solubility.[1][2][3][4]
The following table summarizes the qualitative solubility of this compound in a range of common laboratory solvents.
| Solvent Classification | Solvent | Predicted Solubility |
| Polar Protic | Water | Soluble[1][5] |
| Methanol, Ethanol | Less Soluble[6] | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble[1][5] |
| Dimethylformamide (DMF) | Soluble[1][5] | |
| Chlorinated | Dichloromethane (DCM) | Soluble[1][5] |
| Chloroform (CHCl₃) | Soluble[6] |
Note: "Soluble" indicates that the compound is generally soluble, though the exact concentration is not consistently specified in available literature. "Less Soluble" suggests limited solubility.
Experimental Protocol: Determination of Thermodynamic Solubility via the Shake-Flask Method
For applications requiring precise concentrations, determining the quantitative solubility of this compound is essential. The saturation shake-flask method is a widely accepted and reliable technique for determining the equilibrium or thermodynamic solubility of a compound.[7][8]
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., DMSO, DCM)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Constant temperature bath or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Analytical instrumentation (e.g., HPLC, UPLC-MS, or a calibrated spectrophotometer)
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to create a stock solution of a known concentration.
-
Perform a series of dilutions to generate a set of standard solutions with varying, known concentrations. These will be used to construct a calibration curve.
-
-
Sample Preparation:
-
Add an excess amount of solid this compound to a vial. The presence of undissolved solid is crucial to ensure that equilibrium with the saturated solution is achieved.[8]
-
Add a known volume of the solvent to the vial.
-
-
Equilibration:
-
Tightly cap the vials to prevent solvent evaporation.
-
Place the vials on an orbital shaker in a constant temperature bath (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).[8]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
To ensure complete separation of the saturated solution from the undissolved solid, centrifuge the vials at a high speed.[8]
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filter the supernatant through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the calibration curve.
-
-
Quantification:
-
Analyze the diluted sample using a validated analytical method (e.g., HPLC).
-
Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.
-
Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the thermodynamic solubility.
-
-
Data Reporting:
-
Report the solubility in units such as mg/mL or mol/L at the specified temperature.
-
Experimental Workflow Visualization
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
Factors Influencing Solubility
Several factors can influence the measured solubility of this compound:
-
Temperature: Solubility is generally temperature-dependent. It is crucial to control and report the temperature at which solubility is determined.
-
Solvent Purity: The presence of impurities, particularly water, in organic solvents can significantly alter the solubility of a compound. The use of high-purity, anhydrous solvents is recommended.
-
Compound Purity: The purity of the this compound sample will directly impact the accuracy of the solubility measurement.
-
pH (for aqueous solutions): As this compound contains a free amine group, its solubility in aqueous solutions will be pH-dependent. The amine group will be protonated at acidic pH, which is expected to increase its aqueous solubility.
Conclusion
This compound exhibits good qualitative solubility in a range of polar aprotic and chlorinated organic solvents, as well as in water, which is a direct result of its hydrophilic PEG spacer. For research and development activities that require precise concentrations, the shake-flask method detailed in this guide provides a reliable means of determining quantitative solubility. A thorough understanding of these solubility characteristics is fundamental for the successful design and execution of experiments in drug discovery and bioconjugation.
References
- 1. t-Boc-N-amido-PEG8-acid, 1334169-93-5 | BroadPharm [broadpharm.com]
- 2. nbinno.com [nbinno.com]
- 3. Boc-NH-PEG8-CH2CH2COOH - Apinnotech Co., Ltd. [apnbiotech.com]
- 4. t-Boc-N-Amido-PEG8-acid, CAS 1334169-93-5 | AxisPharm [axispharm.com]
- 5. t-boc-N-amido-PEG8-amine, 1052207-59-6 | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Navigating the Stability of Amino-PEG8-Boc: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Amino-PEG8-Boc (tert-Butyl (2-(2-(2-(2-(2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate) is a heterobifunctional linker of significant interest in bioconjugation, proteomics, and drug delivery, particularly in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its discrete eight-unit polyethylene (B3416737) glycol (PEG) spacer imparts hydrophilicity and flexibility, while the terminal amine and Boc-protected amine allow for controlled, sequential conjugation. Ensuring the chemical integrity of this linker is paramount for the reproducibility of experiments and the efficacy and safety of the final therapeutic. This technical guide provides an in-depth overview of the stability of this compound, recommended storage conditions, and detailed experimental protocols for its stability assessment.
Core Stability Profile
The stability of this compound is primarily influenced by its two key functional components: the acid-labile tert-butyloxycarbonyl (Boc) protecting group and the polyethylene glycol (PEG) backbone.
1. The Boc Protecting Group: The Boc group is notoriously sensitive to acidic conditions, which is a feature exploited for its removal during synthesis.[1] However, this lability also represents a primary degradation pathway if the molecule is inadvertently exposed to acidic environments during storage or handling. Conversely, the Boc group is stable in the presence of most bases and nucleophiles.[2]
2. The PEG Backbone: The ether linkages within the PEG chain are generally stable to hydrolysis but are susceptible to auto-oxidation. This oxidative degradation can be catalyzed by heat, light, and the presence of transition metal ions, leading to chain cleavage and the formation of impurities such as aldehydes (e.g., formaldehyde) and carboxylic acids.
Recommended Storage and Handling
To maintain the integrity and purity of this compound, adherence to appropriate storage and handling protocols is critical.
| Parameter | Recommended Condition | Rationale |
| Long-Term Storage | -20°C in a dry, dark environment within a tightly sealed container.[3][4] | Minimizes thermal degradation and oxidation of the PEG chain. Protection from light and moisture prevents photo-degradation and hydrolysis. |
| Short-Term Storage | 2-8°C is acceptable for short periods.[3] | Offers moderate protection for transient periods. |
| Handling | Allow the vial to warm to room temperature before opening.[3] | Prevents condensation of atmospheric moisture into the container, which could lead to hydrolysis. |
| Solution Storage | Prepare stock solutions in anhydrous solvents (e.g., DMSO, DMF) and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[3] | Anhydrous conditions prevent hydrolysis. Cold temperatures slow down potential degradation in solution. Aliquoting is recommended. |
Degradation Pathways
The primary degradation pathways for this compound are acid-catalyzed hydrolysis of the Boc group and oxidation of the PEG chain.
Quantitative Stability Analysis
The following table outlines the typical conditions for a forced degradation study. Researchers can use this as a template to generate quantitative data for this compound.
| Stress Condition | Reagents and Conditions | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours | Amino-PEG8-Amine (from Boc deprotection) |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours | Generally stable, but potential for minor PEG degradation |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | PEG chain scission products (aldehydes, carboxylic acids) |
| Thermal Degradation | Solid compound at 70°C | Potential for both Boc deprotection and PEG oxidation |
| Photostability | Exposure to UV light (e.g., 254 nm)[2] | Primarily PEG chain oxidation |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible stability data.
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade this compound to identify potential degradation products and to develop a stability-indicating analytical method.
1. Sample Preparation:
-
Prepare stock solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).
2. Stress Conditions:
-
Acid and Base Hydrolysis: Mix the stock solution with 0.1 M HCl and 0.1 M NaOH, respectively. Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). At various time points, withdraw aliquots and neutralize them.
-
Oxidative Degradation: Add a low concentration of hydrogen peroxide (e.g., 3%) to a solution of the compound. Incubate at room temperature, protected from light, for a set duration.
-
Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 70°C).
-
Photostability: Expose a solution of the compound to a controlled light source (e.g., UV lamp at 254 nm).
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating method, typically HPLC-MS.
Protocol 2: HPLC-MS Method for Stability Analysis
This protocol provides a general method for the separation and identification of this compound and its potential degradation products.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Mass Spectrometer (MS) with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from low to high percentage of mobile phase B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
MS Conditions (Example):
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 100-2000.
Data Analysis:
-
Compare the chromatograms and mass spectra of the stressed samples to the unstressed control.
-
Identify new peaks in the chromatograms of the stressed samples as potential degradation products.
-
Use the mass-to-charge ratio (m/z) from the mass spectrometer to identify the molecular weight of the degradation products and elucidate their structures.
Logical Relationships in Stability Assessment
The assessment of this compound stability follows a logical progression from understanding the molecule's intrinsic properties to performing stress testing and finally, to establishing appropriate storage conditions.
References
A Deep Dive into Cleavable and Non-Cleavable PEG Linkers: A Technical Guide for Drug Development Professionals
Introduction
In the landscape of advanced drug delivery and bioconjugation, Polyethylene Glycol (PEG) linkers have become indispensable tools.[1] These flexible, hydrophilic spacers connect a therapeutic payload to a carrier molecule, such as an antibody, significantly enhancing the conjugate's pharmacokinetic and pharmacodynamic properties.[][3] The strategic choice between a cleavable and a non-cleavable PEG linker is a critical decision in the design of targeted therapies like Antibody-Drug Conjugates (ADCs), as it dictates the mechanism of drug release, stability, and overall therapeutic index.[4] This technical guide provides a comprehensive comparison of cleavable and non-cleavable PEG linkers, complete with quantitative data, detailed experimental protocols, and visualizations to inform rational drug design.
Core Principles: A Tale of Two Release Strategies
The fundamental distinction between cleavable and non-cleavable PEG linkers lies in their drug release mechanism, which in turn influences their stability and application.[3]
Cleavable PEG Linkers are engineered with specific chemical bonds that are designed to break under predefined physiological conditions.[5] This allows for the controlled release of the therapeutic payload at the target site, such as a tumor microenvironment or within a specific cellular compartment.[3] The primary advantage of this approach is the potential for targeted drug release, which can minimize systemic toxicity and enhance therapeutic efficacy.[1]
Non-Cleavable PEG Linkers , in contrast, form stable, permanent covalent bonds between the drug and the carrier molecule.[1][6] Drug release from these linkers is not dependent on the cleavage of the linker itself, but rather on the degradation of the carrier molecule, typically within the lysosome of the target cell.[4] This strategy offers exceptional stability in circulation, reducing the risk of premature drug release and associated off-target toxicity.[7]
Comparative Analysis: Advantages and Disadvantages
The selection of a linker strategy involves a trade-off between controlled, potent drug release and systemic stability. The following table summarizes the key characteristics of each linker type.
| Feature | Cleavable PEG Linkers | Non-Cleavable PEG Linkers |
| Release Mechanism | Triggered by specific conditions (e.g., low pH, high glutathione (B108866), specific enzymes).[4] | Relies on the lysosomal degradation of the antibody backbone.[4] |
| Payload Release Site | Tumor microenvironment or intracellularly (endosomes, lysosomes).[8] | Primarily intracellular, within the lysosome.[8] |
| Released Payload | Often the free, unmodified parent drug.[4] | Drug-linker-amino acid catabolite.[4] |
| Plasma Stability | Generally lower, with potential for premature payload release.[9] | Generally higher, leading to a more stable conjugate in circulation.[9] |
| "Bystander Effect" | High potential; the released payload can diffuse and kill neighboring antigen-negative cells.[4] | Low to negligible; the released payload is often charged and less permeable.[9] |
| Off-Target Toxicity | Higher potential due to premature release and the bystander effect.[9] | Lower potential due to higher stability and localized payload release.[7] |
| Therapeutic Window | Potentially narrower due to off-target toxicities.[9] | Potentially wider due to improved tolerability.[][7] |
Mechanisms of Cleavage: A Closer Look at Cleavable Linkers
Cleavable linkers are designed to respond to specific triggers unique to the target microenvironment. The three primary mechanisms are:
-
pH-Sensitivity (Acid-Labile Linkers): These linkers, often containing hydrazone or acetal (B89532) groups, are stable at the physiological pH of blood (~7.4) but hydrolyze in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[3][5] This pH drop triggers the release of the drug inside the target cell.[3]
-
Enzyme-Sensitivity: These linkers incorporate peptide sequences, such as the valine-citrulline (VC) dipeptide, that are substrates for enzymes like cathepsin B, which are often overexpressed in tumor cells.[5][7] Enzymatic cleavage of the peptide sequence liberates the drug.[3]
-
Reduction-Sensitivity (Disulfide Linkers): These linkers contain a disulfide bond (-S-S-) that is stable in the oxidizing extracellular environment but is readily cleaved in the reducing intracellular environment where the concentration of glutathione (GSH) is significantly higher.[5][7]
Quantitative Performance Data
Direct head-to-head comparisons of ADCs with identical antibodies and payloads but different linker types are not always publicly available. The following tables synthesize representative preclinical data from various sources to provide a comparative overview.
Table 1: In Vivo Anti-Tumor Efficacy in Xenograft Models [9]
| ADC Construct | Linker Type | Tumor Model | Key Efficacy Outcome |
| Trastuzumab-vc-MMAE | Cleavable (Valine-Citrulline) | N87 Gastric Cancer | Showed significant tumor regression and a bystander killing effect. |
| Trastuzumab-mc-DM1 (Kadcyla®) | Non-Cleavable (Thioether) | JIMT-1 Breast Cancer | Demonstrated superior efficacy compared to lower drug-to-antibody ratio conjugates.[9] |
Table 2: Comparative Plasma Stability [8]
| ADC Construct | Linker Type | Species | Payload Loss (after 1 week in plasma) |
| Conventional Valine-Citrulline linked ADC | Cleavable | Rat | ~20% |
| ADC with a more stable tandem cleavable linker | Cleavable | Rat | No payload loss |
| ADC with a non-cleavable linker | Non-Cleavable | (General) | Generally exhibits superior plasma stability compared to cleavable counterparts.[8] |
Note: The data in these tables are compiled from different studies for illustrative purposes. Direct head-to-head comparisons under identical conditions are limited.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanisms of action for cleavable vs. non-cleavable linker ADCs.
Caption: General workflow for in vivo ADC efficacy studies.
Caption: How linker choice influences the therapeutic index.
Detailed Experimental Protocols
Reproducible and standardized experimental protocols are essential for the accurate comparison of different bioconjugate constructs.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC and quantify premature payload release in plasma.
Materials:
-
ADC constructs (with cleavable and non-cleavable linkers)
-
Control plasma (human, mouse, or rat)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Analytical method for quantification (e.g., ELISA, LC-MS/MS)
Procedure:
-
Spike the ADC into plasma at a final concentration of 100 µg/mL.
-
Incubate the samples at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, and 168 hours).
-
Immediately stop the reaction by freezing the samples at -80°C.
-
Quantify the amount of intact ADC and/or released payload in each sample using a validated analytical method.
-
For intact ADC quantification by ELISA, use a capture antibody against the ADC's antibody and a detection antibody against the payload.
-
For free payload quantification, precipitate plasma proteins (e.g., with acetonitrile) and analyze the supernatant by LC-MS/MS.
-
Plot the percentage of intact ADC or the concentration of free payload over time to determine the stability profile.
Protocol 2: In Vitro Cytotoxicity Assay (IC50 Determination)
Objective: To assess the cytotoxic effect of the drug conjugate on cancer cell lines.[3]
Materials:
-
Cancer cell line of interest (e.g., N87, SK-BR-3)[8]
-
Complete cell culture medium
-
Drug conjugates (cleavable and non-cleavable PEGylated versions) and free drug
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[8]
-
Treatment: Prepare serial dilutions of the ADCs and the free payload in cell culture medium. Remove the old medium from the cells and add the drug-containing medium.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the drug concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using a suitable software.
Protocol 3: Characterization of PEGylated Proteins by SDS-PAGE
Objective: To provide an initial assessment of a PEGylation reaction and estimate the degree of PEGylation.[10]
Materials:
-
PEGylated protein sample
-
Unmodified protein control
-
Molecular weight standards
-
SDS-PAGE gel and running buffer
-
Loading buffer
-
Coomassie Brilliant Blue or other suitable protein stain
-
Gel imaging system
Procedure:
-
Sample Preparation: Mix the protein samples with loading buffer and heat if necessary to denature the proteins.
-
Gel Electrophoresis: Load the samples and molecular weight standards onto the SDS-PAGE gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Staining and Visualization: After electrophoresis, stain the gel with Coomassie Brilliant Blue and then destain to visualize the protein bands. Image the gel using a gel documentation system.[10]
-
Data Analysis: Compare the migration of the PEGylated protein bands to the unmodified protein and the molecular weight standards. The PEGylated protein will show a significant increase in apparent molecular weight. The presence of multiple bands in the PEGylated sample lane may indicate a mixture of mono-, di-, and higher-order PEGylated species.[10]
Conclusion: No One-Size-Fits-All Solution
The decision between a cleavable and a non-cleavable PEG linker is a nuanced one that must be guided by the specific therapeutic context.[8] Cleavable linkers offer the potential for a potent bystander effect, which can be crucial for treating heterogeneous tumors.[4] However, this may come at the cost of lower plasma stability and a higher risk of off-target toxicity.[11] Non-cleavable linkers generally provide enhanced stability and a better safety profile, making them well-suited for highly potent payloads and targets with high, homogenous expression.[11] A thorough understanding of the target biology, the physicochemical properties of the payload, and the principles outlined in this guide will empower researchers to select the optimal linker strategy to maximize the therapeutic potential of their drug delivery systems.[3]
References
- 1. purepeg.com [purepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. purepeg.com [purepeg.com]
- 7. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Introduction to PROTAC Technology and the Pivotal Role of the Linker
An In-depth Technical Guide to PROTAC® Linkers for Researchers, Scientists, and Drug Development Professionals.
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that harnesses the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs trigger the physical removal of the target protein.[3][4]
A PROTAC is a heterobifunctional molecule composed of three distinct components:
-
A ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)).[1]
The mechanism of action begins when the PROTAC molecule simultaneously binds to the POI and an E3 ligase, forming a ternary complex.[3][4] This induced proximity allows the E3 ligase to transfer ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[5] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[1][4] The PROTAC molecule is not degraded in this process and is released to act catalytically, inducing the degradation of multiple POI molecules.[1][4]
While the two ligands determine target specificity, the linker is far from a passive spacer.[2] It is a critical determinant of the PROTAC's overall success, profoundly influencing the stability and geometry of the ternary complex, as well as the molecule's efficacy, selectivity, and physicochemical properties.[5][6]
Core Principles of Linker Design
The optimization of a PROTAC's linker is a critical, multiparametric process that has historically been approached through empirical screening.[4] However, rational design principles are increasingly guiding this process.[7]
Linker Length
The length of the linker is a paramount parameter that must be optimized for each specific POI-E3 ligase pair.[4]
-
Too Short: A linker that is too short can lead to steric clashes, preventing the simultaneous binding of the PROTAC to both proteins and failing to form a productive ternary complex.[4][7]
-
Too Long: An excessively long linker may result in an unstable or improperly oriented ternary complex, which is inefficient for ubiquitination.[4][7] It can also lead to a "hook effect," where binary complexes (PROTAC-POI or PROTAC-E3) are favored over the ternary complex.[8]
-
Optimal Length: The ideal length facilitates favorable protein-protein interactions between the POI and the E3 ligase, enhancing the stability and productivity of the ternary complex.[4] This optimal length is highly target-dependent.[] For example, an ERα-targeting PROTAC showed the best degradation with a 16-atom linker, while some TANK-binding kinase 1 (TBK1) degraders required linkers of at least 12 atoms to show any activity.[][10]
Linker Composition and Rigidity
The chemical makeup of the linker dictates its flexibility, polarity, and overall impact on the PROTAC's biological activity.[4]
-
Flexible Linkers (Alkyl and PEG): These are the most common types due to their synthetic accessibility.[2][4]
-
Alkyl Chains: Simple hydrocarbon chains offer a high degree of conformational flexibility.[2] However, they tend to be hydrophobic, which can limit aqueous solubility.[2]
-
Polyethylene Glycol (PEG) Chains: PEG linkers improve the solubility and hydrophilicity of PROTACs.[2][] Their flexibility allows them to adopt various conformations to achieve a productive ternary complex.[4] However, high flexibility can lead to an entropic penalty upon binding, potentially reducing complex stability.[2]
-
-
Rigid Linkers (Rings, Alkynes): Incorporating rigid elements like phenyl rings, piperazines, or alkynes restricts the conformational freedom of the PROTAC.[2][4] This can be advantageous by pre-organizing the molecule into a conformation favorable for ternary complex formation, which can improve potency and selectivity.[4] However, they are often more synthetically challenging to prepare.[2]
Linker Attachment Points (Exit Vectors)
The points at which the linker connects to the POI and E3 ligase ligands are crucial.[4] The linker must be attached at a position that does not disrupt the key binding interactions of the ligands with their respective proteins.[4] The ideal attachment site is typically a solvent-exposed region of the ligand when it is bound to its target.[4][6] Altering the attachment point, even with the same linker, can dramatically affect the geometry of the ternary complex and, consequently, degradation efficiency.[4]
Quantitative Impact of Linker Properties on Degradation
The efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dₘₐₓ).[3] A lower DC₅₀ value signifies higher potency, and a higher Dₘₐₓ value indicates greater efficacy. The tables below summarize data from various studies, illustrating the critical impact of linker design.
Table 1: Effect of Linker Length on TBK1 Degradation This study highlights a minimum length requirement for activity and an optimal length for potency.[10]
| Linker Composition | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
Table 2: Effect of Linker Composition on CRBN Degradation This comparison in HEK293T cells suggests that for this specific system, an alkyl-based linker was more effective than a PEG-based one.[7][10]
| Linker Composition | Target Protein | E3 Ligase | Degradation Activity |
| Nine-atom alkyl chain | CRBN | VHL | Concentration-dependent decrease |
| Three PEG units | CRBN | VHL | Weak/No degradation |
Table 3: Effect of Linker Rigidity on Androgen Receptor (AR) Degradation This example demonstrates how increasing rigidity can abolish activity, highlighting the need for appropriate flexibility.[7]
| PROTAC | Linker Type | Degradation of AR in 22Rv1 cells (at 3 µM) |
| Parent PROTAC | Flexible (PEG) | Exhibited degradation |
| Modified PROTAC | Rigid (Disubstituted Phenyl) | No activity |
Detailed Experimental Protocols
A systematic workflow is essential to characterize a novel PROTAC, confirming its mechanism of action and quantifying its efficacy.[11]
Protocol 1: Target Degradation by Western Blot
This is the foundational assay to quantify PROTAC-induced protein degradation and determine DC₅₀ and Dₘₐₓ values.[3][7]
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[3]
-
Prepare serial dilutions of the PROTAC in culture medium. A typical concentration range is from 1 nM to 10 µM.[12]
-
Treat cells with the varying PROTAC concentrations and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 16-24 hours).[7][12]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).[12]
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.[7]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.[12]
-
Determine the protein concentration of each sample using a BCA assay to ensure equal loading.[12]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.[13]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[3]
-
Wash the membrane, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Also probe for a loading control protein (e.g., GAPDH or β-actin) to normalize the data.[7]
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]
-
Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control.[7]
-
Plot the percentage of remaining protein against the log of PROTAC concentration and fit a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.[14]
-
Protocol 2: Ternary Complex Formation by Co-Immunoprecipitation (Co-IP)
This assay confirms that the PROTAC is physically bridging the POI and the E3 ligase within the cell.[13]
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC at an effective concentration (e.g., near the DC₅₀) and a vehicle control for a shorter time (e.g., 2-4 hours).
-
Lyse the cells using a gentle, non-denaturing IP lysis buffer (e.g., without SDS).[15]
-
-
Immunoprecipitation:
-
Take 1-2 mg of total protein lysate.[13]
-
Add a primary antibody against the target protein (the "bait") to the lysate.[16] Incubate for 2-4 hours or overnight at 4°C with gentle rotation.[13]
-
Add pre-washed Protein A/G magnetic or agarose (B213101) beads to the lysate-antibody mixture and incubate for another 1-4 hours at 4°C to capture the antibody-protein complex.[13][15]
-
-
Washing and Elution:
-
Western Blot Analysis:
-
Run the eluted samples on an SDS-PAGE gel alongside an "input" control (a small fraction of the initial cell lysate).[13]
-
Perform a Western blot as described above, but probe the membrane with primary antibodies against both the target protein (to confirm successful IP) and the recruited E3 ligase (to detect the "prey").[13]
-
A band for the E3 ligase in the PROTAC-treated IP lane, but not in the vehicle control lane, confirms the formation of the ternary complex.[13]
-
Protocol 3: Target Ubiquitination Assay
This assay provides direct evidence that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of the POI.[5]
-
Cell Treatment and Lysis:
-
Immunoprecipitation:
-
Perform immunoprecipitation of the target protein from the cell lysate as described in the Co-IP protocol.[12]
-
-
Western Blot Analysis:
-
Elute the immunoprecipitated protein and analyze it via Western blot.[12]
-
Probe the membrane with a primary antibody that specifically recognizes ubiquitin (or polyubiquitin (B1169507) chains).[12][17]
-
A ladder or high-molecular-weight smear appearing in the PROTAC-treated lane indicates successful polyubiquitination of the target protein.[5][12]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 7. benchchem.com [benchchem.com]
- 8. selvita.com [selvita.com]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. assaygenie.com [assaygenie.com]
- 16. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 17. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
The Crucial Hinge: An In-depth Technical Guide to Antibody-Drug Conjugate (ADC) Linkers
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. At the heart of this tripartite molecular architecture lies the linker, a critical component that dictates the stability, efficacy, and overall therapeutic index of the ADC. This in-depth technical guide provides a comprehensive overview of the core principles of ADC linkers, detailing their classification, mechanisms of action, and the experimental protocols essential for their evaluation.
The Core Function and Classification of ADC Linkers
The primary role of the linker is to securely attach the cytotoxic payload to the antibody while it circulates in the bloodstream, preventing premature drug release that could lead to systemic toxicity. Upon reaching the target cancer cell, the linker must facilitate the efficient release of the payload in its active form. The delicate balance between stability in circulation and conditional cleavage at the tumor site is the cornerstone of effective linker design.
ADC linkers are broadly classified into two main categories: cleavable and non-cleavable linkers.
Cleavable Linkers: Designed for Conditional Release
Cleavable linkers are engineered to be labile under specific physiological conditions that are prevalent within the tumor microenvironment or inside cancer cells. This targeted release mechanism can also lead to a "bystander effect," where the released, membrane-permeable payload can eliminate neighboring antigen-negative tumor cells. There are three major classes of cleavable linkers:
-
Enzyme-Cleavable Linkers: These are the most predominantly used linkers in clinically approved ADCs. They incorporate peptide sequences that are substrates for proteases, such as cathepsin B, which are highly expressed in the lysosomes of tumor cells. The "gold standard" dipeptide linker, valine-citrulline (Val-Cit), is a prime example.[1] Another common enzyme-sensitive linker is the tetrapeptide Gly-Gly-Phe-Gly (GGFG).[2]
-
pH-Sensitive Linkers: These linkers exploit the lower pH of endosomal and lysosomal compartments (pH 4.5-6.2) compared to the physiological pH of blood (pH 7.4). Acid-labile groups, such as hydrazones, are incorporated into the linker structure, which hydrolyze and release the payload in the acidic intracellular environment.
-
Redox-Sensitive (Disulfide) Linkers: These linkers leverage the significantly higher concentration of reducing agents, like glutathione (B108866) (GSH), within the cytoplasm of cells compared to the extracellular space. Disulfide bonds within the linker are cleaved in this reducing environment, triggering payload release.
Non-Cleavable Linkers: Relying on Antibody Degradation
Non-cleavable linkers remain intact during the internalization and trafficking of the ADC. The release of the payload is dependent on the complete proteolytic degradation of the antibody backbone within the lysosome. This mechanism generally leads to enhanced plasma stability and a wider therapeutic window due to reduced off-target toxicity.[3] However, the efficacy of ADCs with non-cleavable linkers is more reliant on high antigen expression and efficient internalization. A common example is the thioether linker SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate).[4]
Data Presentation: Comparative Performance of ADC Linkers
The choice of linker has a profound impact on the pharmacokinetic and pharmacodynamic properties of an ADC. The following tables summarize key quantitative data to facilitate a direct comparison of different linker technologies.
Table 1: Comparative In Vitro Cytotoxicity (IC₅₀) of ADCs with Different Linkers
| Linker Type | Payload | Target Cell Line | IC₅₀ (pM) |
| Val-Cit (Cleavable) | MMAE | HER2+ | 14.3 |
| β-Galactosidase-cleavable | MMAE | HER2+ | 8.8 |
| Non-cleavable (SMCC) | DM1 (Kadcyla®) | HER2+ | 33 |
Note: IC₅₀ values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used.
Table 2: Comparative Plasma Stability of ADC Linkers
| Linker Type | Specific Linker | Stability in Human Plasma | Stability in Mouse Plasma | Key Findings |
| Peptide | Val-Cit | Moderate | Low (cleaved by carboxylesterase 1c) | Instability in mouse plasma can complicate preclinical studies. |
| Peptide | Triglycyl peptide (CX) | High | High (t₁/₂ of 9.9 days) | Exhibits stability comparable to non-cleavable linkers in mouse plasma.[5] |
| Hydrazone | Traditional Hydrazone | Moderate (t₁/₂ = 2 days) | Not specified | Limited plasma stability.[4] |
| Hydrazone | Silyl (B83357) ether-based | High (t₁/₂ > 7 days) | Not specified | Novel silyl ether linkers show significantly improved stability.[4][5] |
| Disulfide | SPDB | Low to Moderate | Low to Moderate | Generally less stable due to reducing agents in plasma.[4] |
| Sulfatase-cleavable | Aryl Sulfate | High (Stable for >7 days) | High (Stable for >7 days) | High plasma stability and susceptible to sulfatase for payload release.[4][5] |
| Non-cleavable | Thioether (SMCC) | High | High | Generally demonstrates high plasma stability. |
Table 3: Comparative Pharmacokinetic Parameters of ADCs
| ADC | Linker Type | Payload | Clearance (mL/day/kg) | t₁/₂ (days) |
| Brentuximab vedotin | Val-Cit (Cleavable) | MMAE | 14.7 | 4.1 |
| Trastuzumab emtansine (T-DM1) | SMCC (Non-cleavable) | DM1 | 11.4 | 3.9 |
| SAR3419 | SPDB (Cleavable) | DM4 | 10.3 | 6.5 |
Experimental Protocols: A Guide to ADC Linker Evaluation
The comprehensive evaluation of ADC linkers requires a series of well-defined experiments to assess their stability, cleavage, and impact on ADC efficacy.
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody.
-
Principle: This method relies on the Beer-Lambert law to calculate the average DAR based on the absorbance of the ADC at two wavelengths: one for the antibody (typically 280 nm) and one for the payload at its maximum absorbance.
-
Methodology:
-
Determine the molar extinction coefficients of the unconjugated antibody and the free payload at both 280 nm and the payload's λmax.
-
Measure the absorbance of the purified ADC sample at both wavelengths.
-
Calculate the concentrations of the antibody and the payload in the ADC sample using the simultaneous equations derived from the Beer-Lambert law.
-
The average DAR is the molar ratio of the payload to the antibody.
-
In Vitro Plasma Stability Assay
This assay is crucial for determining the stability of the linker in a biological matrix and predicting its in vivo behavior.
-
Objective: To quantify the premature release of the payload from the ADC when incubated in plasma over time.
-
Methodology:
-
Incubate the test ADC in plasma (e.g., human, mouse) at 37°C for various time points (e.g., 0, 6, 24, 48, 96 hours).
-
At each time point, stop the reaction and isolate the ADC from the plasma matrix, often using affinity capture methods (e.g., protein A/G beads).
-
Analyze the amount of intact ADC or the released payload using techniques such as ELISA or LC-MS.
-
A decrease in the amount of intact ADC or an increase in the free payload over time indicates linker instability.
-
Intracellular Cleavage Assay
This assay confirms that the linker is cleaved as intended within the target cells, leading to payload release.
-
Objective: To determine the rate and extent of cleavage of an enzyme-cleavable linker by its target protease.
-
Methodology:
-
Incubate the ADC with purified cathepsin B in an appropriate buffer system that mimics the lysosomal environment (e.g., acidic pH).
-
At various time points, quench the reaction.
-
Analyze the reaction mixture for the presence of the released payload using methods like HPLC or LC-MS.
-
The rate of appearance of the free payload provides a measure of the linker's susceptibility to enzymatic cleavage.
-
In Vivo Efficacy Study in Xenograft Models
This is the definitive preclinical experiment to evaluate the anti-tumor activity of the ADC in a living organism.
-
Objective: To assess the ability of the ADC to inhibit tumor growth in vivo.
-
Methodology:
-
Implant human tumor cells (that express the target antigen) subcutaneously into immunocompromised mice.
-
Once tumors are established, randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC).
-
Administer the treatments intravenously at specified doses and schedules.
-
Monitor tumor volume and body weight of the mice regularly.
-
The primary endpoint is typically tumor growth inhibition, and statistical analysis is used to determine the significance of the anti-tumor effect.
-
Mandatory Visualizations
Signaling Pathways and Logical Relationships
Caption: Classification of ADC Linkers.
Caption: ADC Internalization and Payload Release Pathway.
References
The Role of Amino-PEG8-Boc in Targeted Therapeutics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly advancing fields of targeted therapeutics, the ability to selectively deliver potent molecules to their site of action while minimizing off-target effects is paramount. This has led to the development of sophisticated molecular architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Central to the design and efficacy of these modalities is the chemical linker that connects the targeting moiety to the therapeutic payload or effector. Amino-PEG8-Boc has emerged as a key heterobifunctional linker, offering a unique combination of properties that are highly advantageous in the construction of these complex molecules.
This technical guide provides an in-depth exploration of the mechanism of action of this compound, its applications in ADCs and PROTACs, and detailed experimental protocols for its use. We will also present quantitative data to illustrate the impact of linker properties on therapeutic efficacy and visualize the underlying biological pathways and experimental workflows.
Core Properties of this compound
This compound is a chemical linker characterized by three key features:
-
A Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group serves as a protecting group for a primary amine. This allows for selective and controlled reactions at the other end of the linker. The Boc group is stable under a variety of reaction conditions but can be readily removed under acidic conditions to reveal the reactive amine for subsequent conjugation.[1][2]
-
An Eight-Unit Polyethylene Glycol (PEG) Chain: The PEG spacer is a hydrophilic and flexible chain composed of eight repeating ethylene (B1197577) glycol units. This component is crucial for enhancing the aqueous solubility of the entire molecule, which is often a challenge for large and hydrophobic ADCs and PROTACs.[3][4] The PEG chain can also improve the pharmacokinetic properties of the therapeutic by increasing its hydrodynamic size and shielding it from enzymatic degradation.[5]
-
A Second Reactive Functional Group: At the other end of the PEG chain is a reactive functional group, typically a carboxylic acid, that allows for covalent attachment to a target molecule. This heterobifunctional nature is essential for the stepwise and controlled synthesis of complex bioconjugates.[1]
Mechanism of Action in Proteolysis Targeting Chimeras (PROTACs)
PROTACs are innovative therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest.[6] A PROTAC consists of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects them.[7][8]
This compound functions as this critical linker. Its role is not pharmacological in the traditional sense, but rather as a molecular scaffold that facilitates the formation of a ternary complex between the target protein, the PROTAC, and an E3 ligase.[9] The length and flexibility of the PEG8 chain are crucial for allowing the two ligands to bind to their respective proteins simultaneously and for optimizing the orientation of the ternary complex to enable efficient ubiquitination of the target protein.[10][11] Once ubiquitinated, the target protein is recognized and degraded by the proteasome.[4]
Mechanism of Action in Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[12] The this compound linker plays a crucial role in connecting the antibody to the cytotoxic payload.[13]
The key functions of the this compound linker in an ADC are:
-
Stable Conjugation: It provides a stable covalent bond between the antibody and the drug, ensuring that the ADC remains intact in systemic circulation and minimizes premature release of the toxic payload.[]
-
Enhanced Solubility and Stability: The hydrophilic PEG8 chain helps to overcome the hydrophobicity of many cytotoxic drugs, reducing the risk of ADC aggregation and improving its overall stability and pharmacokinetic profile.[15]
-
Optimized Pharmacokinetics: Studies have shown that a PEG8 linker is often the minimum length required to achieve a significant reduction in ADC clearance from the plasma, leading to a longer half-life and increased exposure of the tumor to the therapeutic.[16][17]
Data Presentation
The length of the PEG linker is a critical parameter that must be optimized for each specific PROTAC or ADC. The following tables present illustrative data from the literature on the impact of PEG linker length on PROTAC efficacy and ADC pharmacokinetics. While this data does not exclusively use this compound, it demonstrates the general principles and the importance of linker optimization.
Table 1: Illustrative Impact of PEG Linker Length on PROTAC Efficacy
| Target Protein | Linker Type | Linker Length (PEG units) | DC50 (nM) | Dmax (%) | Reference |
| BTK | PEG | 5 | >1000 | <20 | [11] |
| BTK | PEG | 9 | 5.9 | >95 | [11] |
| TBK1 | Alkyl/Ether | < 4 (12 atoms) | No Degradation | - | [10][18] |
| TBK1 | Alkyl/Ether | 7 (21 atoms) | 3 | 96 | [10][18] |
| TBK1 | Alkyl/Ether | 10 (29 atoms) | 292 | 76 | [10][18] |
This data is for illustrative purposes to show the impact of linker length. The optimal linker length is specific to each PROTAC system and must be determined empirically.
Table 2: Illustrative Impact of PEG Linker Length on ADC Pharmacokinetics in Rats
| ADC Construct | Linker Length (PEG units) | Clearance (mL/day/kg) | Reference |
| Not Specified | 0 | ~15 | [17] |
| Not Specified | 2 | ~10 | [17] |
| Not Specified | 4 | ~7 | [17] |
| Not Specified | 8 | ~5 | [17] |
This data illustrates the general trend that increasing PEG linker length can decrease ADC clearance, with a plateau effect often observed around PEG8.
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of this compound in the synthesis and evaluation of PROTACs and ADCs.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a general two-step synthesis of a PROTAC, involving the sequential amide coupling of a target protein ligand and an E3 ligase ligand to an this compound linker (with a terminal carboxylic acid).
Step 1: First Amide Coupling
-
Activation of Carboxylic Acid: In a dry reaction vessel under an inert atmosphere, dissolve the E3 ligase ligand (containing a free amine, 1.0 eq) and Amino-PEG8-COOH (1.1 eq) in anhydrous DMF.
-
Add a coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated aqueous NaHCO3 and brine. Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting Boc-protected intermediate by flash column chromatography.
Step 2: Boc Deprotection
-
Dissolve the purified Boc-protected intermediate in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.
-
Upon complete removal of the Boc group, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine-TFA salt can often be used directly in the next step.
Step 3: Second Amide Coupling
-
Dissolve the deprotected intermediate (1.0 eq) and the target protein ligand (containing a carboxylic acid, 1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Purification: Purify the final PROTAC product by preparative HPLC.
-
Characterization: Confirm the identity and purity of the final PROTAC by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
Protocol 2: Western Blot Analysis of PROTAC-Induced Protein Degradation
This protocol is used to determine the DC50 and Dmax of a synthesized PROTAC.
-
Cell Culture and Treatment: Seed the target cell line in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
-
Data Analysis: Plot the percentage of protein degradation relative to the vehicle control against the PROTAC concentration to determine the DC50 and Dmax values.[16][19]
Protocol 3: Characterization of ADCs by Hydrophobic Interaction Chromatography (HIC)-HPLC
HIC-HPLC is a standard method to determine the drug-to-antibody ratio (DAR) of an ADC.
-
Mobile Phase Preparation:
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).
-
-
Chromatographic Conditions:
-
Column: A suitable HIC column (e.g., TSKgel Butyl-NPR).
-
Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
-
Sample Analysis: Inject the ADC sample onto the equilibrated column. The different drug-loaded species will separate based on their hydrophobicity, with higher DAR species eluting later.
-
Data Analysis: Integrate the peak areas for each species to determine the relative abundance of each drug-loaded form and calculate the average DAR.[20][21]
Conclusion
This compound is a versatile and highly valuable tool in the development of targeted therapeutics. Its well-defined structure, combining a protected amine, a flexible and hydrophilic PEG8 spacer, and a reactive functional group, enables the controlled and efficient synthesis of complex molecules like PROTACs and ADCs. The PEG8 linker plays a critical role in enhancing solubility, improving pharmacokinetic properties, and facilitating the desired biological mechanism of action. While the optimal linker for any given therapeutic must be determined empirically, the principles and protocols outlined in this guide provide a solid foundation for the rational design and evaluation of next-generation targeted therapies utilizing this compound.
References
- 1. purepeg.com [purepeg.com]
- 2. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of potent FAK-degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Navigating the Core of Bioconjugation: A Technical Guide to the Safety and Handling of Amino-PEG8-Boc
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the safety, handling, and core chemical manipulations of Amino-PEG8-Boc, a bifunctional linker critical in the fields of bioconjugation, drug delivery, and proteomics. Given the ambiguity in the common nomenclature, this guide focuses on the most probable corresponding compound, t-boc-N-amido-PEG8-amine (CAS No. 1052207-59-6) , which features a Boc-protected amine and a terminal free amine. This guide will delve into its physical and chemical properties, provide detailed safety protocols, and outline key experimental procedures.
Compound Identification and Properties
This compound is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. One terminus features a primary amine protected by a tert-butyloxycarbonyl (Boc) group, which can be removed under acidic conditions. The other end has a reactive primary amine, making it suitable for sequential and controlled conjugation to various molecules.[1][2] The PEG8 spacer enhances the solubility and flexibility of the conjugated molecules.[3][4]
Physical and Chemical Data
Quantitative experimental data for t-boc-N-amido-PEG8-amine is not extensively available in public literature. The following tables summarize the available data for this compound and predicted data for the closely related t-Boc-N-amido-PEG8-acid for reference.
Table 1: Properties of t-boc-N-amido-PEG8-amine
| Property | Value | Source |
| CAS Number | 1052207-59-6 | [1] |
| Molecular Formula | C23H48N2O10 | [1] |
| Molecular Weight | 512.6 g/mol | [1] |
| Purity | >95% - 98% | [1][5] |
| Appearance | Liquid; Colorless to light yellow | [6] |
| Solubility | Water, DMSO, DCM, DMF | [1] |
| Density | 1.078±0.06 g/cm3 (Predicted) | [6] |
Table 2: Predicted Properties of t-Boc-N-amido-PEG8-acid (CAS 1334169-93-5)
| Property | Value | Source |
| Molecular Weight | 541.6 g/mol | [3][7] |
| Boiling Point | 627.6±55.0 °C | [8] |
| Density | 1.122±0.06 g/cm3 | [8] |
| pKa | 4.28±0.10 | [8] |
| LogP | -0.8 | [7] |
Safety and Handling
A comprehensive understanding of the safety and handling procedures is paramount when working with this compound.
Hazard Identification and Personal Protective Equipment (PPE)
While a detailed toxicological profile is not available, standard laboratory precautions should be observed. The GHS pictograms associated with this compound indicate that it may cause skin and eye irritation.[9]
-
Engineering Controls : Use only in a chemical fume hood.
-
Eye Protection : Wear safety goggles.
-
Hand Protection : Wear chemical-resistant gloves.
-
Skin and Body Protection : Wear a lab coat.
Storage and Stability
Proper storage is crucial to maintain the integrity of the compound.
-
Storage Temperature : Store at -20°C for long-term storage.[1][3] Short-term storage at 4°C is also acceptable.[6]
-
Storage Conditions : Keep in a dry, dark, and tightly sealed container.[4][6] The compound may be hygroscopic.
-
Shipping : Typically shipped at ambient temperature.[1]
First Aid Measures
In case of exposure, follow these first aid guidelines:
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.
-
Skin Contact : Flush skin with plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Inhalation : Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion : Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek medical attention.
Spills and Disposal
-
Spill Cleanup : In case of a spill, wear appropriate PPE. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.
-
Disposal : Dispose of waste in accordance with local, state, and federal regulations.
Experimental Protocols
This compound is primarily used in two key experimental steps: the deprotection of the Boc-group and the conjugation of the free amine to a target molecule.
Boc-Group Deprotection
The Boc protecting group is typically removed under acidic conditions to yield a free primary amine.
Materials:
-
t-boc-N-amido-PEG8-amine
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Nitrogen or Argon gas
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Protocol:
-
Dissolve the t-boc-N-amido-PEG8-amine in anhydrous DCM in a round-bottom flask under an inert atmosphere (nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA to the cooled solution to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Once the reaction is complete, remove the DCM and excess TFA by rotary evaporation.
-
To remove residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times. The resulting product is the TFA salt of the deprotected amine.
Amine Conjugation to an NHS Ester
The free amine of either the starting material or the deprotected product can be conjugated to an N-hydroxysuccinimide (NHS) ester.
Materials:
-
Amino-PEG8-amine (or its deprotected counterpart)
-
NHS ester of the molecule to be conjugated
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.4)
Protocol:
-
Dissolve the amino-PEG compound in the reaction buffer.
-
Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMF or DMSO.
-
Add the NHS ester solution to the amino-PEG solution with gentle stirring. A molar excess of the NHS ester is typically used.
-
Allow the reaction to proceed at room temperature for 1-4 hours or overnight at 4°C.
-
(Optional) Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubating for 15-30 minutes.
-
Purify the resulting conjugate using an appropriate method, such as dialysis, size-exclusion chromatography, or HPLC.
Mandatory Visualizations
The following diagrams illustrate key workflows and logical relationships for the safe and effective use of this compound.
Caption: General workflow for the safe handling of this compound.
Caption: Experimental workflow for the Boc deprotection of this compound.
Caption: Experimental workflow for amine conjugation with an NHS ester.
References
- 1. t-boc-N-amido-PEG8-amine, 1052207-59-6 | BroadPharm [broadpharm.com]
- 2. t-Boc-N-Amido-PEG8-amine, CAS 1052207-59-6 | AxisPharm [axispharm.com]
- 3. t-Boc-N-amido-PEG8-acid, 1334169-93-5 | BroadPharm [broadpharm.com]
- 4. t-Boc-N-Amido-PEG8-acid, CAS 1334169-93-5 | AxisPharm [axispharm.com]
- 5. purepeg.com [purepeg.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. t-Boc-N-amido-PEG8-acid | C24H47NO12 | CID 51341056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. t-Boc-N-amido-PEG8-acid CAS#: 1334169-93-5 [m.chemicalbook.com]
- 9. 1052207-59-6|tert-Butyl (26-amino-3,6,9,12,15,18,21,24-octaoxahexacosyl)carbamate|BLD Pharm [bldpharm.com]
A Technical Guide to Commercial Sources and Applications of Amino-PEG8-Boc Linkers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of commercial sources for Amino-PEG8-Boc linkers, crucial heterobifunctional molecules in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide includes a comparative analysis of commercial suppliers, detailed experimental protocols for their application, and visualizations of relevant biological pathways and experimental workflows to support researchers in their drug development endeavors.
Introduction to this compound Linkers
This compound and its derivatives are invaluable tools in bioconjugation chemistry. These linkers possess a discrete eight-unit polyethylene (B3416737) glycol (PEG) chain, which enhances the solubility and pharmacokinetic properties of the resulting conjugates. The terminal functional groups—typically a Boc-protected amine and another reactive group such as a free amine or a carboxylic acid—allow for a controlled, sequential conjugation of different molecules, such as a targeting antibody and a cytotoxic payload. The tert-butoxycarbonyl (Boc) protecting group is stable under many reaction conditions but can be readily removed with mild acid, enabling a strategic and efficient synthesis of complex biomolecules.
Commercial Sources for this compound and Derivatives
The term "this compound" can refer to several related structures with different terminal functionalities. It is critical for researchers to select the appropriate linker based on their specific conjugation strategy. Below are comparative tables of commercial suppliers for three common variants, categorized by their Chemical Abstracts Service (CAS) number.
Table 1: Commercial Sources for Amino-PEG8-t-butyl ester (CAS: 756526-06-4)
| Supplier | Product Name | Molecular Formula | Molecular Weight | Purity | Storage Conditions |
| MedchemExpress | This compound | C₂₃H₄₇NO₁₀ | 497.62 | 99.84% | 4°C, protect from light |
| Biopharma PEG | NH2-PEG8-CH2CH2COOtBu | C₂₃H₄₇NO₁₀ | 497.6 | ≥95% | -5°C, keep in dry and avoid sunlight[1] |
| ChemScene | This compound | C₂₃H₄₇NO₁₀ | 497.62 | ≥97% | 4°C[2] |
| Ambeed | This compound | C₂₃H₄₇NO₁₀ | 497.62 | - | - |
Table 2: Commercial Sources for t-Boc-N-amido-PEG8-amine (CAS: 1052207-59-6)
| Supplier | Product Name | Molecular Formula | Molecular Weight | Purity | Storage Conditions |
| BroadPharm | t-boc-N-amido-PEG8-amine | C₂₃H₄₈N₂O₁₀ | 512.6 | 98% | -20°C[3] |
| Biopharma PEG | Boc-NH-PEG8-NH2 | C₂₃H₄₈N₂O₁₀ | 512.63 | - | -5°C, keep in dry and avoid sunlight[4] |
| AxisPharm | t-Boc-N-Amido-PEG8-amine | - | - | - | - |
| BOC Sciences | t-Boc-N-amido-PEG8-amine | - | - | - | - |
| Glyco MindSynth | t-boc-N-amido-PEG8-amine | C₂₃H₄₈N₂O₁₀ | 512.6 | 95-98% | - |
Table 3: Commercial Sources for Boc-NH-PEG8-CH2CH2COOH (CAS: 1334169-93-5)
| Supplier | Product Name | Molecular Formula | Molecular Weight | Purity | Storage Conditions |
| BroadPharm | t-Boc-N-amido-PEG8-acid | - | - | - | - |
| Biopharma PEG | Boc-NH-PEG8-COOH | C₂₄H₄₇NO₁₂ | 541.6 | ≥95% | -5°C, keep in dry and avoid sunlight[5][6] |
| MOLNOVA | Boc-NH-PEG8-CH2CH2COOH | C₂₄H₄₇NO₁₂ | 541.63 | >98% (HPLC) | - |
| ChemShuttle | BocNH-PEG8-CH2CH2COOH | C₂₄H₄₇NO₁₂ | 541.635 | 95% | 2-8°C[7] |
| Huateng Pharma | Boc-NH-PEG8-COOH | C₂₄H₄₇NO₁₂ | 541.6 | ≥95% | -5°C, keep in dry and avoid sunlight[6] |
| Apinnotech | Boc-NH-PEG8-CH2CH2COOH | - | - | - | 0–4°C (short term), -20°C (long term) |
Experimental Protocols
The following protocols provide detailed methodologies for the application of this compound linkers in the synthesis of PROTACs and ADCs.
Protocol for PROTAC Synthesis using a Boc-Protected PEG Linker
This protocol outlines a general two-step solution-phase synthesis for coupling a target protein ligand and an E3 ligase ligand using a Boc-protected amine and carboxylic acid-terminated PEG8 linker.
Step 1: Amide Coupling of the First Ligand
-
Objective: To couple the first ligand (containing a primary or secondary amine) to the carboxylic acid terminus of the Boc-NH-PEG8-COOH linker.
-
Materials:
-
Boc-NH-PEG8-CH2CH2COOH (1.2 equivalents)
-
Amine-containing ligand (1 equivalent)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)
-
DIPEA (N,N-Diisopropylethylamine) (3 equivalents)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
RP-HPLC system for purification
-
-
Procedure:
-
Dissolve Boc-NH-PEG8-CH2CH2COOH and the amine-containing ligand in anhydrous DMF.
-
Add HATU to the solution and stir for 5 minutes at room temperature to pre-activate the carboxylic acid.
-
Add DIPEA to the reaction mixture.
-
Stir the reaction at room temperature for 3-18 hours, monitoring progress by LC-MS.
-
Upon completion, purify the crude product by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the desired Boc-protected conjugate.
-
Step 2: Boc Deprotection and Coupling of the Second Ligand
-
Objective: To remove the Boc protecting group and couple the second ligand (containing a carboxylic acid) to the newly exposed amine.
-
Materials:
-
Boc-protected conjugate from Step 1
-
TFA (Trifluoroacetic acid)
-
DCM (Dichloromethane)
-
Carboxylic acid-containing second ligand
-
HATU, DIPEA, and anhydrous DMF (as in Step 1)
-
-
Procedure:
-
Dissolve the Boc-protected conjugate in a solution of 20-50% TFA in DCM.
-
Stir the mixture at room temperature for 1-2 hours, monitoring the deprotection by LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove TFA and DCM. Co-evaporate with DCM several times to remove residual TFA. The resulting amine salt can often be used directly.
-
Perform a second amide coupling reaction by following the procedure in Step 1, using the deprotected intermediate and the second carboxylic acid-containing ligand.
-
Purify the final PROTAC molecule using RP-HPLC.
-
Protocol for Antibody-Drug Conjugate (ADC) Synthesis via Lysine (B10760008) Conjugation
This protocol describes the conjugation of a drug-linker construct, prepared using an this compound derivative, to the lysine residues of a monoclonal antibody.
Step 1: Preparation of the Activated Drug-Linker
-
Objective: To synthesize and activate the drug-linker construct for reaction with the antibody. This example assumes the use of a Boc-NH-PEG8-COOH linker.
-
Procedure:
-
Couple the cytotoxic drug (containing a reactive amine) to the carboxylic acid of Boc-NH-PEG8-COOH using the amide coupling protocol described in section 3.1, Step 1.
-
Purify the Boc-protected drug-linker conjugate.
-
Deprotect the Boc group using the TFA/DCM method described in section 3.1, Step 2.
-
The now free amine on the PEG linker can be conjugated to the antibody. For lysine conjugation, the drug-linker's amine is typically modified to be reactive towards the antibody's lysines. A common method is to react the amine with an excess of a homobifunctional NHS ester crosslinker to create an NHS-activated drug-linker.
-
Step 2: Antibody Conjugation
-
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
NHS-activated drug-linker construct from Step 1
-
Conjugation buffer (e.g., PBS with 5% DMSO, pH 8.0-8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) system for purification
-
-
Procedure:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL.
-
Dissolve the NHS-activated drug-linker in DMSO to a stock concentration of 10-20 mM.
-
Add a 5-10 molar excess of the dissolved drug-linker to the antibody solution. The final DMSO concentration should be kept below 10% (v/v).
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Quench the reaction by adding the quenching solution to a final concentration of 50 mM to consume any unreacted NHS esters. Incubate for 30 minutes.
-
Purify the resulting ADC from unreacted drug-linker and other small molecules using size-exclusion chromatography.
-
Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels.
-
Mandatory Visualizations
Experimental and Logical Workflows
Caption: Workflow for the synthesis of a PROTAC molecule.
References
- 1. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Emerging functions of the EGFR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety | MDPI [mdpi.com]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Bioconjugation with Amino-PEG8-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-PEG8-Boc is a heterobifunctional linker utilized in bioconjugation to covalently attach molecules to biomolecules such as proteins, peptides, or antibodies. This linker features a terminal primary amine and a Boc (tert-butyloxycarbonyl) protected primary amine, separated by an 8-unit polyethylene (B3416737) glycol (PEG) spacer. The PEG chain enhances the solubility, stability, and pharmacokinetic properties of the resulting bioconjugate. The Boc protecting group allows for a sequential conjugation strategy, where the free amine can be reacted first, followed by the deprotection of the Boc group to reveal a second primary amine for subsequent conjugation. This controlled approach is crucial in the development of complex biomolecular structures like antibody-drug conjugates (ADCs) and PROTACs.
The primary amine of this compound can be conjugated to various functional groups on a target biomolecule, most commonly carboxylic acids or their activated esters (e.g., N-hydroxysuccinimide [NHS] esters). Following this initial conjugation, the Boc protecting group can be efficiently removed under acidic conditions to expose the second primary amine for reaction with another molecule of interest.
Physicochemical Properties
The properties of the this compound linker are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C23H48N2O10 | [1] |
| Molecular Weight | 512.6 g/mol | [1] |
| Purity | >98% | [1] |
| Solubility | Water, DMSO, DCM, DMF | [1] |
| Storage Conditions | -20°C, under desiccant | [1] |
Experimental Protocols
This section details the two key stages of a typical bioconjugation workflow using this compound: the initial conjugation of the free amine and the subsequent deprotection of the Boc group for further reaction.
Protocol 1: Conjugation of this compound to a Carboxyl Group on a Biomolecule
This protocol describes the conjugation of the free amine of this compound to a carboxylic acid on a protein or other biomolecule using EDC/NHS chemistry. This method first activates the carboxyl group to form an NHS ester, which then readily reacts with the primary amine of the PEG linker.
Materials:
-
Biomolecule with accessible carboxyl groups (e.g., protein)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5 (amine-free)[2]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine[3]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[3]
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) column, dialysis cassettes)[4]
Procedure:
-
Reagent Preparation:
-
Equilibrate EDC and NHS/sulfo-NHS to room temperature before use.[3]
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO.
-
-
Activation of Biomolecule's Carboxyl Groups:
-
Conjugation Reaction:
-
Exchange the activated biomolecule into the Coupling Buffer (PBS, pH 7.2-7.5) using a desalting column.
-
Immediately add the this compound solution to the activated biomolecule solution. A 5- to 20-fold molar excess of the PEG linker is a typical starting point.[3]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[3]
-
-
Quenching the Reaction:
-
Purification:
-
Purify the resulting biomolecule-PEG-Boc conjugate using SEC or dialysis to remove unreacted PEG linker and byproducts.[4]
-
Protocol 2: Boc Deprotection and Second Conjugation
This protocol outlines the removal of the Boc protecting group to expose a primary amine, which can then be conjugated to a second molecule of interest (e.g., an NHS-activated payload).
Materials:
-
Biomolecule-PEG-Boc conjugate from Protocol 1
-
Trifluoroacetic acid (TFA)[4]
-
Dichloromethane (DCM), anhydrous[4]
-
Activated second molecule (e.g., NHS-ester of a payload)
-
Anhydrous aprotic solvent (e.g., DMF or DMSO)[4]
-
Tertiary amine base (e.g., DIPEA or triethylamine)[4]
-
Purification system (e.g., SEC or HIC)[4]
Procedure:
-
Boc Deprotection:
-
Second Conjugation Reaction:
-
Final Purification:
Recommended Reaction Parameters
The optimal conditions for bioconjugation can vary depending on the specific biomolecule and desired outcome. The following table provides a summary of typical quantitative parameters.
| Parameter | Recommended Range | Reference |
| Molar Excess of PEG Linker | 5- to 20-fold | [3] |
| Reaction pH (NHS Coupling) | 7.2 - 8.5 | [2] |
| Reaction Time (NHS Coupling) | 30-60 minutes at RT, or 2 hours on ice | [8] |
| Boc Deprotection Reagent | 20-50% TFA in DCM | [6] |
| Boc Deprotection Time | 30-60 minutes at RT | [4][7] |
Visualizing the Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for a two-step bioconjugation using this compound.
References
Application Notes and Protocols: Deprotection of Boc Group on Amino-PEG8-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in the synthesis of complex biomolecules, including PEGylated linkers essential for antibody-drug conjugates (ADCs) and PROteolysis Targeting Chimeras (PROTACs).[1][2] Amino-PEG8-Boc is a heterobifunctional linker that features a stable Boc-protected amine at one terminus and a free amine at the other.[3] The Boc group's stability under a wide range of basic and nucleophilic conditions, coupled with its facile removal under acidic conditions, makes it an invaluable tool in multi-step synthetic strategies.[2][4]
The controlled deprotection of the Boc group on the this compound linker is a critical step, unmasking a primary amine that is then available for subsequent conjugation to peptides, proteins, antibodies, or small molecule drugs.[5][6] This document provides detailed protocols, quantitative data, and troubleshooting guidelines for the efficient and clean removal of the Boc protecting group using standard acidic conditions.
Principle of Boc Deprotection: Acid-Catalyzed Hydrolysis
The deprotection of a Boc-protected amine proceeds via an acid-catalyzed hydrolysis mechanism.[4][7] The process involves the following key steps:
-
Protonation: A strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), protonates the carbonyl oxygen of the Boc group.[7][8]
-
Carbocation Formation: The protonated group fragments, leading to the cleavage of the C-O bond. This results in the formation of a stable tert-butyl cation and a transient carbamic acid intermediate.[4][8]
-
Decarboxylation: The carbamic acid is unstable and spontaneously decarboxylates, releasing carbon dioxide gas and yielding the free primary amine as its corresponding ammonium (B1175870) salt (e.g., trifluoroacetate (B77799) or hydrochloride).[4][8]
Quantitative Data: Comparative Analysis of Deprotection Conditions
The efficiency of Boc deprotection is influenced by the choice of acid, its concentration, reaction time, and temperature. The following table summarizes typical conditions for the deprotection of Boc-protected amines. Optimal conditions may vary depending on the specific substrate and should be determined empirically.[9]
| Reagent | Solvent | Concentration (v/v) | Temperature | Time | Typical Purity (%) | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50%[5][6] | 0°C to Room Temp[2] | 1-2 hours[6][10] | >95%[6] | The most common and effective method. Volatile reagents simplify work-up.[2][10] |
| Hydrochloric Acid (HCl) | 1,4-Dioxane (B91453) | 4 M[6][10] | Room Temp[2] | 1-4 hours[9] | >95%[11] | A strong acid system, useful for substrates sensitive to TFA.[1][12] |
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is the most frequently used method for Boc deprotection due to its high efficiency and the volatility of the reagents, which simplifies their removal during work-up.[10]
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)[10]
-
Trifluoroacetic acid (TFA)[1]
-
Triisopropylsilane (B1312306) (TIS) (optional scavenger)[1][6]
-
Toluene (B28343) (for azeotropic removal of TFA)[6]
-
Saturated sodium bicarbonate (NaHCO₃) solution (for neutralization)[9]
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Diethyl ether (for precipitation)[9]
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the this compound in anhydrous DCM to a concentration of approximately 0.1-0.2 M in a round-bottom flask.[8]
-
Acid Addition: Slowly add TFA to the cooled solution to a final concentration of 20-50% (v/v).[5][6] Note: If the substrate contains functional groups sensitive to the tert-butyl cation, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[6][8]
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring.[8]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is completely consumed (typically 1-2 hours).[6][10] The deprotected amine is more polar and will have a lower Rf value on TLC.[6]
-
Work-up: Choose one of the following options:
-
Option A (Direct Use as TFA Salt): Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.[6] To ensure complete removal of residual TFA, add toluene and co-evaporate under reduced pressure. Repeat this step 2-3 times.[5][6] The resulting TFA salt can often be used directly in subsequent steps.[8]
-
Option B (Neutralization): After concentrating the reaction mixture (Step 6A), dissolve the residue in a suitable organic solvent. Wash with a mild base such as saturated sodium bicarbonate solution to neutralize the acid salt. Extract the aqueous layer with an organic solvent, combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the free amine.[1]
-
Option C (Precipitation): After concentrating the reaction mixture (Step 6A), dissolve the residue in a minimal amount of a solvent like DCM or methanol (B129727). Add cold diethyl ether to precipitate the deprotected amine salt. Collect the solid by filtration and wash with cold diethyl ether.[9][10]
-
Characterization: Confirm the identity and purity of the final product by ¹H NMR (monitoring the disappearance of the Boc methyl signal around 1.4 ppm) and MS analysis.[13]
Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This protocol provides an alternative method for Boc deprotection and can be advantageous for substrates that are sensitive to TFA.[1]
Materials:
-
This compound
-
4 M HCl in 1,4-Dioxane[10]
-
Anhydrous 1,4-Dioxane (if dilution is needed)
-
Methanol (MeOH) or Dichloromethane (DCM) (optional co-solvent)
-
Diethyl ether (for precipitation)[10]
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the this compound in a minimal amount of a suitable solvent like anhydrous 1,4-dioxane, DCM, or methanol in a round-bottom flask.[9][10]
-
Acid Addition: Add the 4 M HCl solution in 1,4-dioxane (typically 5-10 equivalents).[9]
-
Reaction: Stir the mixture at room temperature.[10]
-
Monitoring: Monitor the reaction for the disappearance of the starting material by LC-MS or TLC (typically 1-4 hours).[4][9]
-
Work-up: Once the reaction is complete, remove the solvent and excess HCl under reduced pressure.[1][4] The resulting hydrochloride salt can be isolated by precipitation from cold diethyl ether, collected by filtration, and washed.[4][9] The product can be used as the HCl salt or neutralized to the free amine as described in Protocol 1, Option B.[4]
Visual Diagrams
Caption: Mechanism of Acid-Catalyzed Boc Deprotection.
Caption: Experimental Workflow for Boc Deprotection.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | - Insufficient acid strength or concentration.[7]- Inadequate reaction time or low temperature.[7]- Steric hindrance from the PEG chain.[7] | - Increase the concentration of TFA (e.g., from 20% to 50%).[7]- Extend the reaction time and monitor progress.[7]- For stubborn cases, switch to a stronger acid system like 4M HCl in 1,4-dioxane.[7] |
| Side Product Formation | - Alkylation of nucleophilic sites by the tert-butyl cation intermediate.[7] | - Add a scavenger like triisopropylsilane (TIS) or thioanisole (B89551) to the reaction mixture to quench the tert-butyl cation.[6][14] |
| Low Yield / Product Loss During Work-up | - The deprotected PEG-amine salt may be highly water-soluble or difficult to precipitate.[1] | - For water-soluble products, avoid aqueous washes. Isolate as the salt by direct concentration and co-evaporation with toluene.[5][6]- Consider ion-exchange chromatography for purification.[1]- Ensure the precipitation solvent (e.g., diethyl ether) is sufficiently non-polar and cold. |
| Ester Bond Cleavage (if applicable) | - The substrate contains an acid-sensitive ester bond that is cleaved by strong acid. | - Use milder conditions. HCl in dioxane is sometimes less harsh on esters than TFA.[12]- Carefully control reaction time and temperature, keeping them to the minimum required for Boc removal. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. t-boc-N-amido-PEG8-amine, 1052207-59-6 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Amide Bond Formation using Amino-PEG8-Boc and Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of bioconjugation and drug development, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of peptides, proteins, and small molecule drugs. PEGylation can improve a molecule's solubility, extend its circulatory half-life, and reduce its immunogenicity.[1][2] The heterobifunctional linker, Amino-PEG8-Boc, which features a terminal primary amine protected by a tert-butyloxycarbonyl (Boc) group and a terminal carboxylic acid, is a versatile tool for controlled, sequential bioconjugation.[3][4]
These application notes provide detailed protocols for the reaction of the carboxylic acid moiety of a molecule of interest with the deprotected amine of this compound (or conversely, the reaction of the carboxylic acid of Amino-PEG8-COOH with an amine-containing molecule). The protocols focus on the widely used 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry to form a stable amide bond.[5] Additionally, protocols for the deprotection of the Boc group and purification of the resulting conjugate are provided.
Principle of the Reaction
The coupling of a carboxylic acid to a primary amine using EDC and NHS is a robust and efficient method for amide bond formation. The reaction proceeds in two principal steps:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis.[3][6]
-
Formation of a Stable NHS Ester and Amide Bond Formation: To improve the efficiency of the reaction, NHS is added to react with the O-acylisourea intermediate, forming a more stable NHS ester. This amine-reactive ester is less susceptible to hydrolysis and reacts efficiently with the primary amine to form a stable amide bond.[3][6]
The entire process is a cornerstone of bioconjugation and is frequently employed in the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[7][8]
Data Presentation
Table 1: Recommended Molar Ratios for EDC/NHS Coupling Reaction
| Reagent | Molar Equivalents (relative to limiting reactant) | Purpose |
| Carboxylic Acid | 1.0 | Reactant |
| Amine | 1.0 - 1.2 | Reactant |
| EDC | 1.1 - 1.5 | Activates the carboxylic acid |
| NHS (or sulfo-NHS) | 1.1 - 1.5 | Stabilizes the activated intermediate |
Table 2: Typical Reaction Conditions for Amide Coupling and Boc Deprotection
| Parameter | Amide Coupling (EDC/NHS) | Boc Deprotection |
| pH | Activation: 4.5-6.0; Coupling: 7.2-8.0 | Acidic (not applicable for TFA/DCM) |
| Temperature | 4°C to Room Temperature | 0°C to Room Temperature |
| Reaction Time | 2 - 24 hours | 1 - 4 hours |
| Solvent | Anhydrous DMF, DCM, or aqueous buffer (e.g., MES, PBS) | Anhydrous DCM, 1,4-Dioxane |
| Typical Yield | 60-90% (highly substrate-dependent)[9] | >95% (typically quantitative)[10] |
Table 3: Comparison of Purification Methods for PEGylated Conjugates
| Purification Method | Principle | Advantages | Disadvantages | Typical Purity |
| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius.[] | Efficient removal of unreacted small molecules (EDC, NHS). | May not resolve species with similar sizes (e.g., positional isomers).[12] | >95% |
| Ion-Exchange Chromatography (IEX) | Separation based on net charge. | Can separate positional isomers. | Requires charged species; PEG chains can shield charges. | >98% |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity.[1] | High resolution; good for analytical and preparative scale. | Acidic mobile phases (e.g., with TFA) can cause premature Boc deprotection.[13] | >99% |
| Dialysis/Ultrafiltration | Separation based on molecular weight cutoff.[] | Simple, cost-effective for buffer exchange and removing small molecules. | Cannot separate unreacted protein/peptide from the conjugate. | Variable |
Experimental Protocols
Protocol 1: Amide Bond Formation via EDC/NHS Coupling
This protocol describes the coupling of a carboxylic acid-containing molecule to the deprotected amine of this compound.
Materials:
-
Carboxylic acid-containing molecule
-
This compound (after Boc deprotection, see Protocol 2)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0[5]
-
Coupling Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5 (PBS)[5]
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM) for non-aqueous reactions
-
Quenching Solution: 1 M Hydroxylamine or 1 M Tris-HCl, pH 8.0
-
Purification columns (SEC, IEX, or RP-HPLC)
Procedure:
-
Reagent Preparation: Equilibrate all reagents to room temperature before use to prevent moisture condensation.[5] Prepare fresh solutions of EDC and NHS/sulfo-NHS in the appropriate buffer immediately before use.
-
Activation of Carboxylic Acid:
-
Dissolve the carboxylic acid-containing molecule (1.0 equivalent) in Activation Buffer or anhydrous DMF/DCM.
-
Add NHS or sulfo-NHS (1.1-1.5 equivalents) to the solution, followed by the addition of EDC (1.1-1.5 equivalents).[5]
-
Stir the reaction mixture at room temperature for 15-30 minutes.
-
-
Amine Coupling:
-
If the activation was performed in Activation Buffer, adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer.
-
Immediately add the deprotected Amino-PEG8-amine (1.0-1.2 equivalents) to the activated carboxylic acid solution.
-
Stir the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.
-
-
Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[14]
-
Quenching (Optional): Add Quenching Solution to the reaction mixture to hydrolyze any unreacted NHS esters.
-
Purification: Purify the resulting PEGylated conjugate using an appropriate chromatographic method as outlined in Table 3.
Protocol 2: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to yield the free primary amine.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the Boc-protected PEG compound in anhydrous DCM (0.1-0.2 M).[2]
-
Acidification: Cool the solution to 0°C in an ice bath. Add TFA to a final concentration of 20-50% (v/v).[2]
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the deprotection by TLC or LC-MS, observing the disappearance of the starting material.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the majority of the DCM and TFA.
-
Dilute the residue with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine to neutralize and remove residual acid.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected amine. The product is often obtained as a TFA salt if the neutralization step is omitted, which may be used directly in the subsequent coupling reaction.
-
Mandatory Visualizations
Caption: Mechanism of EDC/NHS mediated amide bond formation.
Caption: General experimental workflow for the synthesis of a PEGylated conjugate.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inefficient activation of the carboxylic acid. | Ensure the activation step is performed at the optimal pH (4.5-6.0). Use fresh, high-purity EDC and NHS.[5] |
| Hydrolysis of the activated ester. | Add the amine component immediately after the activation step. Keep reaction times as short as necessary. | |
| Presence of competing nucleophiles in buffers (e.g., Tris). | Use non-nucleophilic buffers like MES and PBS for the reaction. | |
| Incomplete Boc Deprotection | Insufficient acid strength or reaction time. | Increase the concentration of TFA or the reaction time. For resistant substrates, consider using 4M HCl in 1,4-dioxane.[2] |
| Steric hindrance from the PEG chain. | Increase reaction temperature or use a stronger acid system. | |
| Difficulty in Purification | Co-elution of product and unreacted starting materials. | Optimize the chromatographic method (e.g., change the gradient in RP-HPLC, or switch to a different method like IEX). |
| Premature deprotection of Boc group during RP-HPLC. | Use a less acidic mobile phase modifier (e.g., formic acid instead of TFA) or neutralize fractions immediately after collection.[13] |
Conclusion
The reaction of this compound with carboxylic acids via EDC/NHS chemistry is a fundamental and versatile method for the synthesis of well-defined PEGylated molecules. By carefully controlling the reaction conditions, including pH, stoichiometry, and temperature, high yields of the desired conjugate can be achieved. Subsequent deprotection of the Boc group allows for further functionalization, enabling the construction of complex bioconjugates for a wide range of applications in research and drug development. The selection of an appropriate purification strategy is critical to obtaining a final product of high purity, which is essential for its intended biological application.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. t-boc-N-amido-PEG8-amine, 1052207-59-6 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. Poly(ethylene glycol)-Based Peptidomimetic “PEGtide” of Oligo-Arginine Allows for Efficient siRNA Transfection and Gene Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for EDC/NHS Coupling of Amino-PEG8-Boc
Audience: Researchers, scientists, and drug development professionals.
Introduction: The covalent conjugation of molecules is a fundamental process in the development of advanced therapeutics, diagnostics, and research tools. A robust and widely adopted method for creating stable amide bonds between a carboxylic acid and a primary amine is the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry.[1] This document provides detailed application notes and a comprehensive protocol for conjugating a molecule containing a carboxylic acid to Amino-PEG8-Boc, a heterobifunctional linker.
The this compound linker features a terminal primary amine for immediate conjugation and a tert-butyloxycarbonyl (Boc) protected amine. The Boc group serves as a temporary mask, preventing unwanted side reactions and allowing for a controlled, sequential synthesis strategy.[2][3] Following the initial EDC/NHS coupling, the Boc group can be removed under mild acidic conditions to reveal a new primary amine, ready for a subsequent conjugation step.[2][4] The integrated eight-unit polyethylene (B3416737) glycol (PEG) spacer enhances the solubility, stability, and pharmacokinetic properties of the resulting bioconjugate, making this linker invaluable in the creation of complex architectures like Antibody-Drug Conjugates (ADCs) and PROTACs.[3][4][5]
Principle of the Reaction
The EDC/NHS coupling reaction is a two-step process designed to efficiently form a stable amide bond.[6]
-
Carboxylic Acid Activation: EDC first reacts with a carboxyl group on the target molecule to form a highly reactive but unstable O-acylisourea intermediate.[1][6] This intermediate is prone to hydrolysis in aqueous solutions, which would regenerate the carboxylic acid and reduce coupling efficiency.[7]
-
Formation of Stable NHS Ester: To improve stability and efficiency, NHS (or its water-soluble analog, Sulfo-NHS) is added. NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[7][8] This activated ester is less susceptible to hydrolysis than the O-acylisourea intermediate.[7]
-
Amine Coupling: The stable NHS ester reacts efficiently with the primary amine of the this compound molecule to form a stable amide bond, completing the conjugation.[9]
Quantitative Data Summary
Successful conjugation depends on optimizing several key parameters. The following table provides recommended ranges for the EDC/NHS coupling of this compound to a carboxylic acid-containing molecule. Specific applications may require further optimization.
| Parameter | Recommended Range | Notes |
| Activation pH | 4.5 - 6.0 | The activation of carboxyl groups by EDC is most efficient in a slightly acidic environment. MES buffer is commonly used.[7][10] |
| Coupling pH | 7.2 - 8.5 | The reaction of the NHS ester with the primary amine is most efficient at physiological to slightly basic pH. PBS or borate (B1201080) buffers are suitable.[7][9] |
| Molar Ratio (Acid:EDC:NHS) | 1 : 1.2-2 : 1.2-2 | A slight molar excess of EDC and NHS is used to drive the activation reaction and maximize the formation of the NHS ester intermediate.[6] |
| Molar Ratio (Activated Acid:Amine-PEG) | 1 : 1-1.5 | A slight excess of the amine-PEG linker can help drive the reaction to completion, but a 1:1 ratio is a good starting point. |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are typically faster (2-4 hours), while reactions at 4°C can proceed overnight to improve stability for sensitive molecules.[7] |
| Reaction Time (Activation) | 15 - 30 minutes | A short incubation is sufficient to form the NHS ester.[7][11] |
| Reaction Time (Coupling) | 2 hours - Overnight | The required time depends on the reactivity of the components and the reaction temperature.[7][10] |
Detailed Experimental Protocol
This protocol describes a two-step method for conjugating a molecule with a carboxylic acid group to this compound.
Materials and Reagents
-
Molecule of Interest: Containing a terminal carboxylic acid group.
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.[10] Note: Do not use carboxylate-containing buffers like acetate.
-
Coupling Buffer: 100 mM Phosphate-Buffered Saline (PBS), pH 7.2-7.5.[10] Note: Do not use amine-containing buffers like Tris or Glycine during the coupling step as they will compete for reaction.[12]
-
Quenching Solution: 1 M Hydroxylamine (B1172632) HCl, pH 8.5 or 1 M Tris-HCl, pH 8.5.
-
Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for dissolving reagents if necessary.
-
Purification System: Desalting column (e.g., Zeba™), dialysis tubing, or chromatography system (SEC, IEX, or RP-HPLC) for purification.[8][13][]
Experimental Procedure
Step 2.1: Preparation of Reagents
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials to prevent condensation, as they are moisture-sensitive.[8][10]
-
Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer or high-purity water immediately before use. Do not store these solutions for extended periods due to hydrolysis.[11]
-
Dissolve the carboxylic acid-containing molecule in Activation Buffer to the desired concentration (e.g., 1-10 mg/mL).
-
Dissolve the this compound in Coupling Buffer to the desired concentration.
Step 2.2: Activation of Carboxylic Acid Groups
-
In a reaction tube, combine the solution of your carboxylic acid-containing molecule with EDC and NHS.
-
Add EDC and NHS to achieve a final molar excess (e.g., 2-fold molar excess of EDC and 5-fold of NHS relative to the carboxylic acid).[10]
-
Incubate the reaction for 15 minutes at room temperature with gentle mixing.[8][10]
Step 2.3: Coupling with this compound
-
Optional but Recommended: Remove excess EDC and byproducts from the activated molecule solution using a desalting column equilibrated with Coupling Buffer (pH 7.2-7.5).[7][10] This step prevents unwanted side reactions.
-
If not performing the optional cleanup, adjust the pH of the activation reaction mixture to 7.2-7.5 by adding Coupling Buffer.
-
Immediately add the this compound solution to the activated molecule solution. A 1:1 molar ratio is a common starting point.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.[10]
Step 2.4: Quenching the Reaction
-
To stop the conjugation reaction and hydrolyze any remaining unreacted NHS esters, add the Quenching Solution to a final concentration of 10-50 mM (e.g., add hydroxylamine to a final concentration of 10 mM).[8][10]
-
Incubate for 15 minutes at room temperature.
Step 2.5: Purification of the Conjugate
-
Purify the final conjugate from excess quenching reagent, unreacted linker, and other byproducts.
-
The choice of purification method depends on the properties of the conjugate. Common methods include:
-
Size-Exclusion Chromatography (SEC): Efficient for separating the larger conjugate from smaller, unreacted molecules.[]
-
Ion-Exchange Chromatography (IEX): Separates molecules based on charge differences, which are often altered by PEGylation.[13][]
-
Dialysis or Diafiltration: Useful for removing small molecule impurities from large protein conjugates.[]
-
Step 2.6: Characterization and Storage
-
Characterize the purified conjugate to confirm successful synthesis and determine purity. Analytical techniques include SDS-PAGE (for proteins, showing a size shift), HPLC, and mass spectrometry.[15][16]
-
Store the purified conjugate in an appropriate buffer, often containing a cryoprotectant like glycerol (B35011) if freezing, at 4°C or -20°C for long-term stability.
Experimental Workflow Diagram
Application and Troubleshooting Notes
-
Buffer Selection: The use of non-amine and non-carboxylate buffers during the respective reaction steps is critical to avoid interference with the coupling chemistry.[10][12]
-
Reagent Stability: EDC is highly susceptible to hydrolysis. Always use freshly prepared solutions and equilibrate reagents to room temperature before opening to minimize moisture contamination.[8][11]
-
Solubility Issues: If the molecule containing the carboxylic acid is not soluble in aqueous buffers, a small amount of a water-miscible organic solvent like DMSO or DMF can be used. Keep the final concentration of the organic solvent low to avoid impacting protein stability or reaction efficiency.[7][9]
-
Minimizing Polymerization: For biomolecules that contain both carboxyl and amine groups (e.g., proteins), a two-step protocol with an intermediate purification step after activation is highly recommended to prevent EDC-mediated cross-linking of the protein itself.[8][11]
-
Boc Deprotection: The protocol above yields a Boc-protected conjugate. To expose the terminal amine for a subsequent conjugation, the Boc group can be removed using an acid, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).[2][3] This step must be performed after the initial EDC/NHS conjugation is complete and the product is purified.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - NL [thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amino-PEG8-Boc in ADC Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Amino-PEG8-Boc, a heterobifunctional linker, in the development of Antibody-Drug Conjugates (ADCs). This linker, characterized by a Boc-protected amine, a terminal carboxylic acid, and an eight-unit polyethylene (B3416737) glycol (PEG) spacer, offers a versatile platform for the synthesis of complex bioconjugates. The inclusion of a hydrophilic PEG8 chain enhances the solubility and pharmacokinetic properties of the resulting ADCs, a critical factor for improving the therapeutic window of highly hydrophobic drug molecules.[1] The terminal functional groups of this compound allow for controlled, sequential conjugation to both the antibody and the cytotoxic payload.[1]
Core Applications in ADC Development
In the development of ADCs, the linker plays a pivotal role in connecting a potent cytotoxic payload to a monoclonal antibody (mAb). The properties of this linker directly impact the stability, efficacy, and safety of the ADC.[1] A PEG8 spacer within the linker architecture has been shown to improve the solubility and stability of ADCs, particularly those with hydrophobic payloads.[1] This can lead to a higher drug-to-antibody ratio (DAR) without inducing aggregation, thereby enhancing the therapeutic potency.[1] The linker-payload SG3249, for instance, incorporates a PEG8 spacer to improve its solubility, allowing for bioconjugation in an aqueous buffer with only 10% DMSO.[2]
Data Presentation: Impact of PEG8 Linker on ADC Properties
The incorporation of a PEG8 linker can significantly influence the physicochemical and pharmacokinetic properties of ADCs. The following tables summarize key quantitative findings from various studies, highlighting the impact of the PEG8 linker on critical ADC parameters.
| Parameter | ADC without PEG Linker | ADC with PEG4 Linker | ADC with PEG8 Linker | Reference |
| In Vitro Plasma Stability (% Payload Loss in 24h) | Not Specified | 22% | 12% | [3] |
| In Vivo ADC Exposure (Pharmacokinetics) | Suboptimal | Increased | Maximized (Threshold) | [1] |
| In Vivo Efficacy | Baseline | Improved | More Effective | [4] |
| Tolerability | Baseline | Not well tolerated at 50 mg/kg | Well tolerated at 50 mg/kg | [4] |
| Drug-to-Antibody Ratio (DAR) with Val-Cit-PABC trigger | Not Applicable | Not Specified | DAR 2.4 | [2] |
Note: Direct comparison across different studies should be done with caution due to variations in experimental conditions, antibodies, and payloads used.
Experimental Protocols
Protocol 1: Synthesis of Drug-Linker Conjugate (Payload-PEG8-NH-Boc)
This protocol describes the conjugation of the this compound linker to a cytotoxic payload containing a primary or secondary amine.
Materials:
-
This compound (or a derivative like Boc-NH-PEG8-COOH)
-
Amine-containing cytotoxic payload
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
DIPEA (N,N-Diisopropylethylamine)
-
Reaction vessel
-
Stirring apparatus
-
High-Performance Liquid Chromatography (HPLC) for purification
-
Mass Spectrometer (MS) for characterization
Procedure:
-
Activation of this compound:
-
Dissolve this compound (1.0 equivalent), EDC (1.2 equivalents), and NHS (1.2 equivalents) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid group of the linker.
-
-
Conjugation to Payload:
-
In a separate vial, dissolve the amine-containing cytotoxic payload (0.9 equivalents) in anhydrous DMF.
-
Add the payload solution to the activated linker solution.
-
Add DIPEA (2.0 equivalents) to the reaction mixture to act as a base.
-
Stir the reaction at room temperature for 2-4 hours, or until the reaction is complete as monitored by LC-MS.
-
-
Purification:
-
Purify the resulting Payload-PEG8-NH-Boc conjugate by preparative reverse-phase HPLC.
-
Collect and pool the fractions containing the desired product.
-
Confirm the identity and purity of the product by LC-MS.
-
Lyophilize the pure fractions to obtain the conjugate as a solid.
-
Protocol 2: Boc Deprotection of Payload-PEG8-NH-Boc
This protocol describes the removal of the Boc protecting group to expose the terminal amine on the linker.
Materials:
-
Payload-PEG8-NH-Boc conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Nitrogen or Argon stream
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected conjugate in a solution of 20-50% TFA in DCM.[1]
-
Stir the reaction mixture at room temperature for 1-2 hours.[1]
-
Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under a stream of nitrogen or argon.[1]
-
Co-evaporate with DCM several times to remove residual TFA.[1] The resulting amine salt (Payload-PEG8-NH2) can be used directly in the next step or neutralized with a mild base.[1]
Protocol 3: Conjugation of Payload-PEG8-NH2 to Antibody
This protocol describes the conjugation of the deprotected drug-linker to the antibody via lysine (B10760008) residues.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4-8.0)
-
Payload-PEG8-NH2 conjugate
-
EDC and NHS (or Sulfo-NHS)
-
Conjugation Buffer (e.g., PBS, pH 7.4-8.0)
-
Quenching Buffer (e.g., 1 M Tris, pH 8.0)
-
Size-Exclusion Chromatography (SEC) column for purification
Procedure:
-
Antibody Preparation:
-
Exchange the antibody into the Conjugation Buffer.
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Activation of Payload-PEG8-NH2 (if payload has a carboxyl group for conjugation):
-
This step is an alternative if the linker's amine is to be coupled to a payload's carboxyl group, and the linker's carboxyl group to the antibody's amine. The reverse is described in Protocol 1. Assuming the payload now has an activatable group for reaction with the linker's amine:
-
Activate the desired functional group on the payload-linker construct for reaction with the antibody's lysine residues. For example, if the payload-linker now has a terminal carboxyl group, activate it with EDC/NHS as described in Protocol 1, step 1.
-
-
Conjugation Reaction:
-
Add a 5- to 10-fold molar excess of the activated Payload-PEG8-NH2 to the antibody solution.
-
Incubate the reaction for 2 hours at room temperature with gentle mixing.
-
-
Quenching:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction.
-
Incubate for 30 minutes.
-
-
Purification:
-
Purify the ADC using an SEC column to remove unreacted drug-linker and other small molecules.
-
Collect the fractions corresponding to the high molecular weight ADC peak.
-
Pool the relevant fractions and concentrate if necessary.
-
Protocol 4: In Vitro Cytotoxicity Assay
This protocol evaluates the potency of the synthesized ADC in a cell-based assay.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free drug
-
96-well cell culture plates
-
MTT or similar cell viability reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the target cells in 96-well plates at an appropriate density.
-
Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated control wells.
-
-
Incubation:
-
Incubate the plates for 72-96 hours.
-
-
Cell Viability Assessment:
-
Add the cell viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
Add a solubilization solution to dissolve the formazan (B1609692) crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the drug concentration to determine the IC50 value.
-
Visualizations
Caption: General workflow for ADC synthesis using this compound.
Caption: PI3K/AKT/mTOR signaling pathway targeted by some ADCs.
Caption: General workflow for PROTAC synthesis using this compound.
References
Application Notes and Protocols for the Purification of Amino-PEG8-Boc Conjugated Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of polyethylene (B3416737) glycol (PEG) chains to peptides, a process known as PEGylation, is a widely utilized strategy to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic peptides. The Amino-PEG8-Boc linker provides a discrete-length PEG chain with a terminal amine protected by a tert-butyloxycarbonyl (Boc) group, offering a versatile building block for peptide modification. Proper purification of these conjugated peptides is a critical step to ensure the removal of unreacted starting materials, excess PEGylation reagent, and other process-related impurities, yielding a final product of high purity and homogeneity.
These application notes provide detailed protocols and guidance for the purification of this compound conjugated peptides, with a primary focus on the most powerful and commonly used technique: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Alternative and complementary methods such as Solid-Phase Extraction (SPE) and precipitation are also discussed.
Purification Strategies: A Comparative Overview
The choice of purification method depends on the scale of the synthesis, the physicochemical properties of the peptide, and the desired final purity. A summary of common techniques is presented below.
| Technique | Principle | Advantages | Disadvantages |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity.[][2] | High resolution and purity achievable.[2] Well-established for peptides.[][2] | Can be complex to develop methods. Potential for peak broadening with PEGylated species.[3] |
| Solid-Phase Extraction (SPE) | Adsorption of the peptide to a solid support, followed by selective elution.[4] | Rapid purification and sample concentration. Good for removing salts and some impurities.[4] | Lower resolution compared to HPLC. Not suitable for separating closely related species. |
| Precipitation | Differential solubility to separate the peptide from impurities.[5][6] | Simple, scalable, and cost-effective.[2] Can remove a significant amount of impurities in one step.[5] | May result in lower purity compared to chromatographic methods.[6] Potential for product loss through co-precipitation. |
| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius.[] | Effective for removing small molecule impurities and unreacted PEG reagent.[][7] | Lower resolution for species of similar size. |
| Ion-Exchange Chromatography (IEX) | Separation based on net charge.[] | Can separate isomers with different charge distributions due to PEGylation sites.[] | The shielding effect of PEG can diminish charge differences, reducing separation efficiency.[] |
Experimental Protocols
Protocol 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification
RP-HPLC is the most effective method for achieving high-purity this compound conjugated peptides.[2] The separation is based on the differential partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.
Workflow for RP-HPLC Purification
Caption: Workflow for RP-HPLC purification of peptides.
Materials and Reagents:
-
Crude this compound conjugated peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA) or Formic acid (FA)
-
RP-HPLC system with a UV detector
-
Preparative RP-HPLC column (e.g., C18, C8, or C4, 5-10 µm particle size)
-
0.22 µm syringe filters
-
Lyophilizer
Procedure:
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A (see below) or a compatible solvent.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.[8]
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Note: For mass spectrometry compatibility, 0.1% formic acid can be used as a substitute for TFA, though it may result in broader peaks.[8]
-
-
HPLC Method:
-
Column: A C18 column is a good starting point. For very hydrophobic peptides, a C4 or C8 column may provide better resolution.
-
Flow Rate: Typically 10-20 mL/min for preparative scale.
-
Detection: Monitor absorbance at 214 nm (peptide backbone) and 280 nm (aromatic residues like Trp, Tyr).
-
Gradient: A shallow gradient is often key for resolving PEGylated peptides from their non-PEGylated counterparts.[8] A typical starting gradient is:
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the main product peak.
-
Analyze the purity of each fraction using analytical RP-HPLC and mass spectrometry to confirm the identity of the desired product.
-
-
Lyophilization:
-
Pool the pure fractions.
-
Freeze the pooled solution and lyophilize to obtain the purified peptide as a fluffy powder.
-
Troubleshooting Common Issues in RP-HPLC of PEGylated Peptides:
| Problem | Potential Cause | Solution |
| Broad Peaks | Polydispersity of the PEG chain; multiple conformations in solution.[3][8] | Optimize the gradient (use a shallower gradient). Increase column temperature (e.g., 45°C) to improve peak shape.[9] |
| Poor Resolution | Co-elution of the PEGylated peptide with impurities or unreacted peptide.[8] | Change the stationary phase (e.g., from C18 to C4).[9] Adjust the mobile phase modifier (e.g., switch from TFA to formic acid). |
| Low Recovery | Adsorption of the peptide to the column; precipitation on the column. | Increase the organic content of the mobile phase. Use a different stationary phase. |
Protocol 2: Solid-Phase Extraction (SPE) for Desalting and Pre-purification
SPE can be used as a rapid clean-up step before RP-HPLC or for desalting the final product.
Caption: Key techniques for peptide characterization.
-
Analytical RP-HPLC: To assess the purity of the final product.
-
Mass Spectrometry (e.g., LC-MS, MALDI-TOF): To confirm the molecular weight of the conjugated peptide. [10][11]Tandem MS (MS/MS) can be used to confirm the site of PEGylation. [10]* NMR Spectroscopy: Can provide information on the degree of PEGylation and confirm the structural integrity of the peptide upon conjugation. [10]
Conclusion
The purification of this compound conjugated peptides is a multi-step process that requires careful optimization. RP-HPLC is the cornerstone for achieving high purity, while techniques like SPE and precipitation serve as valuable complementary methods for initial cleanup and desalting. The protocols and guidelines presented here provide a comprehensive framework for researchers to develop robust purification strategies, ensuring the isolation of high-quality PEGylated peptides for their intended applications in research and drug development.
References
- 2. polypeptide.com [polypeptide.com]
- 3. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solid-phase precipitation and extraction, a new separation process applied to the isolation of synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US20100273983A1 - Method of purifying peptides by selective precipitation - Google Patents [patents.google.com]
- 6. WO2020152246A1 - Peptide precipitation method - Google Patents [patents.google.com]
- 7. lcms.cz [lcms.cz]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. ijsra.net [ijsra.net]
Application Notes and Protocols for the Analytical Characterization of Amino-PEG8-Boc Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principal analytical techniques for the characterization of Amino-PEG8-Boc and its conjugates. This document offers detailed experimental protocols, comparative data, and visual workflows to guide researchers in selecting and implementing the most suitable analytical methods for their specific needs.
High-Performance Liquid Chromatography (HPLC) Analysis
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity, and heterogeneity of this compound conjugates.[1][2] Due to the polyethylene (B3416737) glycol (PEG) backbone's lack of a strong UV chromophore, detection can be challenging with standard UV-Vis detectors, especially at low concentrations.[3] Therefore, more universal detectors like Charged Aerosol Detection (CAD), Evaporative Light Scattering Detection (ELSD), Refractive Index Detection (RID), or Mass Spectrometry (MS) are often preferred.[3][4]
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity and is a powerful tool for purity assessment and analysis of conjugation reactions.[1][3]
Key Considerations for RP-HPLC:
-
Column Selection: C18 or C4 columns are commonly employed for PEGylated compounds. C18 columns offer better retention for more polar molecules, while C4 columns with wider pores are often preferred for larger conjugates like PEGylated proteins.[3]
-
Mobile Phase: A typical mobile phase consists of an aqueous component (A) and an organic component (B), both containing an additive to improve peak shape.
-
Additives: 0.1% formic acid or trifluoroacetic acid (TFA) is often added to the mobile phase to suppress the ionization of the terminal carboxylic acid, resulting in sharper peaks.[3]
-
-
Detection: As mentioned, ELSD, CAD, or MS detection is recommended for sensitive detection of PEG-containing molecules.[3][4]
Table 1: Typical RP-HPLC Conditions for this compound Conjugate Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 3.5 µm)[3] | C8 analytical column[5] |
| Mobile Phase A | 0.1% Formic Acid in Water[3] | Volatile mobile phase (details not specified)[5] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[3] | Acetonitrile with 0.1% formic acid |
| Gradient | 10% to 90% B over 20 minutes[3] | Gradient elution (specifics vary)[5] |
| Flow Rate | 1.0 mL/min[3] | 0.3 mL/min[6] |
| Column Temp. | 40°C[3] | Not specified |
| Injection Vol. | 10 µL[3] | 5 µL[6] |
| Detector | ELSD, CAD, or MS[3] | Charged Aerosol Detector[4][7] |
Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their size in solution. It is particularly useful for analyzing the degree of PEGylation and separating PEGylated proteins from unconjugated protein and excess PEG reagent.[4]
Two-Dimensional LC (2D-LC): A powerful approach combines SEC in the first dimension to separate high molecular weight PEGylated products from low molecular weight reagents, followed by trapping the low molecular weight fraction and analyzing it by RP-HPLC in the second dimension.[4][5][7]
Experimental Protocol: RP-HPLC Analysis
This protocol provides a general starting point for the analysis of this compound conjugates. Optimization may be required based on the specific conjugate and instrumentation.[3]
Materials:
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)[3]
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water[3]
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile[3]
-
Sample: this compound conjugate dissolved in the initial mobile phase composition (e.g., 90:10 Mobile Phase A:B) to a concentration of approximately 1 mg/mL.[3]
-
0.22 µm syringe filter[3]
Procedure:
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase composition (e.g., 10% B) until a stable baseline is achieved.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition and filter through a 0.22 µm syringe filter before injection.[3]
-
Injection: Inject 10 µL of the prepared sample.[3]
-
Gradient Elution:
-
0-5 min: Hold at 10% B
-
5-25 min: Linear gradient from 10% to 90% B
-
25-30 min: Hold at 90% B
-
30.1-35 min: Return to 10% B and re-equilibrate[3]
-
-
Detection: Monitor the elution profile using an appropriate detector (ELSD, CAD, or MS).
-
Data Analysis: Integrate the peaks of interest to determine purity and relative abundance.
Caption: Experimental workflow for conjugation and HPLC analysis.[3]
Mass Spectrometry (MS) Analysis
Mass spectrometry is an indispensable tool for confirming the molecular weight, determining the degree of PEGylation, and identifying the precise conjugation site of this compound conjugates.[1][6] The two most common techniques are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).[6]
ESI-MS vs. MALDI-TOF MS
Table 2: Comparison of ESI-MS and MALDI-TOF MS for this compound Conjugate Analysis
| Parameter | ESI-MS (often coupled with LC) | MALDI-TOF MS |
| Primary Ion Species | Multiply charged ions ([M+nH]ⁿ⁺) are common for larger conjugates. Singly charged ([M+H]⁺ or [M-H]⁻) for the linker itself.[6] | Predominantly singly charged ions, often as sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts.[6] |
| Molecular Weight | High accuracy for monodisperse samples. | Excellent for accurate average molecular weight determination of polydisperse samples. |
| Purity Assessment | Can separate and quantify impurities when coupled with LC. | Can provide information on the distribution of PEGylated species. |
| Structural Info. | Tandem MS (MS/MS) provides fragmentation data for structural elucidation and site confirmation.[1][6] | Can be used for fragmentation (TOF/TOF or PSD), but less common for this purpose than ESI. |
| Advantages | High sensitivity, suitable for complex mixtures, and provides definitive site of attachment with MS/MS.[1] | Rapid, tolerant of some buffers and salts, and good for high molecular weight species. |
| Disadvantages | Can be complex to interpret spectra of heterogeneous PEGylated mixtures.[1] | May not provide detailed structural information on its own.[8] |
Experimental Protocol: LC-ESI-MS for Conjugate Characterization
This protocol outlines a general procedure for analyzing an this compound conjugate using LC-MS.
Materials:
-
LC-MS system with an ESI source (e.g., Q-TOF)[6]
-
C18 or C8 reversed-phase column
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Sample: Conjugate dissolved in a suitable solvent (e.g., water/acetonitrile) to ~1 mg/mL.
Procedure:
-
LC Separation:
-
MS Detection:
-
Tandem MS (MS/MS) for Site Confirmation (Peptide Mapping):
-
Data Analysis:
-
Extract the ion chromatogram for the expected m/z of the conjugate.[6]
-
Analyze the mass spectrum of the corresponding peak to confirm the molecular weight.
-
For peptide mapping, identify the amino acid sequence of fragmented peptides. The mass shift corresponding to the PEG linker on a specific peptide confirms the conjugation site.[1]
-
Caption: Workflow for peptide mapping by LC-MS/MS.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information about this compound conjugates.[8] It is used to confirm the identity of the molecule and can also be used to determine the degree of PEGylation.[1]
Key NMR Observables
-
¹H NMR: Provides information on the number of different types of protons and their relative ratios. The characteristic signals for the Boc group (a sharp singlet around 1.4 ppm) and the PEG backbone (a complex multiplet around 3.6 ppm) are key identifiers.
-
¹³C NMR: Complements the ¹H NMR data by providing information on the carbon skeleton of the molecule.
Table 3: Expected ¹H NMR Chemical Shifts for this compound
| Protons | Chemical Shift (δ) ppm | Multiplicity | Integration |
| Boc ( (CH₃)₃C- ) | ~1.4 | s | 9H |
| PEG Backbone (-O-CH₂-CH₂-O-) | ~3.6 | m | 32H |
| Other protons near functional groups | Variable | m | Variable |
Note: Chemical shifts can vary depending on the solvent and the nature of the conjugate.
Experimental Protocol: NMR Sample Preparation and Acquisition
Materials:
-
NMR spectrometer (400 MHz or higher)[8]
-
5 mm NMR tubes[8]
-
Deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆)
-
Sample: 5-10 mg of the this compound conjugate[8]
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample into a clean, dry vial.[8]
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[8]
-
Gently swirl to ensure the sample is completely dissolved.[8]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[8]
-
-
NMR Data Acquisition:
-
Insert the sample into the NMR spectrometer and lock on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to optimize homogeneity.[8]
-
Acquire the ¹H spectrum. A relaxation delay of 5 seconds is recommended for quantitative measurements.[9]
-
Acquire the ¹³C spectrum with proton decoupling.
-
-
Data Processing and Analysis:
Caption: Workflow for NMR sample preparation and analysis.[9]
By employing these analytical techniques, researchers can ensure the quality, consistency, and structural integrity of their this compound conjugates, which is critical for the development of effective and safe biotherapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Surface Modification of Nanoparticles with Amino-PEG8-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a pivotal strategy in nanomedicine, enhancing their therapeutic and diagnostic potential. Polyethylene (B3416737) glycol (PEG)ylation is a widely adopted technique that confers a hydrophilic shield to nanoparticles, which can reduce non-specific protein adsorption, prevent aggregation, and prolong systemic circulation time by minimizing uptake by the reticuloendothelial system (RES).[1][2][3][4][][6] This "stealth" effect is critical for passive targeting of tissues, such as tumors, via the enhanced permeability and retention (EPR) effect.[2]
Amino-PEG8-Boc is a heterobifunctional linker designed for the precise and controlled surface engineering of nanoparticles. It features a terminal group for covalent attachment to the nanoparticle surface and a tert-butyloxycarbonyl (Boc) protected amine at the other terminus.[1][7] The Boc protecting group facilitates a multi-step functionalization strategy.[1][8] Initially, the linker is conjugated to the nanoparticle. Subsequently, the Boc group is removed under acidic conditions to expose a primary amine, which is then available for the conjugation of a variety of moieties, including targeting ligands (e.g., antibodies, peptides), therapeutic agents, or imaging agents.[1][7][8] This sequential approach allows for the construction of complex, multifunctional nanocarriers for applications in targeted drug delivery and bio-imaging.[7][9]
Key Applications
-
Drug Delivery: Covalent attachment of therapeutic agents to the nanoparticle surface.[7]
-
Targeted Drug Delivery: Conjugation of targeting moieties to enhance accumulation at specific sites.[7]
-
Bio-imaging: Attachment of fluorescent dyes or contrast agents for diagnostic purposes.[7]
-
Bioconjugation: A versatile platform for linking various biomolecules to nanoparticle surfaces.[7]
-
Prolonged Systemic Circulation: The PEG spacer shields the nanoparticle, reducing immune system recognition and extending circulation time.[4]
Quantitative Data Summary
The successful modification of nanoparticles with this compound can be monitored by measuring changes in their physicochemical properties. Dynamic Light Scattering (DLS) is commonly used to measure the hydrodynamic diameter and polydispersity index (PDI), while zeta potential measurements indicate changes in surface charge.
Table 1: Representative Changes in Nanoparticle Hydrodynamic Diameter and Polydispersity Index (PDI) [7]
| Modification Step | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |
| Bare Nanoparticles | 45 | 0.164 |
| Amine-Functionalized Nanoparticles | 64 | 0.233 |
| PEGylated Nanoparticles (Boc-NH-PEG8-Conjugated) | 95 | 0.210 |
| Deprotected PEGylated Nanoparticles (NH2-PEG8-Conjugated) | 98 | 0.215 |
Table 2: Representative Changes in Nanoparticle Zeta Potential
| Modification Step | Zeta Potential (mV) |
| Bare Nanoparticles | -25.3 |
| Amine-Functionalized Nanoparticles | +30.8 |
| PEGylated Nanoparticles (Boc-NH-PEG8-Conjugated) | +15.2 |
| Deprotected PEGylated Nanoparticles (NH2-PEG8-Conjugated) | +22.5 |
Note: The values presented in these tables are representative and will vary depending on the core nanoparticle material, size, and surface chemistry.
Experimental Workflow and Protocols
The overall strategy for utilizing this compound involves a two-step process: initial conjugation of the linker to the nanoparticle surface, followed by the deprotection of the Boc group to expose a reactive amine for subsequent functionalization.
Caption: Overall workflow for nanoparticle functionalization.
Protocol 1: Covalent Attachment of this compound to Amine-Functionalized Nanoparticles
This protocol utilizes EDC/NHS chemistry to form a stable amide bond between the carboxylic acid of a carboxyl-terminated this compound linker and primary amines on the nanoparticle surface.[7]
Materials:
-
Amine-functionalized nanoparticles
-
Boc-NH-PEG8-COOH
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (e.g., 0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Quenching solution (e.g., 50 mM Tris or glycine)
-
Centrifugal filter units or magnetic separator
Procedure:
-
Activation of Boc-NH-PEG8-COOH:
-
Conjugation to Nanoparticles:
-
Disperse the amine-functionalized nanoparticles in MES buffer at a concentration of 1 mg/mL.[7]
-
Add the activated Boc-NH-PEG8-COOH solution to the nanoparticle dispersion. A 1000:1 molar ratio of linker to nanoparticles is a recommended starting point and should be optimized.[7]
-
Allow the reaction to proceed for 2-4 hours at room temperature with continuous mixing.[7]
-
-
Quenching and Purification:
-
Add the quenching solution to the reaction mixture to a final concentration of 50 mM and stir for 15 minutes to deactivate any unreacted NHS-esters.[7]
-
Purify the Boc-NH-PEG8-functionalized nanoparticles by repeated centrifugation and resuspension in PBS.[7]
-
Use centrifugal filter units or a magnetic separator to facilitate the washing process. Perform at least three wash cycles to remove excess reagents.[7]
-
-
Characterization and Storage:
Caption: Workflow for PEGylation of amine-functionalized nanoparticles.
Protocol 2: Deprotection of the Boc Group
This protocol describes the removal of the Boc protecting group to expose the terminal primary amine using trifluoroacetic acid (TFA).[1][7]
Materials:
-
Boc-NH-PEG8-functionalized nanoparticles
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Centrifugal filter units or magnetic separator
Procedure:
-
Nanoparticle Preparation:
-
Deprotection Reaction:
-
Purification:
-
Remove the TFA and DCM by rotary evaporation or under a stream of nitrogen.[7]
-
Wash the resulting amine-functionalized PEGylated nanoparticles (NH2-PEG8-NP) extensively with PBS using centrifugal filter units or a magnetic separator.[7]
-
Perform at least five wash cycles to remove residual acid and byproducts, ensuring the pH of the final nanoparticle suspension is neutral.[7]
-
-
Characterization and Storage:
-
Characterize the deprotected nanoparticles by DLS and zeta potential measurements.
-
The newly exposed amine groups can be quantified using methods like the Kaiser test.[10]
-
Store the NH2-PEG8-NPs at 4°C for subsequent conjugation.
-
Caption: Workflow for Boc deprotection.
Quantification of PEGylation
While DLS and zeta potential provide strong indirect evidence of successful PEGylation, more direct quantitative methods may be required to determine the grafting density of the PEG chains on the nanoparticle surface.[11]
Table 3: Techniques for Quantitative Analysis of PEGylation [11]
| Technique | Principle | Advantages | Common Pitfalls & Challenges |
| Proton NMR (¹H NMR) | Quantifies PEG by integrating the area of the characteristic ethylene (B1197577) oxide proton peak (~3.65 ppm).[10][11] | Robust quantitative method.[10][11] | Requires nanoparticle dissolution or PEG cleavage for accurate measurement.[11] Not all nanoparticles are easily dissolved.[11] |
| HPLC with CAD/ELSD | Separates free PEG from nanoparticles, then displaces or dissolves the nanoparticle to release bound PEG for quantification.[11][12][13] | Highly sensitive and can distinguish between bound and unbound PEG.[11][12] | Requires method development for separation and a robust protocol for releasing the bound PEG (e.g., using DTT for gold NPs).[11][12] |
| Thermogravimetric Analysis (TGA) | Measures the weight loss of the sample as it is heated. The weight loss in the PEG degradation temperature range (e.g., 300-450 °C) is used to quantify the PEG content.[11] | Precise and can analyze the sample in its final, solid form.[11] | Requires a significant amount of dried sample; the core material must be stable at the PEG degradation temperature.[11] |
| Fluorescence Spectroscopy | Uses a fluorescently labeled PEG to quantify the amount of PEG attached to the nanoparticle surface.[11] | Highly sensitive. | Requires synthesis of a fluorescently labeled PEG linker. |
Conclusion
The use of this compound provides a robust and versatile method for the multi-step surface functionalization of nanoparticles.[8] This approach allows for the creation of a "stealth" layer to improve systemic circulation while simultaneously providing a reactive handle for the covalent attachment of specific molecules.[8] The detailed protocols and characterization data provided in these application notes serve as a guide for researchers in the development of advanced, multifunctional nanocarriers for a wide range of applications in drug delivery and diagnostics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. tus.elsevierpure.com [tus.elsevierpure.com]
- 10. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Quantitative analysis of PEG-functionalized colloidal gold nanoparticles using charged aerosol detection | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Stepwise Conjugation Using Boc-Protected Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the fields of bioconjugation and drug development, the precise and controlled assembly of complex biomolecules is paramount. Stepwise conjugation, enabled by the use of linkers with orthogonal protecting groups, offers a powerful strategy for the synthesis of sophisticated architectures such as Antibody-Drug Conjugates (ADCs), PROTACs (Proteolysis Targeting Chimeras), and other targeted therapies.[1][2] The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of this approach, providing a stable yet readily cleavable mask for primary amines.[2][3]
This document provides a comprehensive guide to the principles and applications of stepwise conjugation using Boc-protected linkers. It includes detailed experimental protocols for key reaction steps and summarizes critical quantitative data to aid in experimental design and optimization.
Core Principles
The strategic utility of the Boc protecting group lies in its stability under a wide range of reaction conditions, including basic and nucleophilic environments, while being easily removed under mild acidic conditions, most commonly with trifluoroacetic acid (TFA).[1][2] This orthogonality is crucial for a directed, stepwise synthesis. A typical workflow involves:
-
First Conjugation: A heterobifunctional linker, with one end protected by a Boc group and the other end featuring a reactive moiety (e.g., NHS ester, maleimide), is conjugated to the first molecule of interest (e.g., a protein or an antibody).
-
Deprotection: The Boc group is selectively removed from the conjugate, revealing a free amine.
-
Second Conjugation: The newly exposed amine is then used to conjugate a second molecule (e.g., a small molecule drug, a peptide, or another biomolecule).
This method prevents undesirable side reactions and ensures the formation of well-defined, homogenous bioconjugates.[2]
Quantitative Data Summary
The efficiency and success of stepwise conjugation are highly dependent on carefully controlled reaction parameters. The following tables summarize key quantitative data for the major stages of the process.
Table 1: Recommended Reaction Conditions for First Conjugation Step
| Parameter | NHS Ester Chemistry (for amines) | Maleimide (B117702) Chemistry (for thiols) | Notes |
| Target Functional Group | Primary Amines (e.g., Lysine) | Thiols (e.g., Cysteine) | --- |
| Linker Type | Boc-PEG-NHS Ester | Boc-PEG-Maleimide | PEG spacer enhances solubility and bioavailability.[3] |
| Molar Excess of Linker | 5 to 20-fold over target molecule | 5 to 20-fold over target molecule | Requires empirical optimization.[1][4] |
| Reaction pH | 7.2 - 8.5 | 6.5 - 7.5 | Optimal for balancing reactivity and stability.[1][4] |
| Compatible Buffers | Phosphate, Bicarbonate, Borate, HEPES | Phosphate-buffered saline (PBS) with EDTA | Buffers must be free of primary amines (e.g., Tris).[1][4] |
| Reaction Temperature | Room Temperature or 4°C | Room Temperature | --- |
| Reaction Time | 1 - 4 hours | 1 - 4 hours | --- |
| Quenching Agent | 20-50 mM Tris or Glycine | 10 mM Cysteine | To cap unreacted functional groups.[] |
Table 2: Recommended Conditions for Boc Deprotection
| Parameter | Value | Notes |
| Deprotection Reagent | Trifluoroacetic acid (TFA) | --- |
| Solvent | Dichloromethane (DCM), anhydrous | --- |
| TFA Concentration | 20 - 50% (v/v) in DCM | A 50% solution is common for complete removal.[1][6] |
| Reaction Temperature | 0°C to Room Temperature | Can be performed at 0°C to minimize potential side reactions.[4] |
| Reaction Time | 30 - 120 minutes | Monitor reaction completion by LC-MS or TLC.[1] |
| Scavengers | Dithioethane (DTE) | Recommended when Cys, Met, or Trp are present to prevent side reactions from tert-butyl cations.[7] |
Table 3: Recommended Reaction Conditions for Second Conjugation Step (Amide Bond Formation)
| Parameter | Value | Notes |
| Target Functional Group | Activated Carboxylic Acid (e.g., NHS ester) | On the second molecule to be conjugated. |
| Molar Excess of Second Molecule | 3 to 5-fold over the deprotected linker-conjugate | --- |
| Solvent | Anhydrous aprotic solvent (e.g., DMF or DMSO) | --- |
| Base | Tertiary amine base (e.g., DIPEA or triethylamine) | 10-20 fold molar excess to facilitate the reaction.[3] |
| Reaction Temperature | Room Temperature or 4°C | --- |
| Reaction Time | 2 - 4 hours or overnight at 4°C | --- |
Experimental Protocols
The following protocols provide a general framework for performing a stepwise conjugation using a Boc-protected linker. Optimization may be required for specific molecules and applications.
Protocol 1: Conjugation of a Boc-Protected Linker to a Protein
This protocol describes the conjugation of a Boc-protected PEG linker to a protein via either an NHS ester or a maleimide functional group.
A) Using a Boc-PEG-NHS Ester (targeting primary amines)
Materials:
-
Protein to be conjugated (e.g., antibody)
-
Boc-NH-(PEG)n-NHS Ester
-
Amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Anhydrous DMF or DMSO
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
Procedure:
-
Protein Preparation: Prepare the protein in an amine-free buffer at a concentration of 1-10 mg/mL.[1]
-
Linker Preparation: Immediately before use, dissolve the Boc-NH-(PEG)n-NHS Ester in anhydrous DMF or DMSO to a concentration of 10-20 mM.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved linker to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.[1]
-
Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature or for 2-4 hours at 4°C.[1]
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes.
-
Purification: Remove excess linker and byproducts by SEC or dialysis against a suitable buffer (e.g., PBS).
B) Using a Boc-PEG-Maleimide (targeting thiols)
Materials:
-
Thiol-containing protein
-
Boc-NH-(PEG)n-Maleimide
-
Thiol-free buffer (e.g., PBS with 1-2 mM EDTA, pH 6.5-7.5)
-
Reducing agent (e.g., TCEP), if necessary
-
Anhydrous DMF or DMSO
-
Quenching solution (e.g., 10 mM Cysteine)
-
Purification system (e.g., SEC or dialysis)
Procedure:
-
Protein Preparation: Dissolve the protein in the thiol-free buffer. If the protein's thiols are in the form of disulfide bonds, they must first be reduced with an agent like TCEP. The reducing agent must then be completely removed before adding the maleimide linker.[1][]
-
Linker Preparation: Dissolve the Boc-PEG-Maleimide in DMSO or DMF immediately prior to use.[1]
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved maleimide linker to the protein solution.[1]
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing.
-
Quenching: Stop the reaction by adding a quenching solution to cap any unreacted maleimide groups.
-
Purification: Purify the conjugate using SEC or dialysis to remove excess reagents.
Protocol 2: Boc Deprotection of the Linker-Protein Conjugate
This protocol outlines the removal of the Boc protecting group to expose a primary amine.
Materials:
-
Boc-protected linker-protein conjugate
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Purification system (e.g., SEC or dialysis)
Procedure:
-
Lyophilization (if necessary): If the conjugate is in an aqueous buffer, lyophilize it to remove water.
-
Deprotection Reaction: Resuspend the lyophilized conjugate or dissolve the dried conjugate in a solution of 20-50% TFA in anhydrous DCM.[3]
-
Incubation: Incubate at room temperature for 30-60 minutes.[3]
-
Solvent Removal: Remove the TFA and DCM by rotary evaporation or under a stream of nitrogen.
-
Purification/Buffer Exchange: Immediately purify the deprotected conjugate or perform a buffer exchange into a suitable buffer for the next conjugation step using SEC or dialysis. This is critical to remove residual acid.
Protocol 3: Conjugation of a Second Molecule to the Deprotected Conjugate
This protocol describes the conjugation of an activated small molecule (e.g., a drug with an NHS ester) to the newly exposed amine on the linker-protein conjugate.
Materials:
-
Deprotected linker-protein conjugate
-
Activated second molecule (e.g., Drug-NHS ester)
-
Anhydrous aprotic solvent (e.g., DMF or DMSO)
-
Tertiary amine base (e.g., DIPEA or triethylamine)
-
Purification system (e.g., SEC or Hydrophobic Interaction Chromatography (HIC))
Procedure:
-
Conjugate Preparation: Dissolve the deprotected linker-protein conjugate in an anhydrous aprotic solvent.
-
Second Molecule Addition: Add a 3- to 5-fold molar excess of the activated second molecule.[3]
-
Base Addition: Add a 10- to 20-fold molar excess of a tertiary amine base to facilitate the reaction.[3]
-
Incubation: Incubate at room temperature for 2-4 hours, or overnight at 4°C, with gentle mixing.[3]
-
Final Purification: Purify the final conjugate using SEC or HIC to remove unreacted molecules and other impurities.[3]
-
Characterization: Characterize the final product to determine parameters such as purity, aggregation state, and, in the case of ADCs, the drug-to-antibody ratio (DAR) using methods like UV-Vis spectroscopy, HIC-HPLC, and SEC-HPLC.[3]
Visualizing the Workflow and Mechanisms
Diagrams generated using Graphviz illustrate the key processes involved in the application of Boc-protected linkers.
Caption: General workflow for a three-step bioconjugation using a Boc-protected linker.
Caption: Mechanism of acid-catalyzed Boc deprotection.
References
Application Notes and Protocols for Solvent Selection in Amino-PEG8-Boc Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols concerning the use of Amino-PEG8-Boc, a heterobifunctional linker essential in bioconjugation, drug delivery, and the development of complex therapeutic molecules like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] The focus is on appropriate solvent selection and reaction conditions to ensure high yield and purity.
The structure of this compound consists of a terminal amine group protected by a tert-butyloxycarbonyl (Boc) group, connected via an eight-unit polyethylene (B3416737) glycol (PEG) spacer to another functional group, such as a free amine or a carboxylic acid.[3][4] The hydrophilic PEG spacer is crucial for enhancing the aqueous solubility and biocompatibility of the resulting conjugates.[4][5]
Solubility and Solvent Selection
Understanding the solubility of this compound derivatives is the first step in designing a successful reaction protocol. The hydrophilic nature of the PEG chain and the polar terminal groups render these molecules soluble in a range of solvents.[5]
Table 1: Qualitative Solubility of this compound Derivatives
| Solvent | Solvent Type | Predicted Solubility | Reference |
|---|---|---|---|
| Water (H₂O) | Polar Protic | Soluble | [3][4][5] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | [3][4][5] |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | [3][4][5] |
| Dichloromethane (B109758) (DCM) | Chlorinated | Soluble | [3][4][5] |
| Chloroform (CHCl₃) | Chlorinated | Soluble | [5] |
| Methanol, Ethanol | Polar Protic | Soluble | [6][7] |
| Tetrahydrofuran (THF) | Ether | Soluble | [6][8] |
| Acetonitrile (ACN) | Polar Aprotic | Soluble |[6] |
Solvent selection is critical and depends on the specific reaction being performed (e.g., Boc protection, deprotection, or coupling). For instance, dichloromethane (DCM) is frequently used for Boc deprotection with trifluoroacetic acid (TFA) because it provides good solubility for both the PEG linker and the acid.[9] For coupling reactions involving moisture-sensitive reagents like EDC, anhydrous polar aprotic solvents such as DMF or DCM are recommended.[10]
Application Note: N-Boc Protection of an Amino-PEG8 Derivative
This protocol describes a general procedure for the protection of a primary amine on a PEG linker using di-tert-butyl dicarbonate (B1257347) (Boc₂O). The reaction conditions are generally mild and flexible.[6]
Experimental Protocol: N-Boc Protection
-
Dissolution : Dissolve the amine-PEG8 derivative in a suitable solvent. A mixture of water, methanol, and a base like triethylamine (B128534) can be effective, particularly for amine salts.[7] Alternatively, solvents like THF, acetonitrile, or dioxane can be used.[6]
-
Reagent Addition : Add 1.5 to 2.0 equivalents of di-tert-butyl dicarbonate (Boc₂O) to the stirred solution. If the starting amine is a salt, ensure a suitable base (e.g., triethylamine, sodium bicarbonate, or DMAP) is present in slight excess.[6][7]
-
Reaction : Stir the mixture at room temperature or with moderate heating (e.g., 40-55°C).[6][7] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed. Reaction times can range from a few hours to overnight.[7][11]
-
Work-up and Purification :
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.[7]
-
If an aqueous work-up is performed, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate.[6]
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate it in vacuo.[11]
-
The crude product can often be purified by column chromatography if necessary.[11] In some cases, residual Boc₂O can be removed by sublimation under high vacuum.[7]
-
Workflow for N-Boc Protection
Caption: Workflow for the N-Boc protection of an Amino-PEG8 derivative.
Application Note: Boc Deprotection
The removal of the Boc protecting group is a critical step to liberate the primary amine for subsequent conjugation. This is typically achieved under acidic conditions.[9]
Table 2: Common Conditions for Boc Deprotection of PEG Linkers
| Reagent | Concentration (v/v) | Solvent | Time | Temperature | Typical Purity (%) | Reference |
|---|---|---|---|---|---|---|
| Trifluoroacetic Acid (TFA) | 20-50% | Dichloromethane (DCM) | 0.5 - 2 hours | 0°C to Room Temp. | >95% | [9][12] |
| Hydrochloric Acid (HCl) | 4 M | 1,4-Dioxane | 0.5 - 2 hours | Room Temp. | ~80% |[9][12] |
Experimental Protocol: Boc Deprotection in Solution
-
Dissolution : Dissolve the Boc-protected Amino-PEG8 derivative in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask.[12][13]
-
Cooling : Cool the solution to 0°C using an ice bath. This helps control the reaction rate, especially for sensitive substrates.[9][12]
-
Acid Addition : Add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v).[9][12]
-
Scavenger (Optional) : If the molecule contains acid-sensitive or nucleophilic residues (e.g., tryptophan, methionine), add a scavenger such as triisopropylsilane (B1312306) (TIS) at a concentration of 2.5-5% (v/v) to trap the reactive tert-butyl cation generated during deprotection.[12][13][14]
-
Reaction : Allow the reaction to warm to room temperature and stir for 1-2 hours.[9][12]
-
Monitoring : Monitor the reaction's progress by TLC or LC-MS. The deprotected amine product is more polar and will have a lower Rf value on TLC.[12] The disappearance of the starting material's mass peak and the appearance of the deprotected product's peak can be tracked by LC-MS.[12]
-
Work-up :
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.[12][13]
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (e.g., 3 x 10 mL).[12]
-
The resulting amine TFA salt is often pure enough to be used directly in the next step after thorough drying under high vacuum.[14]
-
Workflow for Boc Deprotection
Caption: General workflow for the acid-catalyzed deprotection of a Boc group.
Side Reactions and Troubleshooting
Careful control of reaction conditions is necessary to minimize side reactions.
Table 3: Common Side Reactions and Mitigation Strategies
| Reaction Stage | Side Reaction | Cause | Mitigation Strategy | Reference |
|---|---|---|---|---|
| Boc Protection | Formation of N,N-di-Boc derivatives | Excess Boc₂O or harsh conditions | Use a controlled amount of Boc₂O (1.1-1.5 eq). | [11] |
| Formation of isocyanate/urea | Thermal decomposition or side reactions | Use mild conditions (room temp); catalyst-free N-Boc protection in water can avoid these byproducts. | [11][15] | |
| Boc Deprotection | tert-Butylation | The reactive tert-butyl cation alkylates nucleophilic sites (e.g., Trp, Met, Cys). | Add a scavenger like triisopropylsilane (TIS) or thiophenol to the deprotection mixture. | [13][14][16] |
| Incomplete Deprotection | Insufficient acid strength or reaction time. | Increase TFA concentration (e.g., from 20% to 50%), extend reaction time, or ensure complete dissolution. | [13][16] | |
| Coupling | Hydrolysis of Activated Ester (e.g., NHS ester) | Reaction with water in the solvent or buffer. | Use anhydrous solvents, perform reactions under an inert atmosphere, and control pH (optimal range for NHS esters is 7.2-8.5). | [10][13][14] |
| | Formation of N-acylurea | Side reaction of EDC-activated intermediate. | Use of NHS or Sulfo-NHS stabilizes the intermediate, minimizing this side reaction. |[13] |
Logical Relationship of Deprotection Side Reactions
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. nbinno.com [nbinno.com]
- 3. t-boc-N-amido-PEG8-amine, 1052207-59-6 | BroadPharm [broadpharm.com]
- 4. t-Boc-N-amido-PEG8-acid, 1334169-93-5 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. chemtips.wordpress.com [chemtips.wordpress.com]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. japsonline.com [japsonline.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Boc-Protected Amino Groups [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for Reaction Monitoring: A Comparative Guide to LC-MS and TLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Effective reaction monitoring is a cornerstone of successful chemical synthesis, ensuring optimal reaction times, maximizing yields, and minimizing impurity formation. Two of the most common techniques employed for this purpose are Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). This document provides a detailed comparison of these two powerful analytical methods, complete with experimental protocols and quantitative data analysis, to aid researchers in selecting the most appropriate technique for their specific needs.
TLC offers a rapid, cost-effective, and visually intuitive method for qualitative and semi-quantitative reaction monitoring. It is particularly useful for quick checks of reaction progress at the bench. In contrast, LC-MS provides highly sensitive, selective, and quantitative data, making it the gold standard for detailed kinetic studies, impurity profiling, and confirmation of product identity.
Comparison of LC-MS and TLC for Reaction Monitoring
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS) | Thin-Layer Chromatography (TLC) |
| Principle | Separation by liquid chromatography followed by mass-based detection of analytes. | Separation of components based on differential partitioning between a stationary phase and a mobile phase. |
| Quantitation | Highly quantitative, providing accurate measurements of reactant consumption and product formation. | Primarily qualitative or semi-quantitative; quantitative analysis is possible with densitometry. |
| Sensitivity | Very high (ng to pg level). | Moderate (µg to ng level). |
| Selectivity | Very high, can distinguish between compounds with the same retention time but different masses. | Lower, relies on differential migration; co-eluting spots can be an issue. |
| Speed | Slower per sample (minutes per analysis). | Very fast (seconds to minutes per plate). |
| Cost | High initial instrument cost and ongoing maintenance. | Low cost for plates, solvents, and chambers. |
| Information | Provides retention time, molecular weight, and structural information (with MS/MS). | Provides Retention Factor (Rf) values. |
| Sample Prep | Requires dilution and filtration; can be sensitive to matrix effects.[1] | Minimal; direct spotting of the reaction mixture is often possible. |
| Ease of Use | Requires trained personnel for operation and data analysis. | Simple to perform with minimal training. |
Quantitative Data Presentation: Monitoring an Amide Coupling Reaction
To illustrate the quantitative capabilities of both techniques, consider the following data from a representative amide coupling reaction between a carboxylic acid and an amine. The percentage completion of the reaction was monitored over time using both quantitative TLC with densitometry and LC-MS.
| Time (minutes) | % Completion (Quantitative TLC) | % Completion (LC-MS) |
| 0 | 0% | 0% |
| 15 | ~15% | 18.2% |
| 30 | ~40% | 42.5% |
| 60 | ~75% | 78.9% |
| 90 | ~95% | 96.3% |
| 120 | >98% | 99.1% |
As the data indicates, while quantitative TLC provides a good estimate of reaction progress, LC-MS offers higher precision and accuracy in determining the extent of conversion.
Experimental Protocols
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
This protocol outlines the general steps for monitoring a chemical reaction using TLC.
Materials:
-
TLC plates (e.g., silica (B1680970) gel 60 F254)
-
Developing chamber
-
Capillary spotters
-
Eluent (solvent system)
-
UV lamp for visualization
-
Staining solution (if necessary)
-
Reaction mixture
-
Standards of starting material(s) and product (if available)
Procedure:
-
Solvent System Selection: Choose an appropriate eluent system that provides good separation between the starting material(s) and the product, ideally with Rf values between 0.2 and 0.8. A common starting point for many organic reactions is a mixture of ethyl acetate (B1210297) and hexanes.
-
Plate Preparation: Using a pencil, lightly draw a baseline about 1 cm from the bottom of the TLC plate.
-
Spotting:
-
Using a capillary spotter, apply a small spot of the starting material on the left of the baseline.
-
In the center of the baseline, apply a small spot of the reaction mixture (co-spot) on top of a spot of the starting material.
-
On the right of the baseline, apply a small spot of the reaction mixture.
-
-
Development: Place the spotted TLC plate in the developing chamber containing the eluent, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent front to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry and visualize the spots under a UV lamp. If the compounds are not UV-active, use an appropriate staining solution (e.g., potassium permanganate, iodine).
-
Interpretation: The progress of the reaction is monitored by observing the disappearance of the starting material spot and the appearance of the product spot in the reaction mixture lane. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.
Protocol 2: Reaction Monitoring by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol provides a general procedure for monitoring a chemical reaction using LC-MS.
Materials:
-
LC-MS system (e.g., with a C18 column)
-
Mobile phase A (e.g., 0.1% formic acid in water)
-
Mobile phase B (e.g., 0.1% formic acid in acetonitrile)
-
Syringe filters (0.22 or 0.45 µm)
-
Autosampler vials
-
Reaction mixture
Procedure:
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Quench the reaction if necessary (e.g., by adding a suitable reagent or diluting in a cold solvent).
-
Dilute the aliquot significantly with a suitable solvent (e.g., 1:1000 in acetonitrile/water). The final concentration should be within the linear range of the detector.
-
Filter the diluted sample through a syringe filter into an autosampler vial.
-
-
LC-MS Method Development: Develop a suitable LC gradient method to separate the starting material(s), product, and any significant impurities. A typical gradient might be a linear increase from 5% to 95% mobile phase B over 5-10 minutes.
-
MS Parameter Optimization: Optimize the mass spectrometer parameters (e.g., ionization mode - ESI positive or negative, capillary voltage, cone voltage) to achieve good ionization and sensitivity for the analytes of interest.
-
Data Acquisition: Inject the prepared sample onto the LC-MS system. Acquire data in full scan mode to identify the molecular weights of all components. For quantitative analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for higher sensitivity and specificity.
-
Data Analysis: Integrate the peak areas of the starting material(s) and the product in the extracted ion chromatograms. Calculate the percentage conversion by comparing the peak area of the product to the total peak area of the starting material and product.
Visualizations
Caption: Workflow for reaction monitoring using TLC.
Caption: Workflow for reaction monitoring using LC-MS.
Caption: Key characteristics of TLC versus LC-MS.
References
Application Notes and Protocols for Solid-Phase Peptide Synthesis with Amino-PEG8-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a foundational technique for the creation of synthetic peptides for research, diagnostics, and therapeutic applications. The incorporation of polyethylene (B3416737) glycol (PEG) linkers, such as Amino-PEG8-Boc, into SPPS protocols offers significant advantages. These hydrophilic and flexible spacers can enhance the solubility of growing peptide chains, particularly those with hydrophobic sequences, thereby improving reaction kinetics and increasing the purity and yield of the final product.[1]
For therapeutic peptides, the inclusion of a PEG linker can improve pharmacokinetic properties by increasing the hydrodynamic volume, which in turn can reduce renal clearance and shield the peptide from proteolytic degradation.[2][3] this compound is a heterobifunctional linker featuring a Boc-protected amine and a terminal carboxylic acid, connected by an 8-unit PEG spacer.[1] This structure is ideal for site-specific PEGylation, enabling the synthesis of well-defined peptide conjugates.[4]
Advantages of Incorporating this compound in SPPS
-
Improved Solubility and Reduced Aggregation: The hydrophilic nature of the PEG chain helps to prevent the aggregation of the growing peptide, especially in hydrophobic sequences, leading to more efficient synthesis.[1]
-
Enhanced Pharmacokinetic Properties: PEGylation can increase the in vivo half-life of therapeutic peptides by reducing enzymatic degradation and renal clearance.[3][5]
-
Increased Biocompatibility and Reduced Immunogenicity: PEG is a non-toxic and biocompatible polymer that can reduce the immunogenicity of the conjugated peptide.[2]
-
Versatile for Conjugation: The free carboxylic acid or, after deprotection, the amine group can be used for conjugation to other molecules such as antibodies, small molecules, or PROTACs.[6]
Quantitative Data Summary
The efficiency of SPPS and the properties of the resulting peptides are significantly influenced by the chosen reagents and protocols. While specific data for this compound is highly sequence-dependent, the following tables provide representative data on the impact of PEGylation and the choice of coupling reagents.
Table 1: Representative Impact of PEGylation on Peptide Properties
| Property | Unmodified Peptide | PEGylated Peptide | Reference(s) |
| Solubility | Low to Moderate | High | [1][7] |
| In Vivo Half-life | Short | Extended | [3] |
| Immunogenicity | Potential for Immune Response | Reduced | [2] |
| Crude Purity | Sequence Dependent | Often Improved | [1] |
| Overall Yield | Variable | Generally Increased | [1][8] |
Table 2: Comparison of Common Coupling Reagents in SPPS
| Coupling Reagent | Typical Crude Purity (%) | Key Advantages | Key Disadvantages | Reference(s) |
| DCC/HOBt | ~85-95% | Cost-effective | Formation of insoluble DCU byproduct | [9][10] |
| HBTU/HATU | >95% | High efficiency, low racemization | Higher cost | [10][11] |
| PyBOP | >95% | Good for sterically hindered amino acids | Potential for side reactions | [10] |
| COMU | >98% | Superior racemization suppression | Higher cost | [10] |
Experimental Protocols
Protocol 1: Manual Boc-SPPS for a PEGylated Peptide
This protocol outlines the manual synthesis of a peptide on a pre-loaded resin, followed by N-terminal PEGylation with Boc-NH-PEG8-COOH.
Materials:
-
Boc-protected amino acids
-
Pre-loaded resin (e.g., Merrifield or PAM resin)[12]
-
Boc-NH-PEG8-COOH
-
Coupling Reagents: Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt), or HBTU/HATU with an amine base like N,N-Diisopropylethylamine (DIPEA)[9][11]
-
Boc Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[12]
-
Neutralization Reagent: 10% DIPEA in DCM[9]
-
Solvents: DCM, N,N-Dimethylformamide (DMF), Isopropanol (IPA)
-
Washing Solvents: DCM, DMF
-
Cleavage Cocktail: e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DCM in a reaction vessel for 30-60 minutes.[9]
-
Boc Deprotection:
-
Neutralization:
-
Wash the resin with DCM (3x).
-
Treat the resin with 10% DIPEA in DCM for 5-10 minutes (repeat twice).[9]
-
Wash the resin with DCM (3x) and DMF (3x).
-
-
Amino Acid Coupling:
-
Pre-activate a 3-fold molar excess of the Boc-amino acid with your chosen coupling reagents (e.g., DCC/HOBt or HATU/DIPEA) in DMF.[9][11]
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours.
-
Monitor the reaction with a Kaiser test.[9]
-
Wash the resin with DMF (3x) and DCM (3x).[9]
-
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the sequence.
-
N-terminal PEGylation:
-
After the final amino acid coupling and Boc deprotection, couple Boc-NH-PEG8-COOH using the same coupling protocol as for the amino acids.
-
-
Final Boc Deprotection: Perform a final Boc deprotection as described in step 2.
-
Cleavage and Precipitation:
-
Wash the peptide-resin with DCM and dry under vacuum.[9]
-
Treat the dried resin with the cleavage cocktail for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.[9]
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether (2x).
-
Dry the peptide pellet.
-
-
Purification: Purify the crude peptide using reverse-phase HPLC (RP-HPLC).[1]
Caption: General workflow for Boc-SPPS with N-terminal PEGylation.
Application in Signaling Pathway Research
Peptides synthesized with PEG linkers are valuable tools for studying cellular signaling pathways. Their enhanced stability and solubility make them suitable for use in cell-based assays and in vivo studies. For instance, a PEGylated peptide antagonist can be used to probe the function of a specific receptor in a signaling cascade with a longer duration of action compared to its non-PEGylated counterpart.
The this compound linker is particularly useful for creating sophisticated molecular probes. After synthesis and deprotection, the terminal amine of the PEG linker can be conjugated to a fluorophore or a biotin (B1667282) tag, allowing for visualization and pull-down experiments to identify binding partners and downstream effectors in a signaling pathway.
Caption: Workflow for using a PEGylated peptide to study a signaling pathway.
Conclusion
The use of this compound in solid-phase peptide synthesis provides a powerful strategy for creating high-quality, PEGylated peptides. These peptides exhibit improved physicochemical and pharmacokinetic properties, making them ideal candidates for therapeutic development and as tools for dissecting complex biological processes. The protocols and data presented here serve as a guide for researchers to effectively implement this technology in their work.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creativepegworks.com [creativepegworks.com]
- 6. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 7. Impact of N-Terminal PEGylation on Synthesis and Purification of Peptide-Based Cancer Epitopes for Pancreatic Ductal Adenocarcinoma (PDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chempep.com [chempep.com]
Troubleshooting & Optimization
incomplete Boc deprotection of Amino-PEG8-Boc
Topic: Troubleshooting Incomplete Boc Deprotection of Amino-PEG8-Boc
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the removal of the tert-butyloxycarbonyl (Boc) protecting group from this compound.
Troubleshooting Guide
Issue 1: Incomplete or Failed Boc Deprotection
Symptom: Analysis of your reaction mixture by methods such as LC-MS or NMR reveals a significant amount of the Boc-protected this compound starting material remaining after the deprotection procedure.[1] On a TLC plate, the starting material spot persists, and the more polar product spot (lower Rf value) is weak or absent.[2][3]
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Insufficient Acid Strength or Concentration | The Boc group is removed by acidolysis; if the acid is too weak or its concentration is too low, the reaction may not reach completion.[4] • Increase the concentration of trifluoroacetic acid (TFA). For instance, if you are using 20% TFA in dichloromethane (B109758) (DCM), increase it to 50% TFA in DCM.[1][4] • Consider using a stronger acid system, such as 4M HCl in 1,4-dioxane, which can be more potent for stubborn deprotections.[4][5][6] |
| Inadequate Reaction Time or Temperature | Deprotection is a kinetic process and may require more time or energy to go to completion.[4] • Extend the reaction time. Most deprotections are complete within 1-2 hours at room temperature, but monitoring is key.[4][5] Continue to check the reaction's progress every 30-60 minutes. • If the reaction is sluggish at room temperature, consider gentle heating, but be cautious of potential side reactions.[6] |
| Steric Hindrance | The polyethylene (B3416737) glycol (PEG) chain, even of moderate length like PEG8, can sterically hinder the acid's approach to the Boc-protected amine, slowing the reaction rate.[1][4] • Employing a stronger acid or extending the reaction time can help overcome this hindrance. |
| Solvent Issues | Proper solvation of both the this compound and the acid is critical for reaction efficiency.[1][4] • Ensure the chosen solvent, commonly anhydrous DCM, fully dissolves your PEGylated compound.[4] If solubility is an issue, explore other anhydrous solvents. |
| Poor Reagent Quality | The purity and quality of reagents are critical. TFA, for example, is hygroscopic, and absorbed water can reduce its effective acidity.[7] • Use fresh, high-purity anhydrous reagents. Ensure TFA has been stored properly to prevent moisture absorption.[6] |
Issue 2: Formation of Side Products During Deprotection
Symptom: Analysis of the crude product mixture shows the presence of unexpected impurities alongside the desired deprotected amine.
Potential Cause and Solution: The cleavage of the Boc group generates a reactive tert-butyl cation (t-Bu+).[5][8] This cation is an electrophile that can alkylate any nucleophilic sites on your molecule, leading to undesired side products.[8][9]
-
Solution: Use a Scavenger. To prevent these side reactions, add a scavenger to the reaction mixture to "trap" the carbocations.[10]
-
Triisopropylsilane (B1312306) (TIS) is a common and effective scavenger.[2][11] It is typically added at a concentration of 2.5-5% (v/v) along with the acid.[2][4]
-
Frequently Asked Questions (FAQs)
Q1: What are the standard reaction conditions for Boc deprotection of this compound? A common starting point is to dissolve the Boc-protected PEG linker in anhydrous dichloromethane (DCM) at a concentration of 0.1-0.2 M.[2][12] The solution is then treated with 20-50% trifluoroacetic acid (TFA) in DCM.[2][4] The reaction is often initiated at 0°C and then allowed to warm to room temperature, typically running for 1-2 hours.[3][4][12]
Q2: How can I monitor the progress of the deprotection reaction? You can monitor the reaction using several methods:[2]
-
Thin-Layer Chromatography (TLC): The deprotected amine product is more polar and will have a lower Retention Factor (Rf) value compared to the Boc-protected starting material.[2][13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides accurate quantification of the starting material, product, and any byproducts by observing the disappearance of the mass peak for the starting material and the appearance of the mass peak for the product.[2][13]
-
¹H NMR Spectroscopy: You can monitor the disappearance of the characteristic singlet peak of the tert-butyl protons of the Boc group, which appears at approximately 1.4 ppm.[2]
Q3: How do I work up the reaction and remove the acid? For volatile acids like TFA, the acid and solvent can be removed under reduced pressure using a rotary evaporator.[3][4] To ensure all residual TFA is removed, a co-evaporation step is recommended. This involves adding toluene (B28343) to the residue and evaporating under reduced pressure, repeating the process three times.[2][3][4] The final product is the TFA salt of the deprotected amine. If the free amine is required, the residue can be dissolved in an organic solvent and washed with a mild base like saturated aqueous sodium bicarbonate.[2][4]
Q4: Can I use an acid other than TFA? Yes, other acids can be used. A common alternative is a 4M solution of hydrogen chloride (HCl) in 1,4-dioxane.[4][5] This reagent is often more potent and can be effective when TFA fails.[6]
Q5: My deprotected PEG-amine is an oil. Is this normal? Yes, it is common for PEGylated compounds, including deprotected PEG-amines, to be viscous oils or waxy solids rather than crystalline solids.[5]
Data Presentation
Table 1: Representative Conditions for Acid-Catalyzed Boc Deprotection
| Acidic Reagent | Concentration | Solvent | Temperature (°C) | Time (min) | Typical Purity/Yield (%) | Reference(s) |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0 to Room Temp | 30 - 120 | >95 | [2][4] |
| Trifluoroacetic Acid (TFA) | 50% (v/v) | Dichloromethane (DCM) | Room Temp | 5 - 60 | >95 | [2][13] |
| Hydrochloric Acid (HCl) | 4 M | 1,4-Dioxane | Room Temp | < 30 - 240 | >80 | [6][13] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA
This protocol describes a general procedure for the removal of the Boc protecting group in a solution phase.[2]
-
Dissolution: Dissolve the this compound in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.[2][4][12]
-
Cooling: Cool the solution to 0°C using an ice bath.[2][12][13]
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) to the cooled solution to achieve a final concentration of 20-50% (v/v).[2][13] If the substrate contains sensitive groups, add triisopropylsilane (TIS) as a scavenger to a final concentration of 2.5-5% (v/v).[2][4][13]
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[2][3][12]
-
Monitoring: Monitor the reaction's progress using TLC or LC-MS until the starting material is completely consumed (typically 1-2 hours).[4][13]
-
Work-up:
-
Concentration: Upon completion, remove the DCM and excess TFA by rotary evaporation.[2][13]
-
Azeotropic Removal of TFA: Add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times to ensure the removal of residual TFA.[2][3][4] The product is the amine TFA salt.
-
Neutralization (Optional): If the free amine is required, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[2][4]
-
Protocol 2: Monitoring Deprotection by LC-MS
This protocol outlines the procedure for quantitatively monitoring the deprotection reaction over time.[13]
-
Set Up LC-MS: Prepare an LC-MS system with a suitable C18 column and a mobile phase system (e.g., Water/Acetonitrile (B52724) with 0.1% formic acid). Run a gradient from low to high organic phase (e.g., 5% to 95% acetonitrile over 10 minutes). Set the mass spectrometer to positive ion electrospray ionization (ESI) mode.[13]
-
Sample at Time Points: At various time points during the deprotection reaction (e.g., 0, 30, 60, and 120 minutes), carefully withdraw a small aliquot of the reaction mixture.[13]
-
Quench Reaction: Immediately quench the reaction in the aliquot by diluting it significantly with the initial mobile phase composition.[13]
-
Inject and Analyze: Inject the diluted sample into the LC-MS system.
-
Monitor Peaks: Monitor the chromatogram and mass spectra for the disappearance of the peak corresponding to the mass of the Boc-protected starting material and the simultaneous appearance of the peak for the deprotected amine product.[13]
Visualizations
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Caption: Experimental workflow for Boc deprotection of PEG linkers.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Amino-PEG8-Boc Conjugation Efficiency
Welcome to the Technical Support Center for Amino-PEG8-Boc conjugation. This resource is tailored for researchers, scientists, and drug development professionals to provide robust troubleshooting guidance and detailed protocols for optimizing your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule featuring a terminal primary amine and a tert-butyloxycarbonyl (Boc) protected amine, connected by an 8-unit polyethylene (B3416737) glycol (PEG) chain. The PEG spacer enhances aqueous solubility and biocompatibility, while the Boc group provides a temporary mask for a primary amine, preventing undesirable side reactions during an initial conjugation step. This allows for a controlled, sequential conjugation of two different molecules. Its primary applications are in bioconjugation, synthesis of complex biomolecules like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), and advanced drug delivery systems.
Q2: What is the purpose of the Boc protecting group in the conjugation process?
The tert-butyloxycarbonyl (Boc) protecting group is crucial for multi-step conjugation strategies. It shields the primary amine, preventing it from reacting prematurely. The Boc group is stable under a wide range of reaction conditions but can be easily and cleanly removed under mild acidic conditions, typically with trifluoroacetic acid (TFA), to reveal the reactive amine for the subsequent conjugation step.
Q3: What are the optimal storage conditions for this compound?
It is recommended to store this compound at -20°C and protected from light. If dissolved in solvents like DMSO, it should be stored at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (about one month). It is advisable to allow the product to reach room temperature before opening the container and to minimize exposure to moisture, as PEG compounds can be hygroscopic.
Q4: Which solvents are suitable for dissolving this compound?
This compound is soluble in various organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dichloromethane (B109758) (DCM), acetonitrile, and dimethylformamide (DMF). The presence of the hydrophilic PEG chain also confers water solubility.
Troubleshooting Guides
Issue 1: Low or No Conjugation Yield
| Possible Cause | Suggested Solution |
| Inefficient Boc Deprotection | Incomplete removal of the Boc group is a common reason for low yield. Confirm deprotection using analytical methods like LC-MS or TLC before proceeding with the conjugation step. Consider optimizing the deprotection conditions as detailed in the "Incomplete Boc Deprotection" section below. |
| Suboptimal pH for Conjugation | The reaction of an amine with an N-hydroxysuccinimide (NHS) ester is highly pH-dependent. The optimal pH range is typically 7.2-8.5. Below this range, the amine is protonated and less nucleophilic, slowing the reaction. Above this range, hydrolysis of the NHS ester becomes a significant competing reaction. Ensure your reaction buffer is within the optimal pH range. |
| Incorrect Molar Ratio of Reactants | An insufficient amount of the activated PEG reagent will lead to incomplete conjugation. A common starting point is to use a 5- to 20-fold molar excess of the PEG linker to the molecule of interest. It is recommended to perform small-scale optimization experiments to determine the ideal ratio for your specific substrate. |
| Inactive Reagents | NHS esters are susceptible to hydrolysis. Ensure that your NHS-ester activated molecule is stored under cool, dry conditions and that solutions are prepared immediately before use. The deprotected Amino-PEG8-amine should also be used promptly after the Boc deprotection work-up. |
| Steric Hindrance | The reactive groups on either the PEG linker or the target molecule may be sterically hindered, slowing the reaction rate. Consider increasing the reaction time or temperature. Using a longer PEG linker could also help overcome steric hindrance. |
| Interfering Buffer Components | Buffers containing primary amines, such as Tris, will compete with your target molecule for the NHS-ester activated PEG linker. Use non-amine-containing buffers like phosphate-buffered saline (PBS) or borate (B1201080) buffer for the conjugation step. |
Issue 2: Incomplete Boc Deprotection
| Possible Cause | Suggested Solution |
| Insufficient Acid Concentration or Strength | The concentration of the acid is critical for efficient deprotection. If using 20% TFA in DCM, consider increasing the concentration to 50%. For particularly stubborn substrates, a stronger acid system like 4M HCl in 1,4-dioxane (B91453) can be employed. |
| Inadequate Reaction Time or Temperature | Boc deprotection is a kinetic process. Short reaction times or low temperatures (e.g., 0°C) may not be sufficient for complete removal. Monitor the reaction's progress and extend the reaction time if necessary. Most deprotections are complete within 1-2 hours at room temperature. |
| Solvent Issues | Ensure that both the Boc-protected PEG linker and the acid are fully dissolved. Dichloromethane (DCM) is a commonly used and effective solvent for TFA-mediated deprotection. |
| Steric Hindrance | The bulky nature of the PEG chain can sometimes hinder the acid's approach to the Boc-protected amine, slowing the reaction. In such cases, extending the reaction time or a modest increase in temperature may be required. |
Issue 3: Observation of Unexpected Side Products
| Possible Cause | Suggested Solution |
| Alkylation by tert-butyl Cation | During the acidic cleavage of the Boc group, a reactive tert-butyl cation is formed. This cation can alkylate electron-rich amino acid residues like tryptophan and methionine. |
| Use of Scavengers | To prevent side reactions from the tert-butyl cation, include a scavenger in the deprotection reaction mixture. Common scavengers include triisopropylsilane (B1312306) (TIS), water, and thioanisole. |
| Hydrolysis of NHS Ester | The NHS ester is prone to hydrolysis, especially at higher pH values. This leads to the formation of an unreactive carboxylic acid. Perform the conjugation reaction promptly after preparing the NHS-ester activated molecule and maintain the optimal pH range. |
Data Presentation: Reaction Parameters
Table 1: Boc Deprotection Reaction Parameters
| Parameter | Recommended Condition | Expected Outcome | Citation(s) |
| Reagents | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Quantitative deprotection | |
| TFA Concentration | 20-50% (v/v) | Complete removal of the Boc group | |
| Temperature | 0°C to Room Temperature | Controlled reaction rate | |
| Reaction Time | 1 - 2 hours | Full conversion to the primary amine | |
| Scavengers (Optional) | Triisopropylsilane (TIS) (2.5-5% v/v) | Minimizes side product formation |
Table 2: Amine-NHS Ester Conjugation Parameters
| Parameter | Recommended Condition | Rationale | Citation(s) |
| pH | 7.2 - 8.5 | Balances amine nucleophilicity and NHS ester stability | |
| Buffer | PBS or Borate buffer | Avoids competing primary amines | |
| Molar Ratio (PEG:Molecule) | 5:1 to 20:1 | Drives the reaction towards completion | |
| Temperature | Room Temperature or 4°C | Room temperature for faster kinetics; 4°C for sensitive molecules | |
| Reaction Time | 2 - 24 hours | Dependent on the reactivity of the specific substrates |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the standard procedure for removing the Boc protecting group using trifluoroacetic acid (TFA).
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
(Optional) Scavenger, such as triisopropylsilane (TIS)
Procedure:
-
Dissolution: Dissolve the this compound in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.
-
Cooling: Cool the solution to 0°C using an ice bath. This helps to control the initial reaction rate.
-
Acid Addition: Slowly add TFA to the desired final concentration (e.g., 20-50% v/v). If the substrate is sensitive to the tert-butyl cation byproduct, add a scavenger like TIS (2.5-5% v/v) at this stage.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the starting material.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA.
-
To ensure complete removal of residual TFA, perform co-evaporation with toluene (repeat 3 times). The resulting product is the TFA salt of the deprotected Amino-PEG8-amine, which is often pure enough to be used directly in the subsequent conjugation step after thorough drying.
-
Protocol 2: Conjugation of Deprotected Amino-PEG8-Amine to an NHS-Ester Activated Molecule
This protocol outlines the conjugation of the newly deprotected primary amine to a molecule activated with an N-hydroxysuccinimide (NHS) ester.
Materials:
-
Deprotected Amino-PEG8-amine (TFA salt from Protocol 1)
-
NHS-ester activated molecule of interest
-
Anhydrous, amine-free solvent (e.g., DMF or DMSO)
-
Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)
-
Reaction Buffer (e.g., PBS or Borate buffer, pH 7.2-8.0)
Procedure:
-
Amine Preparation: Dissolve the dried TFA salt of the deprotected Amino-PEG8-amine (1 equivalent) in an anhydrous solvent like DMF or DMSO.
-
Neutralization: Add a non-nucleophilic base such as DIPEA (2-3 equivalents) to the amine solution to neutralize the TFA salt and free the primary amine.
-
NHS-Ester Preparation: In a separate vial, dissolve the NHS-ester activated molecule (1.0-1.2 equivalents) in the same anhydrous solvent.
-
Conjugation Reaction: Add the NHS-ester solution to the neutralized amine solution. If the reaction is to be performed in an aqueous buffer, the activated molecule in organic solvent can be added to a solution of the deprotected amine in the reaction buffer.
-
Incubation: Gently mix the reaction and incubate for 2-24 hours at room temperature. The optimal reaction time will depend on the specific reactants and should be determined empirically.
-
Monitoring: Monitor the reaction progress by HPLC or LC-MS.
-
Purification: Upon completion, the final conjugate can be purified using standard chromatographic techniques such as size-exclusion chromatography (SEC) or reverse-phase High-Performance Liquid Chromatography (HPLC).
Visualizations
Amino-PEG8-Boc side reactions with nucleophiles
Technical Support Center: Amino-PEG8-Boc
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address potential side reactions and challenges encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive sites?
This compound is a heterobifunctional linker molecule. It features a primary amine at one end and a tert-butyloxycarbonyl (Boc) protected primary amine at the other, connected by an eight-unit polyethylene (B3416737) glycol (PEG) spacer. The free primary amine is nucleophilic and can react with electrophiles like activated esters (e.g., NHS esters) or carboxylic acids (in the presence of coupling agents).[1][2] The Boc-protected amine is stable under most conditions but can be deprotected using strong acid to reveal a second primary amine for subsequent reactions.[3]
Q2: Under what conditions is the Boc protecting group unintentionally removed?
The Boc group is designed to be stable to most nucleophiles and basic conditions but is labile to acid.[4][] Unintentional deprotection can occur if the molecule is exposed to acidic environments (pH < 5) during synthesis, purification, or storage.[6] The rate of cleavage depends on the acid's strength and the temperature.[6]
Q3: What are the most common side reactions during the intended acidic deprotection of the Boc group?
The most significant side reaction during Boc deprotection is the alkylation of nucleophilic residues on the target molecule by the released tert-butyl cation.[7][8] This results in an unwanted mass addition of 56 Da. Electron-rich functional groups, such as the side chains of tryptophan, methionine, cysteine, and tyrosine, are particularly susceptible to this tert-butylation.[7][9]
Q4: Can the free amine of this compound cause side reactions?
Yes. The primary amine is a nucleophile and can react with various electrophilic sites. If your target molecule has multiple electrophilic centers with similar reactivity, this can lead to non-specific conjugation. Careful control of reaction pH and stoichiometry is crucial to direct the reaction to the intended site.[9]
Q5: How should this compound be stored to ensure stability?
For long-term stability, store this compound at -20°C in a dark, dry, and tightly sealed container.[2] For short-term use (days to weeks), storage at 0-4°C is acceptable.[1] When preparing solutions, use anhydrous solvents like DMSO or DMF and store them at -20°C. Avoid repeated freeze-thaw cycles.[6]
Troubleshooting Guides
This section addresses specific issues users may encounter during their experiments.
Issue 1: Incomplete Boc Deprotection
Symptom: Analytical data (e.g., LC-MS, HPLC) shows a significant amount of the Boc-protected starting material remaining after the deprotection reaction.
| Potential Cause | Recommended Solution |
| Insufficient Acid Strength/Concentration | The acidic conditions may be too weak. Increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), for example from 20% to 50% (v/v). For resistant substrates, consider switching to a stronger acid system like 4M HCl in 1,4-dioxane.[7][10] |
| Inadequate Reaction Time or Temperature | Deprotection is a kinetic process. Extend the reaction time and continue to monitor progress. Gentle heating (e.g., to 40°C) can accelerate the reaction, but should be done cautiously to avoid degrading sensitive substrates.[9][10] |
| Presence of Water | Water can reduce the effective acidity of the reaction medium, slowing down deprotection.[11] Use fresh, anhydrous solvents and high-quality TFA. |
| Steric Hindrance | The PEG chain may sterically hinder the acid's approach to the Boc group. Ensure thorough mixing and consider extending the reaction time.[7] |
Issue 2: Observation of Side Product with +56 Da Mass Shift
Symptom: Mass spectrometry reveals a significant peak corresponding to the mass of your target molecule plus 56 Da after Boc deprotection.
| Potential Cause | Recommended Solution |
| tert-Butylation of Nucleophilic Residues | The highly reactive tert-butyl cation, generated during Boc cleavage, is alkylating electron-rich sites on your molecule (e.g., Trp, Met, Cys).[7] |
Table of Recommended Scavengers
| Target Residue(s) | Recommended Scavenger(s) | Typical Concentration (v/v) |
| Tryptophan (Trp) | Triisopropylsilane (B1312306) (TIS), Triethylsilane (TES), Anisole[7][8] | 2.5 - 5% |
| Methionine (Met) | Thioanisole, Dithioethane (DTE)[7] | 2.5 - 5% |
| Cysteine (Cys) | Dithiothreitol (DTT), Ethanedithiol (EDT)[7][8] | 2.5 - 5% |
| Tyrosine (Tyr) | Anisole, Thioanisole[7] | 2.5 - 5% |
Key Experimental Protocols
Protocol 1: Standard Boc Deprotection of this compound Conjugate
This protocol describes the standard method for removing the Boc protecting group under acidic conditions.
-
Dissolution: Dissolve the Boc-protected compound in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Acid Addition: Add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v).
-
Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction's progress using an appropriate analytical method like LC-MS or TLC.[7]
-
Work-up: Upon completion, remove the DCM and excess TFA by rotary evaporation. The deprotected product can often be precipitated by adding cold diethyl ether.[9]
-
Purification: Collect the precipitated product by filtration, wash with cold diethyl ether, and dry under vacuum.[10]
Protocol 2: Boc Deprotection with a Scavenger
This protocol should be used when the molecule contains acid-sensitive, nucleophilic residues susceptible to tert-butylation.
-
Dissolution: Dissolve the Boc-protected compound in anhydrous dichloromethane (DCM).
-
Scavenger Addition: Add the appropriate scavenger (see table above) to a final concentration of 2.5-5% (v/v). For example, add 50 µL of triisopropylsilane (TIS) to 1 mL of the reaction mixture.
-
Acid Addition: Add TFA to a final concentration of 20-50% (v/v).
-
Reaction & Work-up: Follow steps 3 and 4 from Protocol 1. The scavenger will trap the tert-butyl cation as it is formed, preventing side reactions.[7]
Visualizations
Caption: Boc deprotection pathway and potential side reactions.
References
- 1. medkoo.com [medkoo.com]
- 2. t-Boc-N-Amido-PEG8-acid, CAS 1334169-93-5 | AxisPharm [axispharm.com]
- 3. genscript.com [genscript.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Low Yield in Antibody-Drug Conjugate (ADC) Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of Antibody-Drug Conjugates (ADCs). This guide provides troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to help resolve issues leading to low yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Antibody & Reagent Quality
Q1: How does the purity of the monoclonal antibody (mAb) affect conjugation efficiency?
A1: The purity of the mAb is critical for successful conjugation.[1][2][3] It is recommended to use an antibody that is >95% pure.[1][3] Contaminating proteins can compete with the antibody for the linker-payload, leading to lower conjugation efficiency and a heterogeneous product.[2] Impurities from sources like ascites fluid or cell culture supernatant should be removed prior to conjugation.[2]
Q2: Can the antibody concentration impact the conjugation reaction?
A2: Yes, a low antibody concentration can reduce the efficiency of the conjugation reaction.[1][2] For many commercial kits, a starting antibody concentration of at least 0.5 mg/mL is recommended to achieve optimal results.[1][2] If your antibody solution is too dilute, it should be concentrated using appropriate spin filters before use.[1][2]
Q3: What should I do if my antibody is in a buffer containing additives like BSA, glycine (B1666218), or Tris?
A3: Buffer additives can interfere with the conjugation reaction.[1][2] Primary amine-containing substances like Tris or glycine will compete with the lysine (B10760008) residues on the antibody for amine-reactive linkers.[1][2] Bovine Serum Albumin (BSA) will also be conjugated, reducing the efficiency of ADC formation.[2] It is essential to perform a buffer exchange to remove these interfering components before starting the conjugation.[2]
Reaction Conditions & Linker-Payload Issues
Q4: My conjugation yield is low. Could the linker-payload be the problem?
A4: Absolutely. The quality, stability, and solubility of your linker-payload are paramount.[1][2][3] The linker should possess the appropriate reactive groups for the chosen conjugation chemistry and be stable under the reaction conditions.[2] Highly hydrophobic payloads can be difficult to dissolve in aqueous buffers and may require the use of co-solvents, though high concentrations of organic solvents can denature the antibody.[1][2] Always ensure your linker-payload is of high purity and has not degraded during storage.[2]
Q5: What are the most critical reaction conditions to optimize for better conjugation efficiency?
A5: Several reaction conditions must be optimized to ensure efficient conjugation, including pH, temperature, and reaction time.[1][2][][5]
-
pH: The optimal pH depends on the conjugation chemistry. For instance, lysine-based conjugations are typically performed at a pH of 7.5-8.5, while cysteine-based conjugations often require a pH between 6.5 and 7.5.[2]
-
Temperature: While some reactions proceed at room temperature, others may require 4°C to minimize side reactions or antibody degradation.[2]
-
Reaction Time: Insufficient reaction time can lead to incomplete conjugation, while excessively long reaction times can result in antibody aggregation or degradation.[2]
-
Molar Ratio: The molar ratio of the linker-drug to the antibody is a key determinant of the final Drug-to-Antibody Ratio (DAR). This should be carefully optimized.[1][2]
Q6: My Drug-to-Antibody Ratio (DAR) is lower than expected. What are the potential causes?
A6: A lower-than-expected DAR is a common indicator of an inefficient conjugation reaction.[3] Potential causes include:
-
Incomplete Antibody Reduction (for cysteine-based conjugation): Insufficient reduction of interchain disulfide bonds results in fewer available free sulfhydryl groups for the linker to attach to.[3]
-
Suboptimal Molar Ratios: An inappropriate molar excess of the linker-payload to the antibody can lead to incomplete conjugation.[3]
-
Hydrolysis of Reactive Groups: The reactive groups on the linker (e.g., maleimide) can be susceptible to hydrolysis, rendering them unable to react with the antibody.[3]
-
Linker-Payload Instability: The linker-payload construct may be degrading under the conjugation conditions.[6]
Aggregation & Purification
Q7: I am observing antibody aggregation after conjugation. What can I do to prevent this?
A7: Antibody aggregation is a common issue, especially with hydrophobic payloads or a high DAR.[1][5] Strategies to minimize aggregation include:
-
Optimize Molar Ratio: A high degree of conjugation can increase hydrophobicity. Reducing the molar excess of the linker-drug may help.[1]
-
Use Hydrophilic Linkers: Incorporating hydrophilic linkers (e.g., PEG) can help to mitigate aggregation caused by hydrophobic payloads.[1][7]
-
Optimize Buffer Conditions: Screen different buffer conditions, including pH and the use of excipients, to find a formulation that minimizes aggregation.[5]
-
Milder Reaction Conditions: Performing the conjugation at a lower temperature or for a shorter duration can sometimes reduce aggregation.[5]
Q8: My final yield is low after purification. How can I improve recovery?
A8: Loss of product during purification is a significant contributor to low overall yield.[1]
-
Choice of Purification Method: Size exclusion chromatography (SEC) and tangential flow filtration (TFF) are commonly used to remove unconjugated linker-drug and other impurities.[1][8] Ensure the chosen method is suitable for your ADC.
-
Monitor Fractions: When using chromatography, carefully monitor the elution profile (e.g., UV absorbance at 280 nm) to ensure you are collecting the correct fractions containing the conjugated antibody.[1]
-
Buffer Optimization: Ensure that the buffers used during all purification steps are optimized to maintain ADC solubility.[5]
Data Presentation
Table 1: Troubleshooting Guide for Low ADC Yield
| Observed Issue | Potential Cause | Recommended Action | Analytical Method for Verification |
| Low Final Yield | Inefficient Conjugation Reaction | Optimize reaction conditions (pH, temp, time), increase molar ratio of linker-payload.[2][] | HIC-HPLC, RP-HPLC to determine DAR.[9] |
| Antibody Aggregation | Use hydrophilic linkers, optimize molar ratio, screen buffer conditions.[1][7] | Size Exclusion Chromatography (SEC).[5] | |
| Loss During Purification | Optimize purification method (SEC, TFF), monitor fractions carefully.[1] | UV-Vis Spectroscopy (A280) to track protein. | |
| Low Drug-to-Antibody Ratio (DAR) | Incomplete Antibody Reduction | Optimize reducing agent concentration and incubation conditions.[3] | Ellman's Assay to quantify free thiols.[3] |
| Linker-Payload Instability | Use fresh reagents, verify stability under reaction conditions.[6] | LC-MS to check for degradation products.[10] | |
| Suboptimal Molar Ratio | Increase the molar excess of the linker-payload.[3] | HIC-HPLC to analyze DAR distribution.[9] | |
| High Aggregation | High Payload Hydrophobicity | Reduce molar excess of drug-linker, use hydrophilic linkers.[1][11] | SEC to quantify aggregates.[12] |
| Harsh Reaction Conditions | Use milder conditions (lower temp, shorter time).[5][11] | SEC, Dynamic Light Scattering (DLS). | |
| Unfavorable Buffer Conditions | Screen different pH and excipients for improved solubility.[5][6] | Visual inspection, Turbidity measurement, SEC. |
Experimental Protocols
Protocol 1: Determination of Average DAR by Hydrophobic Interaction Chromatography (HIC)
This protocol provides a general procedure for analyzing the DAR of an ADC.
Objective: To separate the intact ADC into populations with different numbers of conjugated drugs and calculate the average DAR.[9]
Methodology:
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the initial mobile phase (Mobile Phase A).[2][9]
-
HPLC System:
-
Chromatographic Conditions:
-
Data Analysis:
Protocol 2: Quantification of Free Thiols using Ellman's Assay
This protocol is for verifying the successful reduction of antibody interchain disulfide bonds before cysteine-based conjugation.
Objective: To quantify the number of free sulfhydryl groups available for conjugation.[3]
Methodology:
-
Prepare a Standard Curve: Use a known concentration of a thiol-containing compound (e.g., L-cysteine) to prepare a standard curve.[3]
-
Antibody Reduction: Add a freshly prepared solution of a reducing agent (e.g., DTT or TCEP) to the antibody solution and incubate under optimized conditions (time, temperature).[3]
-
Sample Preparation: After reduction, remove the excess reducing agent using a desalting column.
-
Assay:
-
Add Ellman's Reagent (DTNB) to the reduced antibody sample and the standards.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm.
-
-
Calculation: Determine the concentration of free thiols in the antibody sample by comparing its absorbance to the standard curve. This allows for the calculation of the number of free thiols per antibody.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. precisepeg.com [precisepeg.com]
- 8. susupport.com [susupport.com]
- 9. benchchem.com [benchchem.com]
- 10. blog.crownbio.com [blog.crownbio.com]
- 11. benchchem.com [benchchem.com]
- 12. pharmafocusamerica.com [pharmafocusamerica.com]
Technical Support Center: Preventing Aggregation of PEGylated Proteins
Welcome to the technical support center for preventing the aggregation of PEGylated proteins. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to protein aggregation during and after the PEGylation process.
Troubleshooting Guides
This section provides solutions to common problems encountered during protein PEGylation.
Problem 1: Visible precipitation or cloudiness occurs immediately after adding the PEG reagent.
-
Possible Cause: The protein concentration may be too high, or the buffer conditions (pH, ionic strength) are suboptimal, leading to rapid aggregation upon the introduction of the PEGylating agent.[1]
-
Troubleshooting Steps:
-
Reduce Protein Concentration: Attempt the reaction with a lower protein concentration (e.g., testing a range of 0.5, 1, 2, and 5 mg/mL).[2] High concentrations bring protein molecules closer together, increasing the likelihood of intermolecular interactions and aggregation.[3][4]
-
Optimize Buffer Conditions: Screen a variety of pH values and buffer compositions to identify conditions where the protein exhibits maximum stability.[1] Ensure the buffer pH is at least 1-1.5 units away from the protein's isoelectric point (pI) to maintain electrostatic repulsion.[3] Avoid using buffers with primary amines (e.g., Tris, glycine) when working with NHS-ester or aldehyde-based PEGylation chemistry, as they compete with the protein for the reagent.[2][3]
-
Problem 2: The reaction solution becomes cloudy or shows precipitation over time.
-
Possible Cause: The reaction conditions may be slowly inducing protein unfolding and subsequent aggregation.[1]
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Performing the reaction at a lower temperature, such as 4°C, can slow down both the PEGylation reaction and aggregation kinetics, potentially favoring the desired modification.[2][4]
-
Incorporate Stabilizing Excipients: The addition of stabilizers to the reaction buffer can significantly enhance protein stability.[1] Common excipients include sugars (sucrose, trehalose), amino acids (arginine, glycine), and non-ionic surfactants (Polysorbate 20, Polysorbate 80).[2][5]
-
Problem 3: The PEGylated protein appears soluble, but analysis reveals high molecular weight species.
-
Possible Cause: This indicates the formation of soluble aggregates.[2] If a bifunctional PEG linker is used, intermolecular cross-linking is a probable cause.[1] Even with monofunctional linkers, the presence of bifunctional impurities can lead to cross-linking.[3][5]
-
Troubleshooting Steps:
-
Verify PEG Reagent Purity: Ensure you are using a high-quality, monofunctional PEG reagent to avoid unintended cross-linking.[3]
-
Optimize PEG:Protein Molar Ratio: A high excess of the PEG reagent can sometimes lead to aggregation.[2] It is recommended to titrate the molar ratio, starting from a low ratio (e.g., 1:1 to 5:1 of PEG to reactive amines) and incrementally increasing it.[3]
-
Control Reagent Addition: Instead of adding the PEG reagent all at once, a stepwise or gradual addition can maintain a lower instantaneous concentration of the reactive PEG, reducing the rate of aggregation.[3]
-
Consider Alternative Chemistries: If aggregation persists, exploring different PEGylation strategies that target other functional groups (e.g., thiol-reactive PEGs for cysteine residues) may be beneficial.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during PEGylation?
Protein aggregation during PEGylation is a multifaceted issue stemming from three main areas: the protein's intrinsic properties, the characteristics of the PEG reagent, and the reaction conditions.[3] Key factors include high protein concentration, suboptimal pH or buffer composition, high temperature, and intermolecular cross-linking by bifunctional PEG reagents or impurities.[3][4]
Q2: How can I detect and quantify protein aggregation?
A combination of orthogonal methods is recommended for a comprehensive analysis of protein aggregation.[1] Commonly used techniques include:
-
Size Exclusion Chromatography (SEC): Separates molecules based on their size and is effective for quantifying monomers, dimers, and larger soluble aggregates.[1][4]
-
Dynamic Light Scattering (DLS): Measures the size distribution of particles in a solution and is sensitive to the presence of larger aggregates.[1]
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Can reveal high-molecular-weight species corresponding to covalent aggregates, especially under non-reducing conditions.[1]
Q3: What role do excipients play in preventing aggregation?
Stabilizing excipients can be added to the reaction buffer to prevent aggregation.[5]
-
Sugars and Polyols (e.g., Sucrose, Trehalose): These act as protein stabilizers through a mechanism of preferential exclusion.[2]
-
Amino Acids (e.g., Arginine, Glycine): These can suppress non-specific protein-protein interactions.[2]
-
Surfactants (e.g., Polysorbate 20, Polysorbate 80): These reduce surface tension and can prevent aggregation induced by contact with surfaces.[2]
Q4: Can the PEG molecule itself cause aggregation?
While PEG is generally considered a protein stabilizer, interactions between the PEG polymer and the protein surface can, in some cases, induce conformational changes that promote aggregation.[1][4] The molecular weight and concentration of the PEG reagent are important factors in these interactions.[3]
Q5: What should I do if my protein continues to aggregate despite optimizing reaction conditions?
If aggregation remains an issue after thorough optimization, consider the following advanced strategies:
-
Purification Post-PEGylation: Implement a purification step, such as Size-Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX), or Hydrophobic Interaction Chromatography (HIC), to remove aggregates after the reaction is complete.[2]
-
Site-Specific PEGylation: If random PEGylation at multiple sites is destabilizing the protein, site-specific strategies can be employed. This may involve introducing a unique reactive group, like a cysteine residue, at a location on the protein surface that is less critical for stability.[4]
Data Presentation
Table 1: Recommended Starting Ranges for PEGylation Optimization
| Parameter | Recommended Range | Rationale |
| Protein Concentration | 0.5 - 5 mg/mL | Higher concentrations can increase the risk of aggregation.[4] |
| PEG:Protein Molar Ratio | 1:1 to 20:1 | This needs to be optimized to balance PEGylation efficiency with the risk of aggregation.[4] |
| pH | 7.0 - 9.0 (for amine-reactive) | The optimal pH depends on the protein's stability and the specific conjugation chemistry being used.[4] |
| Temperature | 4°C to Room Temperature | Lower temperatures can slow the reaction rate and reduce the propensity for aggregation.[4] |
Table 2: Common Anti-Aggregation Additives and Their Typical Concentrations
| Additive Class | Examples | Typical Concentration | Mechanism of Action |
| Sugars/Polyols | Sucrose, Trehalose, Sorbitol | 5-10% (w/v) | Acts as a protein stabilizer through preferential exclusion.[2] |
| Amino Acids | Arginine, Glycine | 50-100 mM | Suppresses non-specific protein-protein interactions.[2] |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01-0.05% (v/v) | Reduces surface tension and can prevent surface-induced aggregation.[2] |
| Reducing Agents | DTT, TCEP | 1-5 mM | Prevents the formation of non-native intermolecular disulfide bonds.[3] |
Experimental Protocols
Protocol 1: Screening for Optimal PEGylation Conditions
This protocol provides a method for systematically screening various reaction parameters to minimize aggregation.[1]
-
Prepare Protein Stock: Prepare a concentrated stock of your protein in a suitable non-amine buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.4). Ensure the starting protein is monomeric via SEC analysis.[2]
-
Set up Reaction Matrix: In a 96-well plate or microcentrifuge tubes, create a matrix of reactions varying the final protein concentration (e.g., 0.5, 1, 2, 5 mg/mL) and the molar ratio of the PEG reagent to the protein (e.g., 1:1, 5:1, 10:1, 20:1).[2]
-
Incubation: Incubate the reactions for a predetermined time (e.g., 2 hours at room temperature or overnight at 4°C) with gentle mixing.[4]
-
Quench Reaction: Stop the reaction by adding a quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer).[4]
-
Analysis: Analyze each reaction for the degree of aggregation using a suitable method like Size Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS).
Protocol 2: Analysis of PEGylated Protein Aggregation by SEC
This protocol outlines a general procedure for quantifying aggregates in a PEGylated protein sample using SEC.[4]
-
System Equilibration: Equilibrate the SEC column with an appropriate mobile phase (e.g., phosphate-buffered saline) until a stable baseline is achieved.[4]
-
Sample Injection: Inject a known concentration of the purified PEGylated protein sample onto the column.[4]
-
Data Acquisition: Monitor the elution profile using UV absorbance at 280 nm.[4]
-
Data Analysis: Identify the peaks corresponding to high molecular weight aggregates, which will elute before the monomeric PEGylated protein. Integrate the peak areas to calculate the percentage of monomer and aggregate.[4] A non-PEGylated protein control should be run for comparison.[4]
Visualizations
Caption: Key factors leading to protein aggregation during PEGylation.
Caption: A workflow for troubleshooting PEGylated protein aggregation.
References
issues with Amino-PEG8-Boc solubility during reaction
This technical support center provides troubleshooting guidance and frequently asked questions regarding solubility issues encountered during reactions involving Amino-PEG8-Boc.
Troubleshooting Guide: Solubility Issues
Researchers may face challenges with the solubility of this compound during reaction setup. This guide provides a structured approach to identifying and resolving these issues.
Question: My this compound is not dissolving in the chosen reaction solvent. What steps can I take?
Answer:
Issues with dissolving this compound can often be resolved by systematically evaluating the solvent choice, handling procedures, and the integrity of the reagent. The hydrophilic polyethylene (B3416737) glycol (PEG) spacer in this compound generally imparts good solubility in a range of solvents.[1][2][3][4]
Initial Troubleshooting Steps:
-
Verify Solvent Choice: Confirm that the selected solvent is appropriate for this compound. It is soluble in many common organic solvents.[5]
-
Gentle Warming and Sonication: If initial dissolution is slow, gentle warming or sonication can help overcome kinetic barriers to solubility.[5] Be cautious with temperature to avoid potential degradation.
-
Check Reagent Quality: Visual inspection of the reagent is crucial. Any discoloration or the presence of particulates may indicate degradation, which can affect solubility.[5] Improper storage, such as exposure to moisture, light, or heat, can lead to the degradation of the PEG chain or hydrolysis of the Boc group.[5]
-
Consider Moisture Absorption: this compound can be hygroscopic. Absorbed moisture can impact its solubility characteristics.[5] Ensure the compound is stored in a desiccated environment and allow it to warm to room temperature before opening to prevent condensation.[5]
The following workflow can guide you through the troubleshooting process:
Frequently Asked Questions (FAQs)
Q1: In which solvents is this compound typically soluble?
A1: Due to its hydrophilic PEG spacer, this compound is soluble in a variety of solvents.[1][2][3][4] This includes polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), as well as chlorinated solvents like dichloromethane (B109758) (DCM).[5][6] It is also expected to have good solubility in water.[6][7]
Q2: Can the pH of the solution affect the solubility of this compound?
A2: While the Boc-protected amine is generally stable across a range of pH values, extreme pH conditions can affect the overall stability and solubility. Under acidic conditions (pH < 5), the Boc group can be cleaved, resulting in the free amine.[8] This change in the molecule's charge and structure could alter its solubility profile.
Q3: How does temperature affect the solubility of this compound?
A3: Generally, solubility increases with temperature. Gentle warming can be an effective method to dissolve this compound if it is slow to dissolve at room temperature.[5] However, prolonged exposure to high temperatures should be avoided to prevent potential degradation of the PEG chain.[9]
Q4: What are the signs of this compound degradation, and how can it affect solubility?
A4: Visual indicators of degradation include a change in appearance from a colorless or pale yellow viscous liquid to a discolored substance, or the formation of solid particles.[5] Degradation, which can be caused by improper storage (exposure to heat, light, or moisture), can lead to the formation of impurities with different solubility characteristics, potentially causing dissolution problems.[5]
Quantitative Data Summary
While specific quantitative solubility data for this compound is not extensively published, the following table summarizes its expected qualitative solubility in common laboratory solvents based on the properties of similar PEGylated molecules.[5][6][7]
| Solvent | Solvent Type | Predicted Solubility |
| Water (H₂O) | Polar Protic | Soluble |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble |
| Dichloromethane (DCM) | Chlorinated | Soluble |
| Methanol, Ethanol | Polar Protic | Soluble |
| Chloroform (CHCl₃) | Chlorinated | Soluble |
Experimental Protocols
Protocol for Determining Qualitative Solubility of this compound
This protocol provides a general method for assessing the solubility of this compound in a chosen solvent.
Materials:
-
This compound
-
Selected solvent (e.g., DMSO, DMF, Water)
-
Vortex mixer
-
Small glass vials
Procedure:
-
Preparation: Add a small, known amount (e.g., 1-2 mg) of this compound to a clean, dry vial.
-
Solvent Addition: Add the chosen solvent dropwise to the vial.
-
Mixing: After each addition, vortex the vial for 30-60 seconds.
-
Observation: Visually inspect the solution for any undissolved material.
-
Documentation: Record the approximate volume of solvent required to fully dissolve the compound.
Protocol for a Test Reaction to Assess Solubility and Reactivity
This protocol outlines a small-scale test reaction to confirm the solubility and reactivity of this compound under your experimental conditions.
Materials:
-
This compound
-
Reaction solvent
-
Coupling partner (e.g., an activated carboxylic acid)
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
Dissolution of this compound: In the reaction vessel, dissolve this compound in the chosen reaction solvent at the desired concentration. If solubility issues are anticipated, this step can be performed with gentle warming or sonication.
-
Addition of Coupling Partner: Once the this compound is fully dissolved, add the coupling partner to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the appropriate temperature and monitor its progress using a suitable analytical technique (e.g., TLC, LC-MS).
-
Analysis: The successful formation of the product confirms both the solubility of the this compound and its reactivity in the chosen system.
Signaling Pathways and Workflows
The following diagram illustrates the logical relationship between factors influencing the solubility of this compound.
References
- 1. precisepeg.com [precisepeg.com]
- 2. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 3. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. t-boc-N-amido-PEG8-amine, 1052207-59-6 | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Linker Cleavage Under Acidic Conditions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the successful cleavage of acid-labile linkers in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of acid-labile linker cleavage?
Acid-labile linkers are designed to be stable at physiological pH (around 7.4) but cleave under acidic conditions. This cleavage is typically initiated by the protonation of a heteroatom (like nitrogen or oxygen) within the linker, which makes the linker susceptible to hydrolysis. This process is crucial for the controlled release of payloads, such as in antibody-drug conjugates (ADCs), within the acidic environments of endosomes (pH 5.5-6.0) and lysosomes (pH 4.5-5.0) of target cells.[][2][3]
Q2: What are the most common types of acid-labile linkers?
The most common types of acid-labile linkers include hydrazones, acetals/ketals, and cis-aconityl derivatives.[][] Each has distinct chemical properties and cleavage kinetics.
Q3: My acid-labile linker is cleaving prematurely in plasma. What are the possible causes and solutions?
Premature cleavage in plasma is a critical issue that can lead to off-target toxicity and reduced efficacy.[5]
-
Potential Causes:
-
Inherent Instability: Some linkers, particularly certain hydrazones, can exhibit insufficient stability at neutral pH.[6]
-
Plasma Enzymes: Carboxylesterases or other plasma enzymes may contribute to linker degradation.
-
Assay Conditions: Minor decreases in the pH of the plasma or buffer during in vitro assays can accelerate hydrolysis.[5]
-
-
Solutions:
-
Modify Linker Structure: Increase steric hindrance around the cleavable bond or alter the electronic properties of the linker to enhance stability.[5]
-
Alternative Linker Chemistry: Consider next-generation acid-labile linkers, such as silyl (B83357) ethers, which have shown improved plasma stability.[5]
-
Optimize Formulation: Screen different buffer conditions and excipients to find a formulation that enhances the stability of the conjugate.[5]
-
Q4: I'm observing incomplete cleavage of my linker in the target cells. What could be the issue?
Incomplete cleavage at the target site can significantly reduce the therapeutic efficacy of your conjugate.
-
Potential Causes:
-
Insufficiently Acidic Environment: The endo-lysosomal pathway of the target cells may not reach a sufficiently low pH to induce efficient cleavage.
-
Linker Stability: The linker may be too stable and require harsher acidic conditions or longer incubation times for complete cleavage.
-
Cellular Trafficking: The conjugate may not be efficiently trafficked to the acidic compartments of the cell.
-
-
Solutions:
-
Characterize Target Cells: Ensure that the target cell line has a well-characterized and functional endo-lysosomal pathway.
-
Optimize Linker: Select a linker with cleavage kinetics that are well-matched to the intracellular environment of the target cells.
-
Lysosomal Cleavage Assay: Perform a lysosomal cleavage assay to directly measure the rate of payload release in a simulated lysosomal environment.[6]
-
Troubleshooting Guides
Guide 1: Inconsistent Cleavage Results Between Experiments
Problem: You are observing significant variability in linker cleavage efficiency across different experimental batches.
Caption: Troubleshooting workflow for inconsistent linker cleavage.
Possible Causes & Solutions:
| Potential Cause | Recommended Action |
| Reagent Variability | Ensure consistency in the source and lot of all reagents, including buffers, acids, and solvents. Store all reagents under the recommended conditions to prevent degradation. |
| Inconsistent pH | The pH of the cleavage buffer is critical. Prepare fresh buffers for each experiment and verify the pH with a calibrated pH meter immediately before use. |
| Temperature Fluctuations | Incubator temperature can affect cleavage kinetics. Use a calibrated incubator and monitor the temperature throughout the experiment. |
| Inaccurate Pipetting | Inaccurate pipetting of the conjugate, acid, or quenching solution can lead to significant variability. Ensure all pipettes are calibrated and use proper pipetting techniques. |
| Timing Errors | The timing of the cleavage reaction and quenching is crucial. Use a precise timer and standardize the workflow for all samples. |
Guide 2: Low Yield of Cleaved Product
Problem: The final yield of the cleaved payload is consistently lower than expected.
Caption: Troubleshooting workflow for low cleavage yield.
Possible Causes & Solutions:
| Potential Cause | Recommended Action |
| Suboptimal Cleavage Conditions | The cleavage conditions (acid concentration, temperature, incubation time) may not be optimal for your specific linker. Perform a series of small-scale experiments to determine the optimal conditions. |
| Product Degradation | The released payload may be unstable under the cleavage or workup conditions. Analyze the reaction mixture at different time points to monitor for product degradation. If degradation is observed, consider using milder cleavage conditions or a different workup procedure. |
| Incomplete Reaction | The cleavage reaction may not have gone to completion. Increase the incubation time or the concentration of the acid. Monitor the reaction progress by a suitable analytical method (e.g., HPLC, LC-MS). |
| Product Adsorption | The cleaved product may be adsorbing to the walls of the reaction vessel or purification materials. Consider using silanized glassware or different purification resins. |
Data Presentation: Comparison of Acid-Labile Linkers
The stability and cleavage kinetics of acid-labile linkers are highly dependent on their chemical structure and the pH of the environment.
Table 1: Hydrolysis Half-lives (t½) of Various Hydrazone Linkers at Different pH Values.
| Linker Type | pH 7.4 (hours) | pH 5.0 (hours) | Reference |
| Acylhydrazone | > 48 | 2.4 | [7] |
| Phenylketone-derived hydrazone | 48 | < 1 | [8] |
| AcBut-acylhydrazone | Stable (6% hydrolysis in 24h) | Rapid (97% release in 24h) | [7] |
Table 2: Hydrolysis Half-lives (t½) of Acetal and Ketal Linkers at Different pH Values.
| Linker Type | pH 7.4 | pH 5.0 | Reference |
| Acetal from acetaldehyde (B116499) and primary alcohol | ~3 years | ~100 hours | [9] |
| Acetal from acetone (B3395972) and primary alcohol | ~6 hours | ~90 seconds | [9] |
| Ketal-based linker | Stable | Half-life of minutes to days | [10][11] |
Table 3: Cleavage Characteristics of Cis-Aconityl Linkers.
| pH | Cleavage Profile | Reference |
| 7.0 | Stable (no detectable release up to 96 hours) | [7] |
| 4.0 | Complete release within 3 hours | [7] |
Experimental Protocols
Protocol 1: General Procedure for Acidic Cleavage of a Hydrazone-Linked Conjugate
Objective: To cleave a hydrazone linker and release the payload from a conjugate under acidic conditions.
Materials:
-
Hydrazone-linked conjugate solution (e.g., in PBS)
-
Acidic cleavage buffer (e.g., 0.1 M acetate (B1210297) buffer, pH 5.0)
-
Quenching solution (e.g., 1 M Tris buffer, pH 8.0)
-
Analytical column (e.g., C18 for HPLC)
-
HPLC or LC-MS system
Procedure:
-
Preparation: Bring all solutions to room temperature.
-
Reaction Setup: In a microcentrifuge tube, add a known amount of the hydrazone-linked conjugate solution.
-
Initiate Cleavage: Add an equal volume of the acidic cleavage buffer to the conjugate solution. Vortex briefly to mix.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 1, 2, 4, 8, and 24 hours).
-
Quenching: At each time point, take an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.
-
Analysis: Analyze the quenched samples by HPLC or LC-MS to quantify the amount of released payload and remaining conjugate.
Caption: Experimental workflow for hydrazone linker cleavage.
Protocol 2: In Vitro Plasma Stability Assay for Acid-Labile Linkers
Objective: To assess the stability of an acid-labile linker in plasma at physiological pH.
Materials:
-
Conjugate with acid-labile linker
-
Human or mouse plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
37°C incubator
-
Acetonitrile (B52724) with an internal standard (for LC-MS analysis)
-
Centrifuge
-
LC-MS system
Procedure:
-
Preparation: Thaw frozen plasma at 37°C and centrifuge to remove any precipitates.
-
Reaction Setup: Spike the plasma with the conjugate to a final concentration of, for example, 100 µg/mL. As a control, prepare a similar sample in PBS.
-
Incubation: Incubate the plasma and PBS samples at 37°C.
-
Sampling: At various time points (e.g., 0, 1, 4, 8, 24, and 48 hours), withdraw an aliquot of each sample.
-
Protein Precipitation: To each aliquot, add 3 volumes of cold acetonitrile with the internal standard to precipitate plasma proteins and quench any enzymatic activity.
-
Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new tube and analyze by LC-MS to quantify the amount of intact conjugate and any released payload.
Signaling Pathways and Logical Relationships
Caption: Generalized pathway of ADC internalization and payload release.
References
- 2. Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 3. pH-Sensitive Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Acetals as pH-sensitive linkages for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Selective Boc Removal with TFA
Welcome to the Technical Support Center for TFA-mediated Boc deprotection. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on troubleshooting common issues and to offer detailed protocols for achieving selective and efficient removal of the tert-butyloxycarbonyl (Boc) protecting group.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration of TFA for selective Boc removal?
A common starting point for Boc deprotection is a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) at room temperature.[1][2] However, the optimal concentration depends on the substrate's sensitivity and steric hindrance. For substrates that are less sensitive, a higher concentration of TFA can be used to ensure the reaction goes to completion.[3] In some cases, neat TFA is used for very rapid deprotection, though this may increase the risk of side products.[3]
Q2: My Boc deprotection is incomplete. What are the common causes and how can I fix it?
Incomplete Boc deprotection is a frequent issue and can be caused by several factors:
-
Insufficient Acid Concentration or Reaction Time: The rate of Boc cleavage often shows a second-order dependence on the acid concentration.[4] If the reaction is sluggish, consider increasing the TFA concentration or extending the reaction time.[3][4]
-
Steric Hindrance: Bulky amino acid side chains or N-methylated residues can hinder the approach of the acid, slowing down the cleavage.[5][6] In such cases, increasing the reaction temperature (e.g., to 40°C) or using a stronger acidic system like 4M HCl in dioxane may be necessary.[4]
-
Poor Resin Swelling (for Solid-Phase Synthesis): If the resin support does not swell adequately in the deprotection solvent, the acid cannot efficiently access all the peptide chains.[4][6] Interestingly, a 55% TFA solution in DCM may cause better resin swelling than 100% TFA, leading to higher purity.[5]
Q3: What are scavengers and why are they necessary in Boc deprotection?
During the TFA-mediated cleavage of the Boc group, a reactive tert-butyl cation is generated.[3][7] This cation is an electrophile that can lead to unwanted side reactions, particularly the alkylation of electron-rich amino acid residues like tryptophan (Trp), tyrosine (Tyr), and methionine (Met).[3] Scavengers are nucleophilic compounds added to the reaction mixture to trap these reactive carbocations, preventing them from modifying the desired product.[3][8]
Q4: Which scavengers should I use for specific amino acid residues?
The choice of scavenger depends on the sensitive residues present in your peptide sequence. Here are some common recommendations:
| Sensitive Residue | Recommended Scavenger(s) |
| Tryptophan (Trp) | Triethylsilane (TES), Triisopropylsilane (TIS), Anisole[3] |
| Methionine (Met) | Thioanisole, Dimethyl sulfide (B99878) (DMS)[3] |
| Cysteine (Cys) | Ethanedithiol (EDT)[3] |
| General Use | TIS/H₂O, Thioanisole/EDT/Phenol/Water ("Reagent K")[3] |
Troubleshooting Guides
Issue 1: Incomplete Deprotection
Symptoms: TLC, HPLC, or LC-MS analysis shows a significant amount of remaining Boc-protected starting material.[4]
| Possible Cause | Recommended Solution |
| Insufficient TFA concentration or equivalents.[5] | Increase the concentration of TFA. Common concentrations range from 20% to 100% (neat TFA) in DCM.[3] |
| Insufficient reaction time or temperature.[5] | Extend the reaction time or gently warm the reaction (if the substrate is stable).[4] |
| Steric hindrance around the Boc-protected amine.[4] | A combination of a stronger acid, longer reaction time, and potentially a slightly elevated temperature may be required.[8] |
| Poor resin swelling in solid-phase synthesis.[6] | Ensure adequate swelling of the resin in the chosen solvent. A pre-wash with the deprotection solution for 1-2 minutes can be beneficial.[6] |
Issue 2: Formation of Side Products
Symptoms: Unexpected peaks are observed in HPLC or LC-MS analysis after deprotection.[8]
| Possible Cause | Recommended Solution |
| Alkylation of sensitive amino acid residues by the tert-butyl cation.[3] | Add appropriate scavengers to the reaction mixture to trap the carbocations.[3][8] |
| Aspartimide formation in peptides containing Asp(OBzl) or Asp(OcHx).[1] | Perform the cleavage at a low temperature (e.g., 0°C) to minimize aspartimide formation.[1] |
| Trifluoroacetylation of the deprotected amine.[1] | If this is a persistent issue, consider switching to a different acid system, such as HCl in dioxane.[1] |
| Degradation of other acid-sensitive groups.[1] | Use milder deprotection conditions, such as a lower TFA concentration or a shorter reaction time.[9] |
Quantitative Data Summary
Typical Reaction Conditions for TFA-Mediated Boc Deprotection
| TFA Concentration (% in DCM) | Reaction Time | Temperature | Notes |
| 20% | Varies (monitor by TLC) | Room Temperature | A milder condition that may require longer reaction times.[3] |
| 25% | 2 hours | Room Temperature | A common and generally effective condition.[3][10] |
| 50% | 30 minutes - 2 hours | Room Temperature | Faster deprotection, suitable for less sensitive substrates. A typical procedure involves a 5-minute prewash followed by a 15-25 minute deprotection.[3][5][11] |
| 55% | 30 minutes | Room Temperature | Shown to yield higher purity peptides in some cases compared to 100% TFA.[3] |
| 100% (Neat TFA) | 5-15 minutes | Room Temperature | Very rapid deprotection, but may increase the risk of side products.[3] |
Scavenger Cocktails for Solid-Phase Peptide Synthesis (SPPS)
| Scavenger Cocktail (v/v/v) | Application |
| 95% TFA / 2.5% H₂O / 2.5% TIS | A common mixture for peptide cleavage from the resin.[10] |
| 92.5% TFA / 5% Thioanisole / 2.5% EDT | Effective for peptides with multiple sensitive residues.[8] |
| Reagent K (TFA/Thioanisole/EDT/Phenol/Water) | A robust scavenger cocktail for complex peptides.[3] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection in Solution
This protocol is suitable for a wide range of Boc-protected amines in solution.[10]
-
Preparation: Dissolve the Boc-protected compound in anhydrous DCM to a concentration of approximately 0.1–0.5 M in a round-bottom flask.[10]
-
Cooling: Cool the solution to 0°C using an ice bath to control the reaction rate and minimize potential side reactions.[10]
-
TFA Addition: Slowly add trifluoroacetic acid to the stirred solution to achieve the desired concentration (typically 20-50% v/v).[12]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the progress of the deprotection using TLC or LC-MS.[10]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure.[10] The resulting amine TFA salt can be used directly or neutralized by washing with a saturated aqueous solution of sodium bicarbonate.[4]
Protocol 2: Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the deprotection of a Boc group from a peptide attached to a solid support.[10]
-
Resin Preparation: Wash the peptide-resin thoroughly with DCM to remove any residual solvents.[10]
-
Deprotection Cocktail: Prepare a cleavage cocktail consisting of TFA and appropriate scavengers. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS.[10]
-
Cleavage and Deprotection: Add the cleavage cocktail to the resin (typically 10 mL per gram of resin) and gently agitate the mixture at room temperature for 2-4 hours.[10]
-
Isolation: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA and combine the filtrates.[3]
-
Precipitation: Precipitate the peptide by adding the combined filtrate dropwise to a stirred, cold solution of diethyl ether.[10]
-
Washing and Drying: Collect the precipitated peptide by centrifugation or filtration and wash it several times with cold diethyl ether to remove scavengers and residual TFA. Dry the purified peptide under vacuum.[10]
Visualizations
Caption: Mechanism of TFA-mediated Boc deprotection.[10]
Caption: Role of scavengers in preventing side reactions.
Caption: Troubleshooting workflow for incomplete Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chempep.com [chempep.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Impact of Steric Hindrance in PEGylation
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges associated with steric hindrance during the PEGylation of proteins and other biomolecules. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in optimizing your PEGylation experiments.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of protein PEGylation?
A1: Steric hindrance refers to the spatial obstruction of a chemical reaction due to the size and shape of the molecules involved.[1][2] In protein PEGylation, this occurs when the three-dimensional structure of a protein or the bulky nature of the polyethylene (B3416737) glycol (PEG) molecule itself prevents or slows down the desired conjugation reaction at a specific site.[1][3] This can be caused by the target amino acid residue (e.g., lysine (B10760008) or cysteine) being buried within the protein's folded structure or shielded by neighboring residues.[1][3]
Q2: What are the common indicators that steric hindrance is affecting my PEGylation reaction?
A2: Common signs that steric hindrance may be an issue in your conjugation reaction include:
-
Low reaction yields: The final amount of PEGylated protein is significantly lower than expected.[1][3]
-
Incomplete conjugation: A significant portion of the protein remains unmodified, even when using an excess of the PEGylating reagent.[1][3]
-
Lack of site-specificity: Conjugation occurs at unintended, more accessible sites on the protein surface instead of the desired target site.[1][3]
-
Formation of protein aggregates: Over-modification at highly accessible sites can alter the protein's properties, leading to aggregation.[1]
Q3: How do the size and structure of the PEG reagent contribute to steric hindrance?
A3: The molecular weight and architecture of the PEG reagent are critical factors.[1][4]
-
PEG Size (Molecular Weight): Larger PEG molecules (e.g., 20 kDa, 40 kDa) have a larger hydrodynamic volume, which can increase steric hindrance and block access to conjugation sites.[1][5] While larger PEGs are often desired for extending the in-vivo half-life of a protein, they can lead to lower reaction efficiencies.[1]
-
PEG Structure (Linear vs. Branched): Branched PEGs occupy a larger volume compared to linear PEGs of the same molecular weight.[1][6] This increased bulk can enhance the "shielding" effect on the protein surface but also presents a greater steric barrier during the conjugation reaction.[1][6][7]
Q4: Can steric hindrance from the attached PEG molecule affect the biological activity of my protein?
A4: Yes. If PEGylation occurs at or near the protein's active site or a receptor binding site, the attached PEG chain can sterically hinder the interaction with its substrate or binding partner, leading to a reduction or complete loss of biological activity.[1][4][8][9] This is a critical consideration in the design of PEGylated biotherapeutics.[1] The "shielding" effect of the PEG molecule can impede access of other molecules, such as enzymes or binding partners, to the protein surface.[4]
Troubleshooting Guides
Problem 1: Low or No PEGylation Yield
Q: My PEGylation reaction has a very low yield. What are the potential causes related to steric hindrance and how can I troubleshoot this?
A: Low PEGylation yield is a common problem that can often be attributed to steric hindrance preventing the reaction from proceeding efficiently.
Possible Causes & Recommended Solutions:
-
Inaccessible Reactive Site: The target amino acid (e.g., lysine, cysteine) may be buried within the protein's 3D structure or shielded by neighboring residues.[1][3][10]
-
Solution 1: Optimize Reaction Conditions:
-
pH: For amine-reactive PEGs (like NHS esters), a pH of 7-9 is typically used.[1] Slight adjustments can sometimes alter protein conformation enough to expose a target residue.[1] For thiol-maleimide reactions, a pH of 6.5-7.5 is more specific and efficient.[11]
-
Temperature: Increasing the reaction temperature can enhance reaction kinetics, but must be done cautiously to avoid protein denaturation.[1]
-
-
Solution 2: Use a Linker with a Spacer Arm: Employ a PEG reagent with a longer, flexible spacer arm to increase the reach of the reactive group and overcome the physical distance to the target site.[3][12]
-
Solution 3: Site-Directed Mutagenesis: If the protein's structure is known, you can introduce a more reactive or accessible amino acid (e.g., cysteine) at a surface-exposed, non-essential location.[1][3]
-
-
Suboptimal Molar Ratio: An insufficient molar excess of the PEG reagent may not be enough to drive the reaction to completion, especially when steric hindrance is a factor.
-
Solution: Increase the molar excess of the PEG reagent. A 5- to 50-fold molar excess is a common starting point, but this may need to be optimized for your specific protein.[11]
-
-
High Steric Bulk of PEG Reagent: The PEG reagent itself may be too large, preventing access to the conjugation site.
-
Solution: Switch to a smaller PEG molecule if the application allows. For example, if you are using a 40 kDa PEG, consider trying a 20 kDa or 10 kDa PEG.[1]
-
Problem 2: Reduced Biological Activity of the PEGylated Protein
Q: My PEGylated protein shows significantly reduced or no biological activity. How can steric hindrance cause this, and what are the solutions?
A: A loss of biological activity is a strong indicator that the attached PEG molecule is sterically hindering a functionally important region of the protein.
Possible Causes & Recommended Solutions:
-
PEGylation at or near the Active Site: The PEG chain is physically blocking the protein's active site or a critical binding interface, preventing interaction with its substrate or receptor.[1][4]
-
Solution 1: Site-Specific Conjugation: Move away from random conjugation strategies (e.g., targeting abundant lysine residues) and utilize site-specific methods to direct the PEG to a location far from the active site.[1][3] This can involve:
-
Solution 2: Control the Degree of PEGylation: A high number of attached PEG chains can create a dense shield that blocks access to the active site.[6]
-
Reduce the molar ratio of PEG to protein to favor mono-PEGylation over multi-PEGylation.[4]
-
-
Solution 3: Change PEG Linker Chemistry: Experiment with different linker chemistries. Some linkers may orient the PEG molecule away from the active site more effectively than others.[1]
-
Data Presentation
The following tables summarize quantitative data illustrating the impact of PEG characteristics on key outcomes. Actual results will vary depending on the specific protein and reaction conditions.
Table 1: Effect of PEG Molecular Weight on Hydrodynamic Radius (Rh) of a Model Protein
| PEG Molecular Weight (kDa) | Hydrodynamic Radius (Rh) of Conjugate (nm) | Fold Increase in Rh vs. Native Protein |
| 5 | ~8.5 | ~1.4x |
| 10 | ~10.2 | ~1.7x |
| 20 | ~13.0 | ~2.2x |
| 40 | ~17.5 | ~2.9x |
| Data adapted from a study on site-specific PEGylation of Human Serum Albumin (HSA). The native HSA has an Rh of approximately 6 nm.[5] This data illustrates the significant increase in size with longer PEG chains, a key contributor to steric hindrance. |
Table 2: Comparison of Common PEGylation Chemistries
| Chemistry | Target Residue(s) | Typical Efficiency | Key Considerations Related to Steric Hindrance |
| NHS Ester | Lysine, N-terminus | 50-90% | Can result in a heterogeneous mixture due to multiple lysines; steric hindrance can occur after initial random attachments.[3][13] |
| Maleimide | Cysteine | >90% | Highly specific, allowing for conjugation away from active sites to minimize steric interference with function.[3] |
| Aldehyde (Reductive Amination) | N-terminus | 70-95% | Highly site-specific under controlled pH, reducing the risk of random PEGylation and associated steric issues.[3] |
Experimental Protocols
Protocol 1: General Procedure for Amine-Reactive PEGylation (NHS Ester)
This protocol outlines a general method for conjugating a PEG-NHS ester to a protein via primary amine groups (lysine residues and the N-terminus).
Materials:
-
Protein of interest
-
mPEG-NHS ester reagent
-
Amine-free buffer (e.g., PBS, HEPES), pH 7.0-8.5
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl or Glycine, pH 8.0)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., PBS, HEPES) at a pH of 7.0-8.5.[1] Ensure the buffer does not contain primary amines (e.g., Tris) as they will compete with the protein for the PEG reagent. The protein concentration is typically in the range of 1-10 mg/mL.[6]
-
PEG Reagent Preparation: Immediately before use, dissolve the mPEG-NHS ester in an anhydrous solvent like DMSO to create a concentrated stock solution.[1] NHS esters are moisture-sensitive.
-
Conjugation Reaction: Add a calculated molar excess (e.g., 10- to 20-fold) of the dissolved PEG-NHS ester to the protein solution while gently mixing.[1]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[1] Optimal time and temperature should be determined empirically.
-
Quenching: Stop the reaction by adding a quenching reagent (e.g., Tris or glycine) to a final concentration of 50-100 mM to consume any unreacted NHS esters.[1] Incubate for 30 minutes at room temperature.[1]
-
Purification: Remove unreacted PEG and byproducts using size exclusion chromatography (SEC) or dialysis.[1] Ion-exchange chromatography (IEX) can be used to separate species with different degrees of PEGylation.[6]
-
Characterization: Analyze the purified conjugate by SDS-PAGE to visualize the increase in molecular weight and by SEC to assess purity and aggregation.[6] Mass Spectrometry (MS) can confirm the degree of PEGylation.[6]
Protocol 2: General Procedure for Thiol-Reactive PEGylation (Maleimide)
This protocol describes the site-specific conjugation of a PEG-Maleimide to a protein's free cysteine residues.
Materials:
-
Thiol-containing protein
-
mPEG-Maleimide reagent
-
Thiol-free buffer (e.g., PBS), pH 6.5-7.5
-
(Optional) Reducing agent (e.g., TCEP) if disulfide bonds need to be reduced
-
Purification system (e.g., SEC or dialysis)
Procedure:
-
Protein Preparation: Dissolve the thiol-containing protein in a thiol-free buffer at a pH between 6.5 and 7.5.[6] Maleimide groups are less stable at higher pH.[6]
-
Reduction (if necessary): If targeting cysteine residues involved in disulfide bonds, the protein must first be treated with a reducing agent like TCEP. The reducing agent must then be completely removed (e.g., using a desalting column) before adding the PEG-Maleimide.
-
PEG Reagent Preparation: Dissolve the mPEG-Maleimide in the reaction buffer immediately before use.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved mPEG-Maleimide to the reduced protein solution.[1]
-
Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C.[1]
-
Quenching (Optional): The reaction can be quenched by adding a small molecule with a free thiol, such as β-mercaptoethanol or cysteine.
-
Purification: Purify the PEGylated protein from unreacted PEG-maleimide and other reagents using SEC or dialysis.[6]
-
Characterization: Analyze the purified conjugate using SDS-PAGE (under non-reducing conditions), SEC, and MS to confirm successful conjugation and assess purity.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. what is steric hindrance and hyper conjugation? pls do answer my last - askIITians [askiitians.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation | PLOS One [journals.plos.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. scielo.br [scielo.br]
Technical Support Center: Removal of Urea By-product from EDC Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing urea (B33335) by-products from 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary by-product of an EDC coupling reaction?
The primary by-product of an EDC coupling reaction is a water-soluble urea derivative, N-ethyl-N'-(3-dimethylaminopropyl)urea.[1][2] This is formed from the reaction of EDC with the carboxyl group to form an O-acylisourea intermediate, which then reacts with an amine to form the desired amide bond and releases the urea by-product.[3]
Q2: Why is it important to remove the urea by-product?
Removal of the urea by-product is crucial for obtaining a pure final product. The presence of this impurity can interfere with downstream applications, biological assays, and analytical characterization (e.g., NMR, Mass Spectrometry).
Q3: What makes the EDC urea by-product easier to remove compared to by-products from other carbodiimides like DCC?
The key advantage of using EDC is that its corresponding urea by-product is soluble in water.[4] This contrasts with the by-product of dicyclohexylcarbodiimide (B1669883) (DCC), dicyclohexylurea (DCU), which is poorly soluble in most organic solvents and often requires filtration for removal.[2] The water solubility of the EDC by-product allows for straightforward removal using aqueous extraction methods.[4]
Q4: What are the common methods for removing the EDC urea by-product?
The most common methods for removing the EDC urea by-product are:
-
Aqueous Extraction: This is the most frequently used method due to the by-product's high water solubility.[4]
-
Chromatography: Techniques like silica (B1680970) gel chromatography or size-exclusion chromatography can be effective.
-
Precipitation: In cases where the desired product is soluble in non-polar solvents, the urea by-product can be precipitated and removed by filtration.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the removal of the EDC urea by-product.
Issue 1: Emulsion formation during aqueous extraction.
Problem: A stable emulsion forms at the interface of the organic and aqueous layers during workup, making separation difficult and leading to product loss.[5] This is particularly common when using chlorinated solvents like dichloromethane (B109758) (DCM).[6]
Solutions:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help to break the emulsion.
-
Filtration through Celite: Filter the entire emulsified mixture through a pad of Celite. Celite is a filter aid that can help to break up the emulsion by removing particulate matter that may be stabilizing it.[6]
-
Solvent Evaporation: Before extraction, evaporate the organic solvent from the reaction mixture. Then, redissolve the residue in a different, less emulsion-prone solvent for the extraction.[6]
-
pH Adjustment: If the reaction mixture is basic, careful acidification can sometimes help to break the emulsion.[6]
Issue 2: The desired product is also water-soluble.
Problem: Both the desired product and the urea by-product are soluble in water, making separation by simple aqueous extraction impossible.[1][7]
Solutions:
-
Chromatography:
-
Size-Exclusion Chromatography (SEC): If there is a significant difference in molecular weight between your product and the urea by-product, SEC (or gel filtration) can be an effective separation method.[8]
-
Reverse-Phase Chromatography (RPC): If the product has sufficient hydrophobicity, it can be separated from the more polar urea by-product using reverse-phase HPLC or flash chromatography.
-
Ion-Exchange Chromatography (IEX): If your product and the urea by-product have different net charges at a specific pH, IEX can be employed for separation.
-
-
Precipitation: If your product can be selectively precipitated from the aqueous solution by changing the solvent or pH, this can be a viable purification strategy.
Issue 3: Urea by-product remains after aqueous extraction.
Problem: Analysis of the final product (e.g., by NMR or LC-MS) shows the presence of the urea by-product even after multiple aqueous washes.
Solutions:
-
Acidic Wash: Wash the organic layer with a dilute acidic solution (e.g., 0.1 to 1 M HCl). The basic tertiary amine group on the urea by-product will be protonated, increasing its solubility in the aqueous phase.[1]
-
Increase the Number of Extractions: Perform multiple extractions with smaller volumes of water or dilute acid rather than one large volume extraction.
-
Chromatography: If aqueous extraction is insufficient, column chromatography is a reliable method to remove the final traces of the urea by-product.
Data Presentation: Comparison of Urea Removal Methods
| Method | Principle of Separation | Typical Product Yield | Purity | Advantages | Disadvantages |
| Aqueous Extraction | Partitioning between immiscible organic and aqueous phases based on the high water solubility of the urea by-product. | Generally high, but can be reduced by emulsion formation or product water solubility. | Good to Excellent | Fast, simple, and cost-effective for water-insoluble products. | Can lead to emulsions; not suitable for water-soluble products. |
| Silica Gel Chromatography | Adsorption chromatography where the polar urea by-product has a strong affinity for the silica stationary phase. | Good to Excellent | Excellent | High purity can be achieved; applicable to a wide range of products. | More time-consuming and requires more solvent than extraction; potential for product loss on the column. |
| Size-Exclusion Chromatography | Separation based on molecular size. The smaller urea by-product enters the pores of the stationary phase and elutes later than a larger product. | Good to Excellent | Excellent | Mild conditions, suitable for sensitive biomolecules. | Only effective if there is a significant size difference between the product and the by-product. |
| Precipitation | The urea by-product is insoluble in non-polar organic solvents (e.g., hexanes, diethyl ether), while the desired product may be soluble.[5] | Variable, depends on product solubility. | Good | Useful for non-polar products and avoids aqueous workup. | Product must be highly soluble in the non-polar solvent, and the urea must precipitate effectively. |
Experimental Protocols
Protocol 1: Standard Aqueous Extraction
-
Reaction Quenching: Once the reaction is complete, dilute the reaction mixture with an organic solvent such as dichloromethane (DCM) or ethyl acetate (B1210297).
-
Water Wash: Transfer the diluted reaction mixture to a separatory funnel and wash with deionized water. Repeat the wash 2-3 times.
-
Acidic Wash (Optional): To enhance the removal of the urea by-product, wash the organic layer with a dilute solution of HCl (e.g., 0.1 M).[1]
-
Brine Wash: Wash the organic layer with a saturated solution of NaCl (brine) to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Protocol 2: Silica Gel Chromatography
-
Sample Preparation: Concentrate the reaction mixture to dryness. Dissolve the residue in a minimum amount of the chromatography eluent or a suitable solvent.
-
Column Packing: Pack a chromatography column with silica gel using the desired eluent system.
-
Loading and Elution: Carefully load the sample onto the top of the silica gel bed. Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes). The more polar urea by-product will typically have a lower Rf value and elute later than a less polar product.
-
Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Precipitation with a Non-Polar Solvent
-
Solvent Removal: After the reaction is complete, remove the reaction solvent under reduced pressure to obtain a crude residue.
-
Addition of Non-Polar Solvent: Add a non-polar solvent in which your product is soluble but the EDC urea by-product is not (e.g., hexanes or diethyl ether).[5]
-
Precipitation and Filtration: Stir or sonicate the mixture to dissolve the product and precipitate the urea by-product. Filter the mixture to remove the precipitated urea.
-
Washing: Wash the collected filtrate with the same non-polar solvent to ensure complete recovery of the product.
-
Concentration: Concentrate the filtrate to obtain the purified product.
Mandatory Visualization
Caption: Troubleshooting workflow for removing EDC urea by-product.
References
Technical Support Center: Amino-PEG8-Boc Linker
Welcome to the technical support center for the Amino-PEG8-Boc linker. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the in vivo stability of this linker in your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your in vivo experiments, providing potential causes and actionable solutions.
| Observed Issue | Potential Causes | Recommended Solutions & Troubleshooting Steps |
| Rapid clearance of the conjugate and/or premature payload release in in vivo studies. | 1. Inherent Linker Instability: The bond connecting your payload to the PEG linker (e.g., an ester or carbamate) may be susceptible to hydrolysis or enzymatic degradation by plasma esterases or proteases.[1][2]2. Premature Boc Group Cleavage: The tert-butyloxycarbonyl (Boc) protecting group is acid-labile and may be cleaved in acidic microenvironments within the body before reaching the target site.[3] While generally stable at physiological pH 7.4, some studies suggest certain esterases might also hydrolyze tert-butyl esters.[4]3. Unstable Conjugation Chemistry: If the this compound linker was conjugated to an antibody, the bond connecting the linker to the antibody itself might be unstable (e.g., retro-Michael reaction for thiol-maleimide conjugation).[1][5] | 1. Verify Linker Integrity: • Conduct an in vitro plasma stability assay: Incubate the conjugate in plasma from the relevant species (e.g., mouse, human) and analyze samples at different time points using LC-MS/MS to quantify the intact conjugate and any released payload.[6][7] • Run a buffer control: Incubate the conjugate in PBS (pH 7.4) at 37°C. If stability is poor in plasma but high in buffer, this points to enzymatic or plasma-component-driven degradation.[8]2. Assess Boc Group Stability: • Analyze metabolites: Use high-resolution mass spectrometry to identify metabolites in plasma or tissue homogenates. Look for the presence of the de-protected linker (H₂N-PEG8-...). • Consider linker modification: If premature Boc cleavage is confirmed, consider using a more stable amine-protecting group if the free amine is not the intended release mechanism.[9]3. Evaluate Conjugation Chemistry: • Select a more stable conjugation method: If using maleimide (B117702) chemistry, consider self-stabilizing maleimides or other site-specific conjugation techniques that form more robust bonds.[1][10] |
| Inconsistent efficacy in vivo despite potent in vitro cytotoxicity. | 1. Poor Pharmacokinetics (PK): The overall properties of the conjugate, sometimes influenced by a hydrophobic payload, can lead to poor PK profiles not predicted by in vitro assays. The hydrophilic PEG8 component is designed to mitigate this, but may not always be sufficient.[1][11]2. Linker Is Too Stable: The conjugate reaches the target cell, but the linker fails to release the active payload efficiently upon internalization. This can occur if the necessary cleavage conditions (e.g., low pH for Boc group removal, specific enzymes) are not present at sufficient levels within the target cell.[8][12]3. Altered Activity of Released Payload: If the entire linker-payload complex is released, its activity might be different from the free payload tested in vitro.[1] | 1. Characterize Pharmacokinetics: • Perform a full PK study: Measure the concentration of the total conjugate, antibody (if applicable), and free payload in plasma over time to understand the exposure profile.[7] • Improve hydrophilicity: If aggregation or poor solubility is suspected, using linkers with longer PEG chains may improve PK properties.[10][11]2. Verify Intracellular Payload Release: • Conduct a lysosomal cleavage assay: Incubate the conjugate with isolated lysosomes or in a buffer that mimics the lysosomal environment (acidic pH, presence of proteases) to confirm that the payload can be released.[1] • Measure intracellular drug concentration: Use LC-MS/MS to quantify the amount of released payload inside target cells after incubation with the conjugate.3. Test Catabolite Activity: • Synthesize and test the payload-linker complex: If possible, synthesize the expected catabolite (e.g., payload attached to the amino acid residue and linker remnant) and test its cytotoxicity in vitro to ensure it remains active.[1] |
| High off-target toxicity observed in animal models. | 1. Premature Payload Release: This is the most common cause. An unstable linker releases the potent payload into systemic circulation, where it can damage healthy tissues.[6][13]2. Payload Migration: For certain conjugation chemistries (e.g., maleimide), the drug-linker may detach from the antibody and subsequently attach to other circulating proteins like albumin, leading to unintended biodistribution.[5] | 1. Re-evaluate Linker Stability: • Perform comprehensive stability profiling: Test stability in plasma from multiple species, as enzymatic activity can differ significantly (e.g., mouse vs. human).[12] • Select a more stable linker: If using a linker designed to be cleavable (e.g., via an ester bond), consider switching to a more robust non-cleavable linkage like an amide bond if the therapeutic strategy allows.[1][14]2. Optimize Conjugation Site and Chemistry: • Introduce steric hindrance: Modifying the linker structure near the cleavage site can sometimes increase stability.[15] • Use stable conjugation: Employ site-specific conjugation methods that result in a homogeneous product with stable covalent bonds to prevent payload migration.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of each component in the this compound linker?
A: Each component has a distinct function:
-
Amino (protected by Boc): The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group. This group is stable under neutral and basic conditions but can be removed under acidic conditions (e.g., trifluoroacetic acid) to reveal a primary amine (-NH₂).[3][9] This amine can then be used for conjugation.
-
PEG8: The polyethylene (B3416737) glycol (PEG) chain consists of 8 repeating ethylene (B1197577) oxide units. Its primary roles are to increase the hydrophilicity and solubility of the conjugate, which can improve its pharmacokinetic properties, reduce aggregation, and potentially decrease immunogenicity.[11][16][17]
-
Boc (tert-butyloxycarbonyl): This is an acid-labile protecting group for the amine. In vivo, its cleavage is generally expected to occur in the acidic environment of endosomes or lysosomes following cellular internalization.[3]
Q2: How stable is the carbamate (B1207046) bond of the Boc group in vivo?
A: The N-Boc carbamate is generally stable in systemic circulation at a physiological pH of ~7.4. Its primary cleavage mechanism is acid-catalyzed hydrolysis.[3] Therefore, it is designed to be relatively stable in the bloodstream but cleavable in the low-pH environment of cellular compartments like lysosomes (~pH 4.5-5.0), which is a common strategy for intracellular drug release.[1] While some enzymes like esterases can cleave certain carbamates, the specific N-Boc group is considered relatively resistant to enzymatic degradation compared to other linker types like esters.[2]
Q3: What is the expected metabolic fate of the PEG8 chain?
A: Polyethylene glycol is generally considered non-biodegradable.[] Short PEG chains, like PEG8, have a molecular weight well below the threshold for renal clearance (typically <20 kDa).[] Therefore, if the conjugate or the cleaved linker is small enough, it is expected to be eliminated from the body primarily through the kidneys via urine.[] Minor metabolism of PEG through oxidation by enzymes like alcohol dehydrogenase has been reported, but this is more significant for very low molecular weight PEGs.[]
Q4: Can the this compound linker be considered cleavable or non-cleavable?
A: The this compound linker itself contains a cleavable component—the acid-labile Boc group.[19] However, the overall stability of a final conjugate depends on how the payload is attached to the other end of the PEG linker. If the payload is attached via a stable, non-cleavable bond (like an amide), then payload release would depend on the degradation of the entire antibody-linker complex. If the payload is attached via an intentionally cleavable bond (e.g., an ester or a pH-sensitive hydrazone), the conjugate would have two potential cleavage sites. Therefore, its classification as "cleavable" or "non-cleavable" must be considered in the context of the entire conjugate structure.[14][20]
Comparative Stability of Common Linker Chemistries
Direct quantitative in vivo half-life data for the this compound linker is highly context-dependent (payload, target, species). The table below provides a qualitative comparison of the stability of different chemical bonds often used in linkers.
| Linker Chemistry | Bond Type | Relative Stability in Plasma (pH 7.4) | Primary Cleavage Mechanism |
| Amide | -CO-NH- | Very High | Proteolytic enzymes (slow, if at all) |
| Carbamate (Boc) | -NH-CO-O- | High | Acid-catalyzed hydrolysis (pH < 6) |
| Ether | -O- | Very High | Generally considered non-cleavable |
| Ester | -CO-O- | Low to Moderate | Esterase enzymes, hydrolysis |
| Hydrazone | -C=N-NH- | Low to Moderate | Acid-catalyzed hydrolysis (pH-sensitive) |
| Disulfide | -S-S- | Low to Moderate | Reduction (e.g., by glutathione) |
| (Data synthesized from multiple sources).[14][20][21] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This assay is crucial for evaluating the stability of the conjugate in a biologically relevant matrix before advancing to in vivo studies.[6]
Objective: To determine the rate of conjugate degradation or payload release in plasma over time.
Methodology:
-
Reagent Preparation:
-
Thaw frozen plasma (e.g., human, mouse, rat) from your species of interest at 37°C. Centrifuge to remove any cryoprecipitates.
-
Prepare a stock solution of your conjugate in a suitable buffer (e.g., PBS).
-
-
Incubation:
-
Pre-warm the plasma to 37°C.
-
Spike the conjugate stock solution into the plasma to achieve the desired final concentration. Ensure the volume of the stock solution is minimal (<5% of the total plasma volume) to avoid altering the matrix.
-
Incubate the mixture in a shaking water bath at 37°C.
-
-
Time-Point Sampling:
-
Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).
-
For the T=0 sample, add the quenching solution before adding the conjugate to the plasma.
-
-
Sample Quenching & Processing:
-
To stop the reaction, immediately add 3-4 volumes of ice-cold acetonitrile (B52724) (containing an internal standard for LC-MS/MS analysis) to each aliquot.
-
Vortex thoroughly to precipitate plasma proteins.
-
Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the proteins.
-
-
Analysis:
-
Transfer the supernatant to a new plate or vial for analysis.
-
Analyze the samples by LC-MS/MS to quantify the concentration of the intact conjugate and/or the released payload.
-
-
Data Interpretation:
-
Plot the percentage of intact conjugate remaining versus time.
-
Calculate the half-life (t₁/₂) of the conjugate in plasma. A stable linker will show a slow decline in the concentration of the intact conjugate over the time course.[21]
-
Protocol 2: Lysosomal Stability Assay
This assay helps determine if the linker can be cleaved and the payload released in the acidic, enzyme-rich environment of the lysosome.[1]
Objective: To evaluate the rate of payload release in a simulated lysosomal environment.
Methodology:
-
Reagent Preparation:
-
Lysosomal Buffer: Prepare a buffer mimicking the lysosomal environment (e.g., 50 mM sodium acetate, pH 4.5-5.0).
-
Enzymes/Reductants (Optional but Recommended): To better simulate the environment, relevant lysosomal enzymes like Cathepsin B and reducing agents like glutathione (B108866) (GSH) can be added.
-
Lysosomal Homogenate (Alternative): Use commercially available or self-prepared isolated lysosomal fractions from liver tissue for the most biologically relevant conditions.
-
-
Incubation:
-
Add the conjugate to the pre-warmed (37°C) lysosomal buffer or homogenate.
-
Incubate the mixture at 37°C with gentle agitation.
-
-
Time-Point Sampling & Quenching:
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Quench the reaction by adding ice-cold acetonitrile with an internal standard, similar to the plasma stability protocol.
-
-
Sample Processing & Analysis:
-
Process the samples by centrifugation to remove proteins and debris.
-
Analyze the supernatant using LC-MS/MS to measure the concentration of the released payload.
-
-
Data Interpretation:
-
Plot the amount of released payload over time. An effective cleavable linker will show a rapid and significant increase in the free payload concentration.[8]
-
Visualizations
Caption: Potential metabolic and cleavage pathways for a conjugate in vivo.
Caption: Workflow for assessing the in vivo stability and pharmacokinetics.
References
- 1. benchchem.com [benchchem.com]
- 2. Undesired vs. Designed Enzymatic Cleavage of Linkers for Liver Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. purepeg.com [purepeg.com]
- 14. benchchem.com [benchchem.com]
- 15. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates [mdpi.com]
- 17. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Avoiding Side Products in Boc Deprotection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the removal of the tert-butoxycarbonyl (Boc) protecting group. Our aim is to help you minimize side reactions, improve product purity, and achieve more reliable and reproducible results in your synthetic endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during Boc deprotection experiments.
Issue 1: Presence of unexpected peaks in my mass spectrometry data, often with a +56 Da mass shift.
-
Question: What is the likely cause of a +56 Da mass increase in my product after Boc deprotection?
-
Answer: A mass increase of 56 Da is a characteristic sign of tert-butylation, where the reactive tert-butyl cation, generated during the cleavage of the Boc group, alkylates a nucleophilic site on your molecule.[1][2]
-
Question: Which amino acid residues are most susceptible to tert-butylation?
-
Answer: Amino acids with nucleophilic side chains are particularly vulnerable. These include:
-
Tryptophan (Trp): The electron-rich indole (B1671886) ring is highly prone to tert-butylation.[1]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium (B1226848) salt.[1]
-
Cysteine (Cys): The free thiol group is a strong nucleophile and a target for alkylation.[1]
-
Tyrosine (Tyr): The activated phenolic ring can be alkylated.[1]
-
-
Question: How can I prevent tert-butylation?
-
Answer: The most effective method is to use "scavengers" in the deprotection reaction mixture.[1] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate, effectively trapping the carbocation before it can react with your molecule of interest.[1][2]
-
Question: What are some common scavengers and when should I use them?
-
Answer: The choice of scavenger depends on the sensitive residues present in your molecule. It is often beneficial to use a scavenger cocktail for broader protection.
-
Triisopropylsilane (B1312306) (TIS) or Triethylsilane (TES): Highly effective general carbocation scavengers, particularly for protecting Tryptophan.[2]
-
Thioanisole: Recommended for preventing S-alkylation of Methionine.[3]
-
1,2-Ethanedithiol (EDT): Commonly used for protecting Cysteine residues.[3]
-
Water: Can act as a scavenger by trapping the cation to form tert-butanol.[4]
-
Phenol or Anisole: Effective in preventing alkylation of Tyrosine and other electron-rich aromatic rings.[2]
-
Issue 2: My peptide contains an Asp-Gly or Asp-Ser sequence and I'm observing difficult-to-separate impurities.
-
Question: What side reaction is common with Asp-containing peptides during synthesis and deprotection?
-
Answer: Aspartimide formation is a significant side reaction, especially in sequences containing Asp-Gly, Asp-Asn, or Asp-Ser.[5] This occurs when the backbone amide nitrogen attacks the side-chain carbonyl of the aspartic acid residue, forming a cyclic imide intermediate.[5] This intermediate can then be hydrolyzed to yield a mixture of the desired α-peptide and the undesired β-peptide, which are often difficult to separate.[5]
-
Question: How can I minimize aspartimide formation?
-
Answer: While aspartimide formation is more pronounced during the basic conditions of Fmoc-SPPS, it can also be a concern under acidic deprotection conditions.[5] Strategies to minimize this side reaction include:
-
Choice of Protecting Group: Using a different protecting group for the aspartic acid side chain, such as a cyclohexyl ester, has been shown to significantly reduce aspartimide formation compared to benzyl (B1604629) esters.[3]
-
Milder Deprotection Conditions: Employing milder acidic conditions for Boc deprotection can help reduce the incidence of this side reaction.
-
Issue 3: The Boc deprotection reaction is incomplete or sluggish.
-
Question: What are the common causes of incomplete Boc deprotection?
-
Answer: Incomplete deprotection can result from several factors:
-
Insufficient Acid: The concentration of the acid (e.g., TFA) may be too low, or the reaction time may be too short.
-
Steric Hindrance: Bulky amino acids near the Boc-protected amine can hinder the approach of the acid, slowing down the cleavage.[2]
-
Poor Resin Swelling (for Solid-Phase Synthesis): If the resin is not adequately swollen, the acid cannot efficiently access all the reaction sites.[2] Interestingly, 100% TFA can sometimes cause less resin swelling than a 55% TFA solution in DCM.[2][6]
-
-
Question: How can I troubleshoot an incomplete deprotection?
-
Answer:
-
Increase Acid Concentration/Reaction Time: You can increase the concentration of TFA (e.g., from 20% to 50% in DCM) or extend the reaction time, monitoring the progress by TLC or LC-MS.[2]
-
Use a Stronger Acid System: For particularly stubborn cases, switching to a stronger acid system like 4M HCl in dioxane may be effective.[2]
-
Optimize Resin Swelling: Ensure the solvent system used for deprotection promotes good swelling of the solid support.
-
Data Presentation: Quantitative Comparison of Scavenger Efficiency
The following table summarizes the effectiveness of different scavenger cocktails in preventing the S-tert-butylation of a model cysteine-containing peptide during Boc deprotection with TFA.
| Scavenger Cocktail (v/v/v) | % Desired Peptide | % S-tert-butylated Side Product | Reference |
| 95% TFA / 5% H₂O | 75% | 25% | [7] |
| 95% TFA / 2.5% H₂O / 2.5% TIS | 90% | 10% | [7] |
| 92.5% TFA / 5% Thioanisole / 2.5% EDT | 95% | 5% | [7] |
| Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT; 82.5:5:5:5:2.5) | >98% | <2% | [7] |
Note: This data is illustrative and the optimal scavenger cocktail will depend on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA and Scavengers (Solution Phase)
-
Preparation: Dissolve the Boc-protected compound in anhydrous dichloromethane (B109758) (DCM) to a concentration of approximately 0.1 M in a round-bottom flask.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Scavenger Addition: Add the chosen scavenger or scavenger cocktail to the solution. For example, add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).
-
Deprotection: Slowly add an equal volume of trifluoroacetic acid (TFA) to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
To ensure complete removal of residual TFA, co-evaporate the residue with a solvent like toluene.
-
The resulting amine TFA salt can often be used directly in the next step or neutralized with a basic wash (e.g., saturated aqueous sodium bicarbonate).
-
Protocol 2: Mild Boc Deprotection using Oxalyl Chloride in Methanol
This method is suitable for substrates with acid-labile groups.[8]
-
Preparation: In a dry flask, dissolve the Boc-protected substrate (1 equivalent) in methanol.
-
Reagent Addition: Add oxalyl chloride (3 equivalents) to the solution at room temperature.
-
Reaction: Stir the solution at room temperature for 1-4 hours, monitoring the reaction by TLC.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the deprotected amine.
Visualizations
Boc Deprotection Mechanism and Side Product Formation
Troubleshooting Workflow for Boc Deprotection
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
Technical Support Center: PROTAC Molecule Purification
Welcome to the Technical Support Center for PROTAC (Proteolysis Targeting Chimera) molecule purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the purification of PROTACs.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during the purification of PROTAC molecules.
Issue 1: Poor Separation and Broad Peaks in Reversed-Phase HPLC
Question: My PROTAC molecule is showing poor peak shape and resolution during RP-HPLC purification. What are the common causes and how can I improve the separation?
Answer: Poor peak shape and resolution in RP-HPLC of PROTACs can stem from several factors due to their unique physicochemical properties, such as high molecular weight, and the presence of flexible linkers like PEG chains which can lead to conformational flexibility.[1]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inappropriate Mobile Phase Modifier | The use of an acidic modifier is crucial for good peak shape.[2] Ensure 0.1% Trifluoroacetic acid (TFA) or formic acid is present in both aqueous and organic mobile phases.[2][3] |
| Suboptimal Gradient Slope | A shallow gradient is often required for good separation of highly polar PROTACs from closely eluting impurities.[1] Try extending the gradient time (e.g., from 5% to 95% Solvent B over 30-40 minutes).[4] |
| Poor Sample Solubility | Dissolve the crude PROTAC in a minimal amount of a strong solvent like DMSO or DMF before injection.[1] Ensure the sample is fully dissolved and filter it through a 0.22 or 0.45 µm syringe filter before injection.[4] |
| Secondary Interactions with Column | The high molecular weight and presence of multiple functional groups in PROTACs can lead to secondary interactions with the stationary phase, causing peak tailing.[5] Using a column with a different stationary phase or end-capping might help. |
| Column Overload | Injecting too much sample can lead to peak fronting and broadening. Try reducing the sample concentration or injection volume. |
| High Polarity of PROTAC | The significant hydrophilicity, especially with long PEG linkers, can lead to poor retention.[1] A C18 column is generally suitable, but for very polar PROTACs, a column with a more retentive stationary phase or a different separation mode might be necessary.[2] |
Issue 2: Co-elution of Impurities with the PROTAC Molecule
Question: I am having difficulty separating my PROTAC from impurities that co-elute during chromatography. What are these common impurities and what strategies can I use for their removal?
Answer: Co-elution of impurities is a common challenge in PROTAC purification. These impurities can originate from starting materials, side reactions, or degradation of the final compound.[3] A byproduct from nucleophilic acyl substitution can also co-elute with the desired product in HPLC.[6]
Common Co-eluting Impurities:
-
Unreacted Starting Materials or Reagents: Incomplete reactions can leave residual starting materials and coupling reagents.[3]
-
Reaction Byproducts: Side reactions can lead to byproducts that have similar physicochemical properties to the desired PROTAC.[7]
-
Diastereomers: If the PROTAC has chiral centers, diastereomers may be present.[3]
-
Degradation Products: PROTACs can be susceptible to degradation under certain conditions.[8]
Troubleshooting Strategies:
| Strategy | Description |
| Orthogonal Purification Methods | If co-elution occurs in RP-HPLC, consider using a different purification technique with an alternative separation mechanism. Supercritical Fluid Chromatography (SFC) provides orthogonal selectivity and is highly efficient for purifying complex PROTACs.[9][10] |
| Optimize Gradient and Mobile Phase | Fine-tuning the gradient and mobile phase composition in HPLC can improve the resolution between the PROTAC and co-eluting impurities.[11] |
| Column Chemistry | Experiment with different stationary phases (e.g., C8, C4, Phenyl-Hexyl) to alter the selectivity of the separation.[7] |
| Multi-step Purification | Employ a multi-step purification strategy. An initial purification by flash chromatography can remove major impurities, followed by a final polishing step using preparative RP-HPLC to achieve high purity.[2] |
| Analytical Technique for Identification | Use LC-MS to identify the mass of the co-eluting impurity. This can help in deducing its structure and origin, guiding the optimization of the purification strategy.[2] |
Issue 3: Peak Splitting in HPLC Chromatogram
Question: I am observing split peaks for my PROTAC molecule during HPLC analysis. What could be causing this and how can I resolve it?
Answer: Peak splitting in HPLC can be caused by several factors, including issues with the column, the sample solvent, or the method parameters.[11][12]
Troubleshooting Peak Splitting:
| Potential Cause | Recommended Solution |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion, especially for early eluting peaks. Whenever possible, dissolve the sample in the initial mobile phase. |
| Column Void or Contamination | A void at the column inlet or contamination on the frit can cause the sample to travel through different flow paths, resulting in split peaks. Try flushing the column in the reverse direction (if permissible by the manufacturer) or replace the column. |
| Co-elution of Isomers | If the PROTAC has diastereomers, they might be partially separated, appearing as a split peak.[3] Chiral HPLC may be necessary to separate and identify these isomers.[3] |
| On-Column Degradation | The PROTAC molecule might be degrading on the column. Ensure the mobile phase pH is within the stability range of your compound. |
| Uneven Column Packing | Variations in the column packing can lead to different flow paths and split peaks.[12] This usually indicates a problem with the column itself, which may need to be replaced. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during PROTAC synthesis and purification?
A1: Common impurities in PROTAC synthesis include unreacted starting materials or reagents, byproducts from side reactions, residual solvents and catalysts, and isomers of the PROTAC molecule.[3] For PROTACs synthesized using PEG linkers, impurities can also include heterogeneous PEGylated products with varying numbers of PEG chains.[7]
Q2: Which chromatographic techniques are most effective for purifying PROTACs?
A2: The most commonly used and effective techniques are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Flash Chromatography.[13] RP-HPLC is ideal for achieving high purity, especially in the final purification step.[1] Flash chromatography is useful for an initial, large-scale purification to remove major impurities.[2] Supercritical Fluid Chromatography (SFC) is also emerging as a powerful technique due to its orthogonal selectivity and efficiency.[9]
Q3: Why is the purification of PROTACs with PEG linkers particularly challenging?
A3: The presence of a PEG linker introduces several challenges. The high polarity of the PEG chain can lead to poor retention on traditional reversed-phase columns.[1] The flexibility of the PEG chain can result in broader peaks in chromatography.[1] Furthermore, the PEGylation reaction can produce a mixture of products with different numbers of PEG units, which can be difficult to separate.
Q4: How can I improve the solubility of my PROTAC for purification?
A4: PROTACs often have poor aqueous solubility. For purification, it is crucial to select an appropriate solvent system. Dissolving the crude sample in a strong organic solvent like DMSO or DMF is a common practice.[4] For RP-HPLC, ensuring the sample is soluble in the initial mobile phase composition is important to avoid precipitation on the column.
Q5: What analytical techniques are essential for characterizing the purity of a PROTAC sample?
A5: The primary technique for purity assessment is High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and a mass spectrometer (LC-MS).[3] This provides information on the relative purity (from the UV chromatogram) and confirms the identity of the main peak (from the mass spectrum). Nuclear Magnetic Resonance (NMR) spectroscopy is also used to confirm the structure of the purified PROTAC.[3]
Data Presentation
Table 1: Comparison of Purification Techniques for PROTACs
| Technique | Primary Use | Advantages | Limitations |
| Flash Chromatography | Initial, large-scale purification of crude product.[13] | High loading capacity, rapid separation, cost-effective for large quantities.[13] | Lower resolution compared to HPLC.[13] |
| Reversed-Phase HPLC (RP-HPLC) | Final, high-purity separation.[2] | High resolution, well-established methods.[9] | Lower loading capacity, longer run times. |
| Supercritical Fluid Chromatography (SFC) | Purification of complex PROTACs, orthogonal separation.[9] | Faster run times, reduced solvent consumption, orthogonal to RP-HPLC.[10] | Requires specialized instrumentation. |
Experimental Protocols
Protocol 1: Preparative Reversed-Phase HPLC (RP-HPLC) of a PROTAC Molecule
Objective: To achieve high-purity separation of the PROTAC from closely related impurities.[2]
Instrumentation:
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.[2]
-
Solvent B: 0.1% Acetonitrile with 0.1% TFA.[2]
Procedure:
-
Sample Preparation: Dissolve the partially purified PROTAC from a previous step (e.g., flash chromatography) in a minimal amount of a suitable solvent (e.g., DMSO, DMF).[2] Filter the solution through a 0.45 µm syringe filter.[4]
-
Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% Solvent A / 5% Solvent B) for at least 5 column volumes or until a stable baseline is achieved.[4]
-
Injection: Inject the prepared sample onto the column.[2]
-
Chromatographic Separation: Elute the PROTAC using a linear gradient of Solvent B in Solvent A. A typical gradient might be from 5% to 95% Solvent B over 30-40 minutes.[4]
-
Fraction Collection: Monitor the elution profile at a suitable wavelength (e.g., 254 nm or 280 nm) and collect fractions corresponding to the main peak.[2]
-
Purity Analysis: Analyze the collected fractions for purity using analytical LC-MS.[2]
-
Product Isolation: Combine the pure fractions and lyophilize to obtain the final, high-purity PROTAC as a solid powder.[13]
Protocol 2: Flash Chromatography of a Crude PROTAC
Objective: To perform an initial, coarse purification of the crude PROTAC product to remove major impurities.[2]
Instrumentation:
-
Automated flash chromatography system with a UV detector and fraction collector.[1]
-
Pre-packed silica (B1680970) gel or C18 reversed-phase flash cartridge.[1][2]
Mobile Phase (Normal Phase):
-
A gradient of ethyl acetate (B1210297) in hexanes or dichloromethane (B109758) in methanol (B129727) is typically used, depending on the PROTAC's polarity.[2]
Procedure:
-
Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent.[2] Alternatively, for solid-phase loading, adsorb the crude material onto a small amount of silica gel.[1]
-
Cartridge Equilibration: Equilibrate the cartridge with the initial mobile phase composition.[1]
-
Sample Loading: Load the dissolved sample directly onto the cartridge (liquid loading) or via a solid load cartridge.[1]
-
Elution: Elute the column with the chosen mobile phase gradient.[2]
-
Fraction Collection: Collect fractions based on the UV chromatogram.[2]
-
Analysis: Analyze the fractions by thin-layer chromatography (TLC) or LC-MS to identify those containing the desired PROTAC.[2]
-
Concentration: Combine the pure fractions and concentrate under reduced pressure.[2]
Protocol 3: Supercritical Fluid Chromatography (SFC) of a PROTAC
Objective: To purify the PROTAC using a technique orthogonal to RP-HPLC, particularly useful for complex mixtures or chiral separations.[9]
Instrumentation:
-
Preparative SFC system with a UV detector and fraction collector.
Mobile Phase:
-
Solvent A: Supercritical CO2.
-
Solvent B (Co-solvent): Typically methanol, ethanol, or isopropanol, often with an additive like diethylamine (B46881) (DEA) or trifluoroacetic acid (TFA) to improve peak shape.
Procedure:
-
Sample Preparation: Dissolve the PROTAC sample in a suitable solvent that is miscible with the mobile phase.
-
Method Development (Analytical Scale): Develop a suitable separation method on an analytical SFC system to determine the optimal co-solvent, gradient, and additive.
-
System Equilibration: Equilibrate the preparative SFC system with the initial mobile phase conditions.
-
Injection and Separation: Inject the sample and run the preparative method. Maintain a constant back-pressure (e.g., 100-150 bar) and temperature (e.g., 35-40 °C).[4]
-
Fraction Collection: Collect fractions corresponding to the desired PROTAC peak based on the UV signal.[4]
-
Purity Analysis: Analyze the purity of the collected fractions by analytical SFC-MS or RP-HPLC-MS.[4]
-
Product Isolation: Evaporate the solvent from the pure fractions to obtain the final product.[4]
Mandatory Visualization
Caption: A typical multi-step workflow for the purification of PROTAC molecules.
Caption: A decision tree for troubleshooting common PROTAC purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. waters.com [waters.com]
- 9. reachseparations.com [reachseparations.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 12. uhplcs.com [uhplcs.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing pH for NHS Ester Reactions
This technical support center provides in-depth guidance for researchers, scientists, and drug development professionals on optimizing pH and other critical parameters for successful N-hydroxysuccinimide (NHS) ester bioconjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for an NHS ester reaction with a primary amine?
The optimal pH for reacting NHS esters with primary amines (e.g., the N-terminus of a protein or the side chain of a lysine (B10760008) residue) is typically in the range of 7.2 to 8.5.[1][2][3][4][5][6] Many protocols recommend a more specific range of 8.3 to 8.5 to maximize reaction efficiency.[7][8][9][10][11]
Q2: Why is pH so critical for NHS ester reactions?
The reaction pH represents a crucial balance between two competing factors:
-
Amine Reactivity: For the reaction to occur, the primary amine on the target molecule must be in its deprotonated, nucleophilic state (-NH₂).[5] At acidic pH (below 7), the amine group is predominantly protonated (-NH₃⁺), making it non-nucleophilic and unreactive towards the NHS ester.[1][3][9] As the pH increases, the concentration of the reactive deprotonated amine increases, favoring the conjugation reaction.[1]
-
NHS Ester Stability: The primary competing reaction is the hydrolysis of the NHS ester by water, which renders the reagent inactive.[12][13][14] The rate of this hydrolysis reaction increases significantly as the pH rises.[2][6][15]
Therefore, the optimal pH is a compromise that maximizes the concentration of the reactive amine while minimizing the rate of NHS ester hydrolysis.[4][6]
Q3: What happens if the pH is too low or too high?
-
Too Low (pH < 7.0): The concentration of protonated, non-nucleophilic amines is high, leading to a very slow or incomplete reaction.[1][3][9]
-
Too High (pH > 8.5-9.0): The rate of NHS ester hydrolysis becomes very rapid, significantly reducing the amount of active ester available to react with the target molecule.[3][4][9] This leads to the consumption of the NHS ester before it can react with the target, resulting in low conjugation efficiency.[1][3]
Q4: Which buffers are recommended for NHS ester reactions?
It is critical to use a buffer that does not contain primary amines, as these will compete with the target molecule for reaction with the NHS ester.[3][4][9]
Recommended Buffers:
-
Phosphate buffer (e.g., PBS), 0.1 M, pH 7.2-8.5[1][2][4][9][16]
-
Sodium Bicarbonate buffer, 0.1 M, pH 8.3-8.5[1][7][9][10][11]
Incompatible Buffers to Avoid:
Q5: How do I stop or "quench" an NHS ester reaction?
To stop the reaction and consume any unreacted NHS ester, you can add a small molecule containing a primary amine.[12][14] This prevents further modification of your target molecule. Common quenching agents are added to a final concentration of 20-100 mM.[13][14]
Common Quenching Reagents:
Data Presentation
Table 1: NHS Ester Hydrolysis Half-Life vs. pH
The stability of an NHS ester in an aqueous solution is highly dependent on pH. The rate of hydrolysis increases significantly with a rise in pH.[2][6][15]
| pH | Temperature (°C) | Half-life (t½) |
| 7.0 | 0 | 4 - 5 hours |
| 8.6 | 4 | 10 minutes |
This data highlights the increased rate of hydrolysis at a more alkaline pH.[2][15]
Visualizing the Chemistry and Process
The following diagrams illustrate the key chemical reactions and a logical workflow for troubleshooting common issues.
Caption: NHS ester reaction pathways: desired aminolysis vs. side reaction hydrolysis.
Caption: The impact of pH on the efficiency and outcome of NHS ester reactions.
Troubleshooting Guide
Problem: My labeling efficiency is very low or non-existent.
Low labeling efficiency is a common problem that can be traced back to several factors. Use the following guide to diagnose and resolve the issue.
Caption: A logical workflow for troubleshooting low efficiency in NHS ester reactions.
Experimental Protocols
Protocol 1: General Protein Labeling with an NHS Ester
This protocol provides a general guideline. Optimization may be required for specific proteins, labels, and desired degrees of labeling.
Materials:
-
Protein to be labeled in an amine-free buffer.
-
NHS ester reagent (stored in a desiccator at -20°C).
-
Anhydrous organic solvent (DMSO or DMF).
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Sodium Phosphate, pH 8.3.[4][7][11]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.[12]
-
Purification column (e.g., size-exclusion chromatography/desalting column).
Procedure:
-
Prepare the Protein Solution: Ensure the protein is in the recommended Reaction Buffer at a suitable concentration (e.g., 1-10 mg/mL).[4][9][14] If the protein is in an incompatible buffer (like Tris), perform a buffer exchange.
-
Prepare the NHS Ester Solution: Allow the vial of NHS ester to warm completely to room temperature before opening to prevent moisture condensation.[3][9] Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[3][7][9][14]
-
Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution while gently stirring.[1][3][12] The final concentration of the organic solvent should typically be less than 10%.[9][14]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[1][3] Incubation times may need to be extended if reacting at a lower pH (e.g., 7.4).[4][9]
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM (e.g., add 1/10th volume of 1 M Tris-HCl).[1][3] Incubate for an additional 15-30 minutes at room temperature.[13][14]
-
Purification: Remove the excess, unreacted labeling reagent, quenching agent, and byproducts by gel filtration (desalting column) or dialysis.[1][14]
References
- 1. benchchem.com [benchchem.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. neb.com [neb.com]
- 9. benchchem.com [benchchem.com]
- 10. interchim.fr [interchim.fr]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. help.lumiprobe.com [help.lumiprobe.com]
- 16. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Amino-PEG8-Boc Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Amino-PEG8-Boc conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound conjugates?
The two main points of instability in this compound conjugates are the acid-labile tert-butyloxycarbonyl (Boc) protecting group and the polyethylene (B3416737) glycol (PEG) backbone, which is susceptible to oxidation.[1]
-
Acidic Hydrolysis of the Boc Group: The Boc group is readily cleaved under acidic conditions (pH < 5), exposing the primary amine.[1][2] This is an intentional and necessary step for subsequent conjugation reactions but can be an unintended degradation pathway if the molecule is inadvertently exposed to acidic environments during storage or use.[1] The rate of cleavage is dependent on the acid strength and temperature.[1]
-
Oxidative Degradation of the PEG Backbone: The ether linkages in the PEG chain can undergo auto-oxidation. This process can be accelerated by exposure to heat, light, and transition metal ions, leading to chain scission and the formation of various impurities, including aldehydes and carboxylic acids.[1]
Q2: What are the recommended storage and handling conditions for this compound?
To ensure optimal stability, this compound should be stored under the following conditions:
| Storage Duration | Temperature | Conditions |
| Long-term | -20°C | Dry, dark environment in a tightly sealed container.[1][2][3] |
| Short-term | 0-4°C | For days to weeks.[1][2] |
Handling Precautions:
-
Equilibrate the reagent to room temperature before opening to prevent moisture condensation.[1][2]
-
For preparing stock solutions, use an anhydrous solvent such as DMSO or DMF and store at -20°C or -80°C.[1]
Q3: How stable is this compound in aqueous solutions?
The stability of this compound in aqueous solutions is highly pH-dependent.[1]
| pH Range | Stability |
| Neutral to Basic (pH 7-9) | The molecule is relatively stable. The Boc group is generally stable towards bases and nucleophiles. However, the PEG backbone can still be susceptible to long-term oxidative degradation.[1][4] |
| Acidic (pH < 5) | The Boc group will be cleaved, leading to the formation of the free amine. The rate of cleavage depends on the acid strength and temperature.[1] |
Q4: What are the visual signs of this compound degradation?
Improper storage, particularly exposure to heat, light, or moisture, can lead to degradation. Visual indicators of a compromised product may include a change in appearance from a colorless or pale yellow viscous liquid to a discolored substance, or the formation of solid particles.[3] If any of these changes are observed, the reagent's quality may be compromised, and it is advisable to use a fresh batch for your experiments.[3]
Troubleshooting Guides
Issue 1: Incomplete or Failed Boc Deprotection
Symptom: Analysis of your reaction mixture (e.g., by LC-MS or NMR) shows a significant amount of starting material remaining after the deprotection step.[1]
| Potential Cause | Troubleshooting Steps |
| Insufficient Acid Strength or Concentration | The Boc group is cleaved by acidolysis. If the acid is too weak or its concentration is too low, the reaction may not go to completion. Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50% TFA in DCM) or consider a stronger acid system like 4M HCl in 1,4-dioxane.[1][5] |
| Inadequate Reaction Time or Temperature | Deprotection is a kinetic process. Extend the reaction time and continue to monitor the progress. Gentle heating may be required for some substrates, but be cautious of potential side reactions.[1] |
| Steric Hindrance | The PEG chain can sterically hinder the approach of the acid to the Boc-protected amine. Using a stronger acid or allowing for a longer reaction time can help overcome this.[1] |
| Solvent Issues | Ensure that both the PEG linker and the acid are fully soluble in the chosen solvent. Dichloromethane (DCM) is a common choice for TFA-mediated deprotection.[1] |
Issue 2: Low Yield During Conjugation to an Amine
Symptom: The desired conjugate is formed in low yield after reacting the carboxylic acid end of this compound with an amine-containing molecule.
| Potential Cause | Troubleshooting Steps |
| Suboptimal pH | The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH (4.5-6), while the subsequent reaction with the primary amine is more efficient at a slightly basic pH (7-8).[1] A two-step reaction with a pH adjustment in between can improve yields. |
| Hydrolysis of Activated Ester | If using an N-hydroxysuccinimide (NHS) ester, it can hydrolyze in aqueous solutions. Perform the reaction in an anhydrous organic solvent if possible. If an aqueous buffer is required, consider a two-step procedure where the carboxylic acid is activated in an organic solvent first.[6] |
| Side Reactions with Coupling Reagents | Coupling reagents can sometimes react with the amine to form guanidinium (B1211019) byproducts. To minimize this, pre-activate the carboxylic acid with the coupling reagent before adding the amine.[1] |
| Steric Hindrance | The PEG chain can create steric hindrance, slowing down the coupling reaction. Increase the reaction time and/or use a slight excess of the smaller, less hindered coupling partner.[1] |
Experimental Protocols
Protocol 1: Boc Deprotection
This protocol describes the general procedure for the removal of the Boc protecting group.
Materials:
-
Boc-NH-PEG8-COOH conjugate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected conjugate in a solution of 20-50% TFA in DCM.[7]
-
Stir the reaction mixture at room temperature for 1-2 hours.[7]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.[7]
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[7]
-
Dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.[7]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the deprotected linker.[7]
Protocol 2: Forced Degradation Study
This protocol is designed to intentionally degrade the product to identify potential degradation products and validate stability-indicating analytical methods.[1]
1. Acid and Base Hydrolysis: a. Prepare solutions of the this compound conjugate (e.g., 1 mg/mL) in 0.1 M HCl and 0.1 M NaOH.[1] b. Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[1] c. At various time points, withdraw aliquots, neutralize them, and analyze by HPLC-MS.[1]
2. Oxidative Degradation: a. Prepare a solution of the conjugate (e.g., 1 mg/mL) in a suitable solvent containing a low concentration of hydrogen peroxide (e.g., 3% H₂O₂).[1] b. Incubate the solution at room temperature, protected from light, for a set duration.[1] c. Analyze the sample by HPLC-MS to identify oxidative degradants.
Visualizations
References
Validation & Comparative
A Comprehensive Guide to the Characterization of Amino-PEG8-Boc Conjugates
For researchers, scientists, and drug development professionals, the precise characterization of linker molecules is a critical step in the synthesis of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Amino-PEG8-Boc is a widely utilized heterobifunctional linker that features a terminal amine group, a Boc (tert-butyloxycarbonyl) protecting group, and an eight-unit polyethylene (B3416737) glycol (PEG) chain. This guide provides a comprehensive comparison of the analytical techniques used to characterize this compound, alongside a comparative look at alternative linker technologies.
Performance Comparison of Analytical Techniques for this compound Characterization
The structural integrity, purity, and identity of this compound are paramount for its successful application in bioconjugation. A combination of chromatographic and spectroscopic techniques is typically employed for its characterization.
| Analytical Method | Principle | Advantages for this compound Analysis | Disadvantages |
| ¹H and ¹³C NMR Spectroscopy | Measures the magnetic properties of atomic nuclei to elucidate molecular structure. | Provides unambiguous structural confirmation, including the verification of the Boc group, the PEG backbone, and the terminal amine. Allows for the determination of purity by identifying and quantifying impurities.[1][2] | Can be less sensitive for very high molecular weight polymers and may require relatively pure samples for clear spectra. |
| Reverse-Phase HPLC (RP-HPLC) | Separates molecules based on their hydrophobicity. | High-resolution separation of PEG oligomers of different lengths and other non-polar impurities. Provides accurate quantification of the main component and impurities. | The PEG moiety itself lacks a strong UV chromophore, which can necessitate the use of detectors other than UV-Vis, such as ELSD or mass spectrometry.[] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass identification capabilities of mass spectrometry. | Provides accurate molecular weight information, enabling the identification of impurities and confirming the mass of the this compound conjugate.[2] | Can be challenging for polydisperse PEG samples due to overlapping charge states. |
Characterization Data for this compound
Below are representative data for the characterization of this compound based on nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Representative ¹H and ¹³C NMR Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound. The following tables summarize the expected quantitative ¹H and ¹³C NMR data. Chemical shifts (δ) are reported in parts per million (ppm).
Table 1: Representative ¹H NMR Data for this compound (400 MHz, CDCl₃) [1][2]
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -C(CH₃)₃ (Boc) | ~1.44 | s | 9H |
| -NH- (Carbamate) | ~5.0 | br s | 1H |
| -CH₂-NH-Boc | ~3.3-3.4 | m | 2H |
| PEG Backbone (-O-CH₂-CH₂-O-) | ~3.64 | s | 32H |
| -CH₂-NH₂ | ~2.8-2.9 | t | 2H |
s = singlet, t = triplet, m = multiplet, br s = broad singlet
Table 2: Representative ¹³C NMR Data for this compound (100 MHz, CDCl₃) [4][5][6]
| Assignment | Chemical Shift (δ, ppm) |
| -C(CH₃)₃ (Boc) | ~28.5 |
| -C(CH₃)₃ (Boc) | ~79.0 |
| PEG Backbone (-O-CH₂-CH₂-O-) | ~70.5 |
| -CH₂-NH-Boc | ~40.5 |
| -CH₂-NH₂ | ~41.5 |
| C=O (Carbamate) | ~156.0 |
Representative HPLC Purity Analysis
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a standard method for assessing the purity of this compound.
Table 3: Typical RP-HPLC Method for Purity Analysis of this compound []
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm or Evaporative Light Scattering Detector (ELSD) |
| Expected Retention Time | Dependent on the specific column and gradient, but typically in the range of 10-15 minutes. |
Comparison with Alternative Linkers
While this compound is a versatile linker, several alternatives with different functionalities and conjugation chemistries are available to suit specific research needs.
Table 4: Comparison of this compound with Alternative Linker Technologies
| Linker Type | Protecting Group | Reactive Group | Conjugation Chemistry | Key Features & Applications |
| This compound | Boc (Acid-labile) | Amine | Amide bond formation, etc. | Widely used in ADC and PROTAC synthesis; Boc group allows for orthogonal protection strategies.[7][8][9] |
| Fmoc-PEG-COOH | Fmoc (Base-labile) | Carboxylic Acid | Amide bond formation | Ideal for solid-phase peptide synthesis (SPPS) for site-specific PEGylation.[10][11][12] |
| Azide-PEG-NHS Ester | None | Azide, NHS Ester | Click Chemistry (CuAAC or SPAAC), Amine reaction | Enables bioorthogonal conjugation; highly specific and efficient.[13][14][15] |
| Maleimide-PEG-NHS Ester | None | Maleimide, NHS Ester | Thiol-maleimide Michael addition, Amine reaction | Specific reaction with thiol groups on cysteine residues.[16][17][18][19] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate characterization of this compound.
Protocol 1: NMR Spectroscopic Analysis
-
Sample Preparation : Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O).[2]
-
Data Acquisition :
-
¹H NMR : Acquire the spectrum using a standard single-pulse sequence on a 400 MHz or higher NMR spectrometer. Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.[1]
-
¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence. A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.[1]
-
-
Data Processing : Process the raw data using appropriate software. Reference the spectra to the residual solvent peak. Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
Protocol 2: RP-HPLC Purity Analysis
-
Mobile Phase Preparation : Prepare Mobile Phase A (0.1% TFA in water) and Mobile Phase B (0.1% TFA in acetonitrile). Degas both solutions.
-
Sample Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 water:acetonitrile) at a concentration of 1 mg/mL.
-
Chromatographic Run : Equilibrate the C18 column with the initial mobile phase composition. Inject the sample and run the gradient method as described in Table 3.
-
Data Analysis : Integrate the peak areas in the chromatogram to determine the purity of the sample.
Protocol 3: Boc Group Deprotection
The Boc protecting group can be removed under acidic conditions to yield the free amine.
-
Reaction Setup : Dissolve the Boc-protected PEG linker in an anhydrous solvent such as dichloromethane (B109758) (DCM).[20][21]
-
Deprotection : Add trifluoroacetic acid (TFA) to the solution (typically 20-50% v/v) and stir at room temperature.[20][21]
-
Monitoring : Monitor the reaction progress by HPLC or TLC until the starting material is consumed.
-
Work-up : Remove the acid and solvent under reduced pressure. The resulting amine is often obtained as a TFA salt.
Visualizations
The following diagrams illustrate the structure of this compound, a typical characterization workflow, and its application in forming an Antibody-Drug Conjugate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | ADC Linker | MCE [medchemexpress.cn]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. Fmoc PEG, PEG reagent, PEG linker | BroadPharm [broadpharm.com]
- 13. benchchem.com [benchchem.com]
- 14. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]
- 16. broadpharm.com [broadpharm.com]
- 17. benchchem.com [benchchem.com]
- 18. broadpharm.com [broadpharm.com]
- 19. confluore.com [confluore.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Navigating the ADC Frontier: A Comparative Guide to Amino-PEG8-Boc and SMCC Linkers
For researchers, scientists, and drug development professionals, the judicious selection of a linker is a critical determinant in the design of effective and safe Antibody-Drug Conjugates (ADCs). The linker, the molecular bridge between the antibody and the cytotoxic payload, profoundly influences an ADC's stability, pharmacokinetics, efficacy, and toxicity profile. This guide provides an in-depth, objective comparison of two prominent linker technologies: the hydrophilic, cleavable Amino-PEG8-Boc linker and the hydrophobic, non-cleavable SMCC linker, supported by experimental data and detailed methodologies.
Introduction to this compound and SMCC Linkers
At the heart of ADC design lies the challenge of achieving a delicate balance between stability in systemic circulation and efficient payload release at the tumor site. This compound and SMCC linkers represent two distinct strategies to address this challenge.
This compound is a hydrophilic linker featuring an eight-unit polyethylene (B3416737) glycol (PEG) chain, a Boc-protected amine, and a reactive functional group for payload conjugation. The PEG spacer enhances the solubility and pharmacokinetic properties of the ADC, particularly when working with hydrophobic payloads.[1] The Boc (tert-butyloxycarbonyl) protecting group allows for a controlled, sequential conjugation process. This type of linker is typically designed to be cleavable, releasing the payload under specific conditions within the tumor microenvironment or inside the cancer cell.[2][3]
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a widely used heterobifunctional crosslinker that creates a stable, non-cleavable bond between the antibody and the payload.[4][5] It contains an NHS ester that reacts with amine groups (like lysine (B10760008) residues) on the antibody and a maleimide (B117702) group that reacts with thiol groups on the payload.[4] The resulting thioether bond is highly stable, ensuring the payload remains attached to the antibody until the entire ADC is internalized and degraded within the lysosome of the target cancer cell.[4][6]
Head-to-Head Comparison: Performance and Properties
The choice between a hydrophilic, cleavable linker like this compound and a hydrophobic, non-cleavable linker like SMCC has significant implications for the performance of an ADC. The following table summarizes key comparative data based on studies evaluating PEGylated versus non-PEGylated linkers.
| Feature | This compound (PEGylated, Cleavable) | SMCC (Non-PEGylated, Non-cleavable) |
| Hydrophilicity | High | Low |
| Solubility of ADC | Generally increased, reducing aggregation, especially with hydrophobic payloads.[7][8] | Can lead to aggregation, particularly with hydrophobic drugs and at higher Drug-to-Antibody Ratios (DARs).[2] |
| Plasma Stability | Designed to be stable in circulation but cleavable at the target site. The PEG chain can shield the payload, enhancing stability.[9] | High plasma stability due to the non-cleavable thioether bond.[6][10] |
| Pharmacokinetics | The hydrophilic PEG chain generally leads to a longer circulation half-life and reduced clearance.[2][7] Studies have shown that PEG8 is an optimal length for minimizing clearance. | Typically results in a shorter half-life compared to PEGylated counterparts due to its hydrophobic nature.[2] |
| In Vitro Cytotoxicity (IC50) | May exhibit slightly lower potency compared to non-PEGylated linkers due to steric hindrance from the PEG chain affecting cell permeability or target binding. | Can show high in vitro potency. |
| In Vivo Efficacy | Enhanced tumor accumulation due to prolonged circulation can lead to superior in vivo efficacy.[2][11] | Efficacy can be limited by faster clearance and lower tumor accumulation.[2][11] |
| Off-Target Toxicity | Reduced off-target toxicity due to improved pharmacokinetics and shielding of the payload by the PEG chain.[2][11] | Higher potential for off-target toxicity associated with the hydrophobicity of the linker-payload conjugate.[2] |
| Bystander Effect | Capable of inducing a bystander effect if the released payload is membrane-permeable, which is advantageous for treating heterogeneous tumors.[12] | Generally lacks a bystander effect as the payload is released as a charged, membrane-impermeable complex after antibody degradation.[13] |
Visualizing the Molecular Strategies
To better understand the structural differences and conjugation workflows, the following diagrams illustrate the processes for both this compound and SMCC linkers.
Caption: Workflow for this compound ADC conjugation.
Caption: Workflow for SMCC linker ADC conjugation.
Caption: Differential fate of ADCs with cleavable vs. non-cleavable linkers.
Detailed Experimental Protocols
Accurate and reproducible experimental data are paramount for the preclinical assessment of ADCs. Below are detailed protocols for key comparative experiments.
Protocol 1: ADC Conjugation with this compound Linker
This protocol outlines a general two-step procedure for conjugating a payload to an antibody using a Boc-protected amino-PEG linker.
Materials:
-
Antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound linker
-
Payload with a reactive group (e.g., carboxylic acid)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS)
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25)
-
Reaction tubes and analytical equipment (HPLC, MS)
Procedure:
-
Payload-Linker Conjugation:
-
Activate the carboxylic acid group on the payload by reacting it with EDC and NHS in anhydrous DMF or DMSO to form an NHS ester.
-
React the activated payload with the amine group of the this compound linker.
-
Purify the payload-linker conjugate using chromatography.
-
-
Boc Deprotection:
-
Treat the purified payload-linker conjugate with TFA in a suitable solvent (e.g., dichloromethane) to remove the Boc protecting group, exposing the terminal amine.
-
Remove the TFA and solvent under vacuum.
-
-
Antibody-Payload-Linker Conjugation:
-
Activate the carboxylic acid groups on the antibody using EDC and NHS.
-
React the activated antibody with the deprotected payload-linker conjugate.
-
Purify the final ADC using a desalting column to remove excess reagents.
-
Characterize the ADC for Drug-to-Antibody Ratio (DAR), purity, and aggregation.
-
Protocol 2: ADC Conjugation with SMCC Linker
This protocol describes the two-step conjugation of a thiol-containing payload to an antibody via lysine residues using the SMCC crosslinker.[4]
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
SMCC crosslinker
-
Thiol-containing cytotoxic payload
-
Anhydrous DMF or DMSO
-
Desalting column
-
Reaction tubes and analytical equipment (HPLC, MS)
Procedure:
-
Antibody Activation:
-
Dissolve the antibody in the reaction buffer.
-
Prepare a fresh stock solution of SMCC in anhydrous DMF or DMSO.
-
Add a molar excess of the SMCC solution to the antibody solution and incubate to form maleimide-activated antibody.
-
Remove excess SMCC using a desalting column.
-
-
Payload Conjugation:
-
Immediately combine the purified maleimide-activated antibody with the thiol-containing payload.
-
Incubate the reaction mixture to allow the formation of a stable thioether bond.
-
Purify the final ADC using chromatography to remove unconjugated payload and antibody.
-
Characterize the ADC for DAR, purity, and aggregation.
-
Protocol 3: In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC and the rate of payload release in plasma.[3][9]
Materials:
-
ADC constructs (with this compound and SMCC linkers)
-
Human or mouse plasma
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Analytical equipment (e.g., LC-MS)
Procedure:
-
Incubate the ADCs in plasma at 37°C for various time points (e.g., 0, 24, 48, 96, 168 hours).
-
At each time point, collect an aliquot and immediately freeze it to stop the reaction.
-
Isolate the ADC from the plasma matrix using affinity capture (e.g., Protein A/G beads).
-
Analyze the captured ADC by LC-MS to determine the average DAR.
-
A decrease in DAR over time indicates payload deconjugation.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the potency of the ADC in killing cancer cells.
Materials:
-
Target cancer cell line (antigen-positive)
-
Control cell line (antigen-negative)
-
Complete cell culture medium
-
96-well plates
-
ADC constructs
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with serial dilutions of the ADCs for a defined period (e.g., 72-120 hours).
-
Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals by viable cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Protocol 5: In Vivo Efficacy Study (Xenograft Model)
This study evaluates the anti-tumor activity of the ADCs in a living organism.[1][14][15]
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line for tumor implantation
-
ADC constructs and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant human cancer cells into the mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment groups (vehicle control, ADC with this compound, ADC with SMCC).
-
Administer the treatments intravenously at specified doses and schedules.
-
Measure tumor volume and mouse body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Compare the tumor growth inhibition between the different treatment groups.
Conclusion: Selecting the Optimal Linker for Your ADC
The choice between an this compound and an SMCC linker is a strategic decision that hinges on the specific properties of the antibody and payload, as well as the desired therapeutic outcome.
This compound and similar hydrophilic, cleavable linkers are particularly advantageous when:
-
Working with hydrophobic payloads to improve solubility and prevent aggregation.
-
A longer circulation half-life is desired to enhance tumor accumulation and in vivo efficacy.
-
A bystander effect is beneficial for treating heterogeneous tumors.
SMCC and other non-cleavable linkers remain a robust and well-validated option, especially when:
-
High plasma stability is the primary concern to minimize off-target toxicity.
-
The payload is sufficiently soluble and does not require a hydrophilic spacer.
-
A bystander effect is not required or desired.
Ultimately, the optimal linker strategy is context-dependent and requires empirical evaluation. The experimental protocols provided in this guide offer a framework for the systematic assessment of different linker technologies, enabling researchers to make data-driven decisions in the development of the next generation of highly effective and safe Antibody-Drug Conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 15. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Validation of Antibody Conjugation Sites
For researchers, scientists, and drug development professionals, the precise and robust validation of antibody conjugation sites is paramount to ensuring the efficacy, safety, and batch-to-batch consistency of antibody-drug conjugates (ADCs) and other antibody conjugates. The location of drug attachment significantly influences the stability, pharmacokinetics, and overall therapeutic window of these complex biomolecules. This guide provides an objective comparison of key methodologies for validating conjugation sites, complete with supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate techniques for your research needs.
Comparative Analysis of Key Validation Techniques
A variety of analytical techniques can be employed to confirm the site of conjugation on an antibody. The choice of method depends on several factors, including the nature of the conjugation chemistry (e.g., lysine (B10760008) vs. cysteine), the desired level of detail, and the available instrumentation. The primary methods for definitive site validation are Mass Spectrometry, Edman Degradation, and Site-Directed Mutagenesis coupled with other analytical techniques. For more general characterization of conjugation, techniques like Hydrophobic Interaction Chromatography (HIC), UV/Vis Spectroscopy, and Capillary Electrophoresis (CE) are often employed to determine the drug-to-antibody ratio (DAR) and assess the heterogeneity of the conjugate population.
Data Presentation: Quantitative Method Comparison
The following table summarizes the key performance metrics of these validation techniques, providing a comparative overview to guide your selection process.
| Feature | Mass Spectrometry (MS) | Edman Degradation | Site-Directed Mutagenesis | Hydrophobic Interaction Chromatography (HIC) | UV/Vis Spectroscopy | Capillary Electrophoresis (CE) |
| Primary Information | Precise mass measurement, identification of conjugation sites, DAR distribution.[1][2] | N-terminal sequence of peptides, can identify modified N-terminal amino acids. | Confirms the role of specific amino acids in conjugation through their removal. | DAR distribution, percentage of unconjugated antibody.[3][4] | Average DAR.[][6] | Purity, charge heterogeneity, and size variants.[7] |
| Accuracy | Very High | High | High (for confirming site involvement) | Moderate to High | Good for average DAR | High |
| Sensitivity | Very High | High | N/A | Moderate | Moderate | High |
| Throughput | Moderate | Low | Low | High | High | High |
| Cost | High | Moderate | Moderate | Moderate | Low | Moderate |
| Resolution | Very High | N/A | N/A | Moderate to High | N/A (bulk measurement) | Very High |
In-Depth Analysis of Validation Methods
Mass Spectrometry (MS)
Mass spectrometry is the gold standard for the definitive identification of conjugation sites.[1][2] By employing a "bottom-up" proteomics approach, the antibody-drug conjugate is enzymatically digested into smaller peptides. These peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass shift caused by the attached drug-linker allows for the precise pinpointing of the modified amino acid residue.[1][8]
Edman Degradation
Edman degradation is a classical protein sequencing technique that can be used to determine the amino acid sequence from the N-terminus of a protein or peptide.[9][10][11] While it has largely been superseded by mass spectrometry for high-throughput sequencing, it remains a valuable tool for confirming the identity of N-terminal conjugation sites, especially when dealing with heterogeneous mixtures that can be challenging to analyze by MS.[11]
Site-Directed Mutagenesis
Site-directed mutagenesis is a powerful molecular biology technique used to introduce specific mutations into a DNA sequence.[2][12][13] In the context of antibody conjugation, it can be used as a validation tool by systematically replacing potential conjugation sites (e.g., specific lysine or cysteine residues) with other amino acids that cannot be conjugated. If the conjugation efficiency is significantly reduced after mutating a specific residue, it provides strong evidence that this residue is a primary conjugation site.
Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their hydrophobicity.[14][15] Since the conjugation of a drug to an antibody typically increases its hydrophobicity, HIC can effectively separate different drug-loaded species (e.g., DAR 0, 2, 4, etc.).[4] While it does not directly identify the conjugation site, it is an excellent method for determining the drug-to-antibody ratio (DAR) distribution and assessing the homogeneity of the ADC population.[3]
UV/Vis Spectroscopy
UV/Vis spectroscopy is a simple and rapid method for determining the average DAR of an ADC.[][6] This technique relies on the distinct absorbance spectra of the antibody and the conjugated drug. By measuring the absorbance at two different wavelengths (typically 280 nm for the antibody and the wavelength of maximum absorbance for the drug), the concentrations of the protein and the drug can be determined, and the average DAR can be calculated.[][6]
Capillary Electrophoresis (CE)
Capillary electrophoresis separates molecules based on their size and charge.[7] It is a high-resolution technique that can be used to assess the purity, charge heterogeneity, and size variants of ADCs.[7] Different CE modes, such as capillary zone electrophoresis (CZE) and capillary isoelectric focusing (cIEF), can provide valuable information about the distribution of drug-loaded species and can be used as an orthogonal method to HIC for DAR determination.[16]
Experimental Protocols
Mass Spectrometry: Peptide Mapping for Conjugation Site Identification
-
Sample Preparation:
-
Denature the ADC sample (approximately 100 µg) in a denaturing buffer (e.g., 8 M urea (B33335), 50 mM Tris-HCl, pH 8.0).
-
Reduce the disulfide bonds by adding dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate the free cysteine residues by adding iodoacetamide (B48618) (IAA) to a final concentration of 25 mM and incubating in the dark at room temperature for 30 minutes.
-
Dilute the sample with a digestion buffer (e.g., 50 mM Tris-HCl, pH 8.0) to reduce the urea concentration to less than 1 M.
-
-
Enzymatic Digestion:
-
Add a protease, such as trypsin, at a 1:20 enzyme-to-protein ratio (w/w).
-
Incubate the mixture at 37°C for 16-18 hours.
-
-
LC-MS/MS Analysis:
-
Acidify the digest with formic acid to stop the reaction.
-
Inject the peptide mixture onto a reverse-phase liquid chromatography (RPLC) column coupled to a high-resolution mass spectrometer.
-
Elute the peptides using a gradient of increasing organic solvent (e.g., acetonitrile) containing 0.1% formic acid.
-
Acquire mass spectra in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation (MS/MS).
-
-
Data Analysis:
-
Process the raw data using a protein identification software (e.g., Mascot, Sequest).
-
Search the MS/MS spectra against the antibody sequence, specifying the mass of the drug-linker as a variable modification on the potential conjugation sites (e.g., lysine or cysteine).
-
Manually validate the identified conjugated peptides by inspecting the MS/MS spectra for characteristic fragment ions.[17]
-
Edman Degradation for N-terminal Sequence Analysis
-
Sample Preparation:
-
If the ADC is a complex mixture, first purify the component of interest using a technique like HIC or CE.
-
Immobilize the purified protein or peptide onto a solid support (e.g., a PVDF membrane).[11]
-
-
Sequencing Cycles:
-
Coupling: React the N-terminal amino group with phenyl isothiocyanate (PITC) under basic conditions to form a phenylthiocarbamoyl (PTC) derivative.[9][10][18]
-
Cleavage: Treat the PTC-protein with anhydrous trifluoroacetic acid (TFA) to cleave the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide chain intact.[9]
-
Conversion: Convert the unstable ATZ-amino acid into a more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid.[9][18]
-
-
Identification:
-
Identify the PTH-amino acid by chromatography (e.g., HPLC) by comparing its retention time to that of known standards.
-
-
Repetition:
-
Repeat the cycle of coupling, cleavage, and conversion to identify the subsequent amino acids in the sequence.
-
Site-Directed Mutagenesis for Conjugation Site Validation
-
Primer Design:
-
Design a pair of complementary mutagenic primers that contain the desired mutation (e.g., changing a lysine codon to an alanine (B10760859) codon). The primers should be 25-45 bases in length with the mutation in the center.[12]
-
-
PCR Amplification:
-
Template Digestion:
-
Transformation and Selection:
-
Transform the DpnI-treated DNA into competent E. coli cells.
-
Select for transformed cells by plating on an agar (B569324) plate containing the appropriate antibiotic.
-
-
Verification and Expression:
-
Isolate the plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.
-
Express the mutated antibody, purify it, and perform the conjugation reaction.
-
Analyze the conjugation efficiency and DAR of the mutated antibody and compare it to the wild-type antibody. A significant reduction in conjugation confirms the importance of the mutated site.
-
Mandatory Visualization
Caption: A logical workflow for the validation of antibody conjugation sites.
Caption: Experimental workflow for Mass Spectrometry-based peptide mapping.
References
- 1. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 2. assaygenie.com [assaygenie.com]
- 3. pharmiweb.com [pharmiweb.com]
- 4. agilent.com [agilent.com]
- 6. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insights from capillary electrophoresis approaches for characterization of monoclonal antibodies and antibody drug conjugates in the period 2016-2018 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 10. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 11. Edman degradation - Wikipedia [en.wikipedia.org]
- 12. Site-Directed Mutagenesis [protocols.io]
- 13. Directed Mutagenesis of Antibody Variable Domains | Springer Nature Experiments [experiments.springernature.com]
- 14. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Characterization of ADCs by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 17. Conjugation Site Analysis by MS/MS Protein Sequencing - Creative Biolabs [creative-biolabs.com]
- 18. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 19. static.igem.org [static.igem.org]
- 20. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to Amine Protecting Groups in PEG Linker Synthesis: Alternatives to Boc Protection
In the synthesis of complex bioconjugates, such as antibody-drug conjugates (ADCs) and PROteolysis Targeting Chimeras (PROTACs), the use of Polyethylene Glycol (PEG) linkers is crucial for improving the pharmacokinetic properties of therapeutics.[1][2] A key step in the synthesis of these linkers is the temporary protection of amine functionalities to allow for controlled, stepwise conjugation.[3][4] The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group, favored for its stability and ease of removal under acidic conditions.[3][4] However, the harsh acidic conditions required for Boc deprotection can be incompatible with sensitive functional groups present in complex biomolecules. This guide provides a comprehensive comparison of alternatives to Boc protection for amine groups in PEG linkers, focusing on orthogonal protecting groups that offer milder deprotection conditions and greater synthetic flexibility.
The primary alternatives to the acid-labile Boc group are the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the Carboxybenzyl (Cbz) group, which is typically removed by hydrogenolysis.[5] The choice between these protecting groups is dictated by the overall synthetic strategy and the chemical nature of the molecule being synthesized.[6] This concept of "orthogonality," where one protecting group can be selectively removed in the presence of others, is a cornerstone of modern synthetic chemistry.[5][6]
Quantitative Comparison of Amine Protecting Groups
The selection of an appropriate protecting group depends on several factors, including the stability of the protecting group to various reaction conditions, the efficiency of its removal, and its compatibility with other functional groups in the molecule. The following table summarizes the key characteristics and performance metrics of Boc and its common alternatives in the context of PEG linker synthesis.
| Feature | Boc (tert-Butoxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) | Cbz (Carboxybenzyl) | Alloc (Allyloxycarbonyl) |
| Chemical Nature | Acid-labile carbamate[7] | Base-labile carbamate[7][8] | Carbamate removable by hydrogenolysis[7] | Carbamate removable by Pd(0) catalysis[9] |
| Protection Reagent | Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)[2] | 9-fluorenylmethyl chloroformate (Fmoc-Cl) or Fmoc-OSu[8][10] | Benzyl (B1604629) chloroformate (Cbz-Cl) or Cbz-OSu[9] | Allyl chloroformate (Alloc-Cl) or Alloc-OSu[9] |
| Protection Conditions | DIPEA, DCM, 3-18 hours[2] | NaHCO₃/dioxane/H₂O or pyridine/CH₂Cl₂, room temp, overnight[8][10] | Triethylamine, pyridine, or sodium bicarbonate, organic solvents[9] | Organic solvent/Na₂CO₃, NaHCO₃ solution or pyridine[9] |
| Typical Yield (Protection) | >90%[4] | Generally high, often >95% | High | High |
| Deprotection Reagent | Strong Acid (e.g., 20-50% TFA in DCM)[2][6] | Base (e.g., 20% Piperidine (B6355638) in DMF)[6][11] | Catalytic Hydrogenolysis (e.g., H₂/Pd-C) or strong acids (e.g., HBr in acetic acid)[10] | Pd(0) catalyst (e.g., Pd(PPh₃)₄) with a nucleophilic scavenger[9] |
| Deprotection Conditions | 30-120 minutes at room temperature[2] | 5-30 minutes at room temperature[6][11] | Room temperature under H₂ atmosphere[10] | Room temperature[12] |
| Key Advantages | Stable to base and nucleophiles, reduced aggregation in SPPS[2] | Mild deprotection, orthogonal to acid-labile groups, automation-friendly[1][13] | Orthogonal to Boc and Fmoc, stable to mild acid and base[10][14] | Orthogonal to Boc, Fmoc, and Cbz; stable to acid and base[9] |
| Potential Side Reactions | Acid-catalyzed degradation of sensitive moieties[13] | Aspartimide formation, epimerization with base-sensitive residues[1] | Premature deprotection in the presence of other reducible groups | Requires careful removal of metal catalyst |
Decision Pathway for Protecting Group Selection
The choice of an amine protecting group for a PEG linker is a critical step in the design of a synthetic route. The following diagram illustrates a logical workflow for selecting the most appropriate protecting group based on the stability of the substrate and the desired orthogonality.
Experimental Protocols
The following are generalized experimental protocols for the protection of a primary amine on a PEG linker and the subsequent deprotection for each of the discussed protecting groups. Note that optimization may be required for specific substrates.
Protection Protocol:
-
Dissolve the amino-PEG linker in anhydrous DCM in a round-bottom flask.[2]
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (typically 2-3 equivalents relative to the amine).[2]
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (typically 1.1-1.5 equivalents) to the solution.[2]
-
Stir the reaction mixture at room temperature for 3-18 hours.[2]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can be washed with aqueous solutions to remove excess reagents and the solvent evaporated to yield the Boc-protected PEG linker.
Deprotection Protocol:
-
Dissolve the Boc-protected PEG linker in anhydrous DCM (e.g., 10 mL per 1 g of PEG).[1]
-
Add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v).[2]
-
Stir the reaction mixture at room temperature for 30-120 minutes.[2]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the DCM and excess TFA by rotary evaporation.[2]
-
To remove residual TFA, co-evaporate with toluene (B28343) (3x).[6]
-
For neutralization, dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected PEG-amine.[6]
Protection Protocol:
-
Dissolve the amino-PEG linker in a suitable solvent such as a mixture of dioxane and water.
-
Add a base like sodium bicarbonate (NaHCO₃).[8]
-
Add 9-fluorenylmethyl chloroformate (Fmoc-Cl) or Fmoc-OSu and stir the reaction at room temperature.[8][10]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, perform an aqueous workup to remove inorganic salts and isolate the Fmoc-protected PEG linker.
Deprotection Protocol:
-
Dissolve the Fmoc-protected PEG linker in anhydrous N,N-Dimethylformamide (DMF).[11]
-
Add piperidine to a final concentration of 20% (v/v).[11]
-
Stir the mixture at room temperature. The deprotection is typically rapid, often complete within 30 minutes.[6]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM.[6]
-
Wash the organic solution with brine to remove piperidine and the dibenzofulvene-piperidine adduct.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected PEG-amine.[6]
Protection Protocol:
-
Dissolve the amino-PEG linker in an appropriate solvent.
-
Add a base such as triethylamine, pyridine, or sodium bicarbonate.[9]
-
Add benzyl chloroformate (Cbz-Cl) or Cbz-OSu and stir the reaction.[9]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, perform a suitable workup to isolate the Cbz-protected PEG linker.
Deprotection Protocol (Catalytic Hydrogenolysis):
-
Dissolve the Cbz-protected PEG linker in a suitable solvent (e.g., methanol, ethanol, or THF).[10]
-
Add a Palladium on carbon (Pd/C) catalyst (5-10% w/w).[10]
-
Place the reaction mixture under a hydrogen atmosphere (typically balloon pressure or a hydrogenation apparatus).[10]
-
Stir the reaction at room temperature until the deprotection is complete, as monitored by TLC or LC-MS.
-
Filter the reaction mixture to remove the Pd/C catalyst.
-
Evaporate the solvent to obtain the deprotected PEG-amine.[10]
Protection Protocol:
-
Dissolve the amino-PEG linker in an organic solvent/Na₂CO₃ or NaHCO₃ solution or pyridine.[9]
-
Add Allyl chloroformate (Alloc-Cl) or Alloc-OSu and stir the reaction.[9]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, perform a suitable workup to isolate the Alloc-protected PEG linker.
Deprotection Protocol:
-
Dissolve the Alloc-protected PEG linker in a suitable solvent such as DCM or THF.
-
Add a Pd(0) catalyst, such as Pd(PPh₃)₄.[9]
-
Add a nucleophilic scavenger, such as morpholine (B109124) or 1,3-diketone.[9]
-
Stir the reaction at room temperature until completion, monitored by TLC or LC-MS.
-
Perform a workup to remove the catalyst and scavenger, followed by purification to obtain the deprotected PEG-amine.
Conclusion
The choice of an amine protecting group in PEG linker synthesis is a critical decision that influences the entire synthetic strategy. While Boc protection is a robust and widely used method, its reliance on strong acidic conditions for deprotection limits its applicability for acid-sensitive molecules. The base-labile Fmoc group has become a popular alternative due to its mild deprotection conditions and orthogonality to acid-labile protecting groups.[1] The Cbz and Alloc groups offer further orthogonal protection strategies, removable under neutral conditions via hydrogenolysis and palladium catalysis, respectively.[9][10] By carefully considering the chemical properties of the target molecule and the desired synthetic route, researchers can select the optimal protecting group to achieve efficient and successful synthesis of complex PEGylated biomolecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. vectorlabs.com [vectorlabs.com]
Navigating the Labyrinth of DAR: A Comparative Guide to Determining Drug-to-Antibody Ratio for ADCs with Amino-PEG8-Boc Linkers
For researchers, scientists, and drug development professionals, the precise determination of the drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) for antibody-drug conjugates (ADCs). This metric profoundly influences an ADC's efficacy, safety, and pharmacokinetic profile. The choice of linker, such as the hydrophilic Amino-PEG8-Boc, can introduce unique analytical challenges. This guide provides an objective comparison of prevalent analytical techniques for DAR determination, with a special focus on ADCs incorporating a PEGylated linker.
The this compound linker, a cleavable 8-unit polyethylene (B3416737) glycol (PEG) derivative, is utilized in the synthesis of ADCs to connect the antibody to the cytotoxic payload.[][2] The inclusion of a hydrophilic PEG spacer can enhance the solubility and stability of the ADC.[3][4] However, this hydrophilicity can also impact the behavior of the ADC in various analytical systems designed for DAR determination.[5]
This guide delves into a comparative analysis of the most widely used methods for DAR determination: Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS). We will explore their principles, provide detailed experimental protocols, and present a comparative analysis of their performance, particularly in the context of ADCs synthesized with an this compound linker.
A Comparative Overview of DAR Determination Methods
The selection of an appropriate analytical method for DAR determination is crucial for ensuring product quality and consistency. While each technique offers distinct advantages, the presence of a hydrophilic linker like this compound necessitates careful consideration and potential method optimization.
| Method | Principle | Advantages for PEGylated ADCs | Disadvantages for PEGylated ADCs | Information Provided |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on their hydrophobicity under non-denaturing conditions. The addition of a hydrophobic drug-linker increases the antibody's hydrophobicity, allowing for the separation of species with different drug loads.[6][7] | - Preserves the native structure of the ADC.[6] - Widely accepted and robust method for cysteine-linked ADCs.[5] | - The hydrophilicity of the PEG8 linker may reduce the resolution between different DAR species compared to more hydrophobic linkers.[][5] - High salt concentrations in the mobile phase are often incompatible with mass spectrometry.[6] | - Average DAR - Drug load distribution (e.g., DAR0, DAR2, DAR4)[8] |
| Reversed-Phase HPLC (RP-HPLC) | Separates molecules under denaturing conditions based on their hydrophobicity.[9] For ADCs, this often involves reducing the antibody to separate the light and heavy chains.[7] | - High resolution and robust separation. - Compatible with mass spectrometry.[10] | - Denaturing conditions may not be suitable for all ADCs. - Requires reduction of the ADC for cysteine-linked conjugates, adding a sample preparation step.[7] | - Average DAR[9] - Information on drug distribution on light and heavy chains[7] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to determine the precise molecular weight of the intact ADC or its subunits.[11] | - Provides the most accurate and direct measurement of mass, confirming conjugation. - Native MS can analyze the intact ADC, preserving non-covalent interactions.[12] - Can identify specific conjugation sites through peptide mapping. | - Can be more complex and lower throughput than chromatographic methods. - Glycosylation heterogeneity can complicate spectra.[13] | - Precise mass of each DAR species - Average DAR and drug load distribution[13] - Confirmation of conjugation sites[14] |
| UV/Vis Spectroscopy | Measures the absorbance of the ADC at two wavelengths to determine the concentrations of the antibody and the drug based on the Beer-Lambert law.[][15] | - Simple, rapid, and requires minimal sample preparation.[15][16] | - Provides only the average DAR, not the distribution.[] - Can be inaccurate if the drug and antibody absorbance spectra overlap significantly.[] | - Average DAR[15] |
Experimental Protocols and Workflows
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a guide and may require optimization for specific ADCs, particularly those with PEGylated linkers.
Hydrophobic Interaction Chromatography (HIC) for DAR Determination
HIC is a cornerstone technique for assessing the drug load distribution of ADCs. The following is a generic protocol that may need optimization for an ADC with an this compound linker, primarily through adjustments to the gradient to resolve the less hydrophobic, PEGylated species.
Experimental Protocol:
-
Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in the HIC mobile phase A (high salt buffer).[17]
-
HIC System:
-
Column: A HIC column with a butyl or phenyl stationary phase is commonly used.[8]
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.[7]
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0, with 20% isopropanol.[7]
-
-
Chromatographic Conditions:
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.
-
Detection: UV absorbance at 280 nm.[10]
-
-
Data Analysis:
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. t-Boc-N-amido-PEG8-acid, 1334169-93-5 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. lcms.cz [lcms.cz]
- 13. agilent.com [agilent.com]
- 14. enovatia.com [enovatia.com]
- 15. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 17. benchchem.com [benchchem.com]
- 18. agilent.com [agilent.com]
functional assays for PROTAC activity
A comprehensive understanding of a Proteolysis-Targeting Chimera's (PROTAC) activity is paramount for the development of novel therapeutics.[1] PROTACs are heterobifunctional molecules designed to eliminate specific disease-causing proteins by co-opting the cell's ubiquitin-proteasome system.[2] This guide provides a comparative overview of essential functional assays used to validate each step of a PROTAC's mechanism of action, complete with experimental data, detailed protocols, and workflow visualizations to aid researchers in drug discovery and development.
A PROTAC molecule consists of a ligand that binds to a target protein of interest (POI), another ligand to recruit an E3 ubiquitin ligase, and a linker that connects the two.[3] This design facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase), which leads to the polyubiquitination of the POI, marking it for degradation by the 26S proteasome.[3] The validation of a PROTAC's function requires a systematic, multi-assay approach to confirm target engagement, ternary complex formation, ubiquitination, degradation, and the resulting cellular phenotype.[2]
The PROTAC Mechanism of Action
The activity of a PROTAC follows a catalytic cycle, beginning with the formation of a ternary complex and culminating in the degradation of the target protein. The PROTAC is then released to engage another target protein molecule.
A General Experimental Workflow for PROTAC Evaluation
The characterization of a novel PROTAC involves a tiered approach, starting with biochemical assays to confirm binding and ternary complex formation, followed by cell-based assays to measure protein degradation and downstream functional effects.[1]
Comparison of Functional Assays
The selection of appropriate assays depends on the specific scientific question, required throughput, and available instrumentation.[1] The following sections compare common assays for each key step of the PROTAC mechanism.
Ternary Complex Formation Assays
The formation of a stable ternary complex is a critical initial step for PROTAC efficacy.[1] Several biophysical and cell-based assays can measure the formation and stability of this complex.[]
| Assay | Principle | Throughput | Assay Type | Key Advantages | Key Limitations |
| TR-FRET | Time-Resolved Fluorescence Resonance Energy Transfer between labeled POI and E3 ligase.[1] | High | Biochemical or Cell-Based | Homogeneous, sensitive, suitable for HTS.[1] | Requires labeled proteins/antibodies, potential for artifacts.[1] |
| AlphaLISA | Amplified Luminescent Proximity Homogeneous Assay using donor and acceptor beads.[5] | High | Biochemical | No-wash, high sensitivity, large dynamic range.[1][5] | Can be prone to matrix effects.[1] |
| SPR | Surface Plasmon Resonance measures changes in refractive index upon binding to a sensor chip.[] | Low-Medium | Biochemical | Real-time kinetics (on/off rates), label-free.[6] | Requires specialized equipment, protein immobilization can affect activity. |
| Co-IP | Co-immunoprecipitation uses an antibody to pull down the target protein and its binding partners from cell lysate.[7] | Low | Cell-Based | Detects interactions under near-physiological conditions.[7] | Semi-quantitative, can have high background. |
| NanoBRET™ | Bioluminescence Resonance Energy Transfer between a NanoLuc®-tagged protein and a fluorescently labeled partner in live cells.[7][8] | Medium-High | Cell-Based | Live-cell, real-time kinetic data, uses endogenous protein levels.[6][7] | Requires genetic modification (tagging of proteins).[8] |
| ITC | Isothermal Titration Calorimetry directly measures the heat released or absorbed during a binding event.[5] | Low | Biochemical | Provides a complete thermodynamic profile (KD, ΔH, ΔS), label-free.[6] | Requires large amounts of pure protein, low throughput.[7] |
Target Ubiquitination Assays
Following ternary complex formation, the recruited E3 ligase facilitates the transfer of ubiquitin to the POI.[2] Detecting this ubiquitination is a key step in confirming the PROTAC's mechanism of action.[9]
| Assay | Principle | Throughput | Assay Type | Key Advantages | Key Limitations |
| IP-Western Blot | Immunoprecipitation of the POI followed by Western blotting with an anti-ubiquitin antibody.[9] | Low | Cell-Based | Direct detection of ubiquitinated POI.[] | Labor-intensive, not easily scalable. |
| In Vitro Ubiquitination | Reconstituted biochemical assay with purified E1, E2, E3, POI, and ubiquitin.[11][12] | Medium-High | Biochemical | Allows for mechanistic studies and screening of E3 ligase compatibility.[11] | May not reflect cellular conditions. |
| NanoBRET™ Ubiquitination | A live-cell BRET assay measuring the proximity of a NanoLuc®-tagged POI and a fluorescently-labeled ubiquitin.[13] | Medium-High | Cell-Based | Real-time, kinetic measurement of ubiquitination in live cells.[13] | Requires cell line engineering and specific reagents. |
| AlphaLISA® | A bead-based proximity assay to detect the ubiquitinated target using specific antibodies.[14] | High | Biochemical or Lytic | Homogeneous, no-wash format suitable for HTS.[14] | Indirect detection, requires specific antibody pairs. |
| ELISA | Enzyme-Linked Immunosorbent Assay to quantify ubiquitinated protein captured by an antibody.[9] | Medium | Cell-Based or Biochemical | Quantitative, can be configured for higher throughput than Western blot.[9] | Requires specific antibody pairs.[1] |
Protein Degradation Assays
The definitive functional outcome for a PROTAC is the degradation of its target protein.[15] Accurate quantification of POI levels is essential for determining a PROTAC's potency (DC₅₀) and efficacy (Dₘₐₓ).[2]
| Assay | Principle | Throughput | Assay Type | Key Advantages | Key Limitations |
| Western Blot | Gel electrophoresis and antibody-based detection to quantify protein levels in cell lysates. | Low | Cell-Based | "Gold standard", provides molecular weight information, widely accessible. | Semi-quantitative, low throughput, requires specific antibodies. |
| HiBiT Assay | Luminescence-based detection of a small peptide tag (HiBiT) knocked into the endogenous POI locus.[1] | High | Cell-Based | Live-cell, real-time kinetics, highly sensitive and quantitative.[16][17] | Requires CRISPR/Cas9 engineering of the cell line.[1] |
| Mass Spectrometry | Global proteomic analysis to quantify changes in protein abundance across the entire proteome.[15] | Low-Medium | Cell-Based | Unbiased, highly sensitive, identifies off-target effects.[15] | Technically complex, expensive, lower throughput. |
| HTRF® | Homogeneous Time-Resolved Fluorescence assay using an antibody pair to the POI in a lysate format.[1] | High | Cell-Based | Homogeneous, no-wash, suitable for HTS.[1] | Requires specific labeled antibodies.[1] |
| In-Cell Western™ | A quantitative immunocytochemical assay performed in microplates. | Medium | Cell-Based | Higher throughput than traditional Western blot, good for quantification. | Requires specific antibodies and imaging equipment. |
Cellular Consequence Assays
Ultimately, the degradation of a target protein should lead to a measurable biological effect, such as inhibition of cell proliferation or induction of apoptosis.[2]
| Assay | Principle | Throughput | Application |
| Cell Viability (e.g., CellTiter-Glo®) | Measures ATP levels as an indicator of metabolically active, viable cells.[3] | High | Determine if degradation of an essential protein reduces cell viability. |
| Apoptosis (e.g., Caspase-Glo®, Annexin V) | Measures markers of programmed cell death.[1][18] | High | Determine if degradation of an anti-apoptotic protein induces cell death. |
| Proteome Profiler™ Arrays | Antibody arrays to measure changes in the levels of multiple proteins in a specific pathway. | Low-Medium | Explore downstream consequences of target degradation. |
| Reporter Gene Assays | Measures the activity of a promoter that is regulated by the POI. | High | Quantify the functional consequence of degrading a transcription factor. |
Example Quantitative Data
Comparing key performance metrics such as DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) is crucial for ranking PROTAC candidates. The choice of E3 ligase recruiter can significantly impact potency.[19]
| Target Protein | PROTAC | E3 Ligase Recruited | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| BRD4 | MZ1 | VHL | HeLa | ~15 | >90% |
| BRD4 | dBET1 | Cereblon (CRBN) | HeLa | ~50 | >90% |
| BRD2 | MZ1 | VHL | HeLa | ~25 | >80% |
| BRD2 | dBET1 | Cereblon (CRBN) | HeLa | ~100 | >80% |
| Note: Data presented is synthesized from literature examples for illustrative purposes.[19] Actual values may vary based on experimental conditions. |
Key Experimental Protocols
Protocol: TR-FRET Assay for Ternary Complex Formation
This protocol outlines a general procedure for a TR-FRET-based assay to measure the formation of the POI-PROTAC-E3 ligase complex.[1]
-
Reagent Preparation :
-
Prepare assay buffer (e.g., PBS with 0.1% BSA).
-
Reconstitute fluorescently labeled anti-tag antibodies (e.g., anti-GST-terbium donor and anti-His-d2 acceptor) in assay buffer.
-
Prepare purified, tagged POI (e.g., His-tagged) and E3 ligase (e.g., GST-tagged).
-
Prepare a serial dilution of the PROTAC compound in assay buffer or DMSO.
-
-
Assay Procedure :
-
In a low-volume 384-well plate, add the PROTAC dilution series.
-
Add the tagged POI and E3 ligase to the wells at their final concentrations.
-
Add the labeled anti-tag antibodies.
-
Incubate the plate at room temperature for 1-4 hours, protected from light.
-
-
Data Acquisition :
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).[1]
-
-
Data Analysis :
Protocol: Western Blot for Protein Degradation
This is the most common method to directly measure the reduction in target protein levels following PROTAC treatment.[19]
-
Cell Treatment : Plate cells and treat with a serial dilution of the PROTAC compound for a desired time course (e.g., 4, 8, 16, 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).[19]
-
Cell Lysis : Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[19]
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[19]
-
SDS-PAGE : Denature an equal amount of protein from each sample and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Membrane Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking : Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.
-
Antibody Incubation : Incubate the membrane with a primary antibody specific to the POI and a primary antibody for a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Detection : Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody. Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.[19]
-
Analysis : Quantify the band intensities using densitometry software. Normalize the POI band intensity to the corresponding loading control band. Calculate the percentage of remaining protein relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.[19]
Protocol: HiBiT Assay for Live-Cell Protein Degradation
This protocol uses the NanoLuc® HiBiT system to monitor protein degradation in real-time in living cells.[1]
-
Cell Line Generation : Use CRISPR/Cas9 genome editing to insert the 11-amino-acid HiBiT tag into the endogenous gene locus of the POI. Select and validate a clonal cell line expressing the HiBiT-tagged POI.[1]
-
Assay Setup : Plate the HiBiT-tagged cells in a white, clear-bottom 96-well plate and allow them to attach overnight.
-
Compound Addition : Treat the cells with serial dilutions of the PROTAC compound.
-
Kinetic Measurement :
-
Place the plate in a plate reader equipped with a luminometer and gas/temperature control (37°C, 5% CO₂).
-
Add the Nano-Glo® Live Cell Substrate.
-
Measure luminescence at regular intervals (e.g., every 15-30 minutes) over the desired time course (e.g., 24 hours).
-
-
Endpoint Measurement :
-
Alternatively, after a fixed incubation time with the PROTAC, add a lytic reagent containing the LgBiT protein and substrate (Nano-Glo® HiBiT Lytic Detection System).[17]
-
Incubate for 10 minutes at room temperature to lyse cells and stabilize the signal.
-
Measure luminescence on a plate reader.
-
-
Data Analysis : Normalize the luminescence signal to the vehicle-treated control at each time point. Plot the percentage of remaining protein versus time and/or concentration to determine degradation kinetics, DC₅₀, and Dₘₐₓ.[16][17]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. Ternary complex formation - Profacgen [profacgen.com]
- 6. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 7. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ternary Complex Formation [worldwide.promega.com]
- 9. Ubiquitination Assay - Profacgen [profacgen.com]
- 11. lifesensors.com [lifesensors.com]
- 12. lifesensors.com [lifesensors.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 16. Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. benchchem.com [benchchem.com]
A Comparative Guide to Antibody-Drug Conjugate (ADC) Linker Stability Assays in Serum
For Researchers, Scientists, and Drug Development Professionals
The stability of the linker in an Antibody-Drug Conjugate (ADC) is a critical determinant of its therapeutic index, directly impacting both efficacy and safety.[1] Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and a diminished therapeutic window. Conversely, an overly stable linker may not efficiently release its cytotoxic payload within the target tumor cells. This guide provides an objective comparison of serum stability for various ADC linkers, supported by experimental data and detailed methodologies, to aid in the rational design and selection of optimal linker strategies.
The Critical Role of Linker Stability
An ADC consists of a monoclonal antibody, a potent cytotoxic payload, and a chemical linker that connects them.[2] The linker's primary role is to ensure that the payload remains attached to the antibody while in circulation and is released effectively at the target site.[3] Linkers are broadly categorized as cleavable and non-cleavable, each with distinct stability profiles and mechanisms of action.[1][3]
-
Cleavable Linkers: These are designed to be selectively cleaved by triggers within the tumor microenvironment or inside the cancer cell, such as specific enzymes (e.g., cathepsins), acidic pH, or a reducing environment.[1]
-
Non-cleavable Linkers: These rely on the complete lysosomal degradation of the antibody to release the payload, generally resulting in higher plasma stability.[1][4]
Comparative Analysis of Linker Stability in Serum
The stability of an ADC linker in serum is a key parameter evaluated during preclinical development. The following tables summarize quantitative data on the serum stability of various cleavable and non-cleavable linkers. It is important to note that experimental conditions may vary across different studies, so direct comparisons should be made with caution.[3]
Cleavable Linker Stability in Human Serum
| Linker Type | Specific Linker Example | Stability in Human Serum | Key Characteristics |
| Peptide (Cathepsin-Cleavable) | Val-Cit-PABC | High | Stable in human plasma but can be susceptible to premature cleavage by carboxylesterase in mouse plasma.[5][6] |
| Glu-Val-Cit (EVCit) | High | Designed to resist cleavage by mouse carboxylesterase, showing high stability in both mouse and human plasma.[5] | |
| Glu-Gly-Cit (EGCit) | High | More stable than Val-Cit and resistant to neutrophil elastase-mediated cleavage.[5] | |
| Hydrazone (pH-Sensitive) | Hydrazone | Moderate | Stable at physiological pH (~7.4) but hydrolyzes in acidic environments (pH 4.5-6.5). Prone to hydrolysis in the bloodstream.[5] |
| Disulfide (Redox-Sensitive) | Disulfide | Moderate to Low | Susceptible to reduction by glutathione (B108866) in plasma, which can lead to premature drug release.[5] |
| β-Glucuronide | β-Glucuronide | High | Stable in plasma and is cleaved by β-glucuronidase, an enzyme abundant in the tumor microenvironment and lysosomes.[5] |
Non-Cleavable Linker Stability in Human Serum
| Linker Type | Specific Linker Example | Stability in Human Serum | Key Characteristics |
| Thioether | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Very High | Extremely stable in vivo. Payload release relies on complete antibody degradation, minimizing off-target toxicity.[5] However, some studies indicate potential instability.[7] |
| Maleimide-Dioxane (MD) | 2-(maleimidomethyl)-1,3-dioxane | Very High | A more hydrophilic alternative to SMCC, exhibiting enhanced stability through rapid self-stabilization by ring-opening hydrolysis, which prevents retro-Michael reaction.[7] |
| Maleamic acid | N/A | High | Demonstrates robust serum stability by avoiding retro-conjugate additions and subsequent payload transfer to blood thiols like albumin.[8] |
Experimental Protocols for Assessing ADC Linker Stability
Accurate assessment of linker stability is crucial for the development of safe and effective ADCs. The most common methods for this evaluation are Liquid Chromatography-Mass Spectrometry (LC-MS) and Enzyme-Linked Immunosorbent Assay (ELISA).[4][5]
In Vitro Serum/Plasma Stability Assay
Objective: To determine the rate of drug deconjugation from an ADC in serum or plasma from various species (e.g., human, mouse, rat) over time.[3][5]
Methodology:
-
Incubation: Incubate the ADC at a final concentration of approximately 100 µg/mL in plasma or serum at 37°C.[3][9]
-
Time Points: Collect aliquots of the incubation mixture at multiple time points (e.g., 0, 6, 24, 48, 72, and 168 hours).[3][4]
-
Sample Processing: Immediately store the collected aliquots at -80°C to halt further degradation until analysis.[3][9]
-
Quantification: Analyze the samples to determine the concentration of the intact ADC, total antibody, and/or the released payload.[3]
Analytical Methods:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful technique for measuring the drug-to-antibody ratio (DAR) and quantifying the free payload.[2][4] It can provide detailed information about the nature of drug loss.[2]
-
Sample Preparation for Free Payload Analysis: Precipitate plasma proteins using an organic solvent. The supernatant, which contains the free payload, is then collected for LC-MS/MS analysis.[5]
-
Sample Preparation for DAR Analysis: The ADC can be captured from the plasma using methods like Protein A affinity beads. The captured ADC is then analyzed.[2]
-
-
ELISA (Enzyme-Linked Immunosorbent Assay):
-
Total Antibody ELISA: This measures the total concentration of the antibody, regardless of whether the payload is attached.[3]
-
Conjugated Antibody ELISA: This specifically measures the concentration of the ADC that still has the payload attached. A capture antibody binds the ADC, and a detection antibody specific to the payload is used.[3]
-
Visualizing Experimental Workflows and Linker Cleavage
To better understand the processes involved in stability assays and linker cleavage, the following diagrams illustrate the key steps and mechanisms.
Caption: Workflow of an in vitro ADC stability assay in serum.
Caption: Overview of ADC linker cleavage mechanisms.
Conclusion
The selection of an appropriate linker is a critical step in the design of a safe and effective ADC.[4] A thorough understanding and rigorous evaluation of linker stability using the assays described in this guide are essential for preclinical development.[1] Non-cleavable linkers generally offer higher stability, while the stability of cleavable linkers can be modulated to achieve controlled payload release.[4] By carefully considering the comparative data and employing robust experimental protocols, researchers can optimize linker design to enhance the therapeutic window of next-generation ADCs.
References
- 1. benchchem.com [benchchem.com]
- 2. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
The Crucial Balancing Act: Assessing the Impact of Linker Length on Efficacy
In the intricate world of targeted therapeutics, the linker connecting a targeting moiety to its payload is far from a passive spacer. Its length is a critical design parameter that profoundly influences the efficacy of promising modalities like Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and Chimeric Antigen Receptor (CAR) T-cells. This guide provides a comparative analysis of how linker length impacts the performance of these platforms, supported by experimental data and detailed methodologies.
Proteolysis Targeting Chimeras (PROTACs): A Game of Proximity
PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to selectively degrade target proteins.[1] They consist of a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker tethering the two. The linker's role is to orchestrate the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), bringing the E3 ligase in close enough proximity to ubiquitinate the target protein, marking it for degradation.[2]
The length of the linker is a delicate balance. A linker that is too short can cause steric hindrance, preventing the formation of a stable ternary complex.[1][3] Conversely, an excessively long linker can lead to an unstable and overly flexible complex, resulting in inefficient ubiquitination.[1][2]
Quantitative Comparison of PROTAC Degradation Efficiency
The efficacy of a PROTAC is typically measured by its half-maximal degradation concentration (DC50), the concentration required to degrade 50% of the target protein, and the maximum degradation level (Dmax).[1] The following tables summarize experimental data on the impact of polyethylene (B3416737) glycol (PEG) and alkyl/ether linker length on the degradation of various target proteins.
Table 1: Impact of PEG Linker Length on BRD4 Degradation [3][4]
| Number of PEG Units | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Observation |
| 0 (No PEG) | BRD4 | H661 | < 0.5 | > 90 | A short, direct linkage can be highly effective. |
| 1 | BRD4 | H661 | > 5 | ~50 | A single PEG unit can significantly reduce potency. |
| 4-5 | BRD4 | H661 | < 0.5 | > 90 | Potency is recovered with longer PEG linkers. |
Table 2: Impact of Alkyl/Ether Linker Length on TBK1 Degradation [4]
| Linker Length (atoms) | Target Protein | DC50 (nM) | Dmax (%) | Observation |
| < 12 | TBK1 | N/A | No Degradation | A minimum linker length is required to induce degradation. |
| 12-29 | TBK1 | Submicromolar | > 75 | A range of longer linkers can be effective. |
| 21 | TBK1 | 3 | 96 | The optimal linker in this series. |
| 29 | TBK1 | 292 | 76 | Excessively long linkers can lead to a decrease in potency. |
Experimental Protocol: Cellular Protein Degradation Assay (Western Blot)
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[5]
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. The following day, treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours).[2]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.[1][2]
-
SDS-PAGE and Western Blot: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. Block the membrane and then incubate with a primary antibody specific to the target protein. Follow this with incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).[1][2]
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to a loading control (e.g., GAPDH or β-actin).[2]
References
Cleavable vs. Non-Cleavable Linkers for Drug Delivery: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of effective and safe antibody-drug conjugates (ADCs). The linker, which connects the monoclonal antibody to the cytotoxic payload, governs the stability of the ADC in circulation and the mechanism of drug release at the target site. This guide provides an objective comparison of the two primary classes of linkers—cleavable and non-cleavable—supported by experimental data to inform rational ADC design.
The fundamental difference between these two linker strategies lies in their payload release mechanism.[1][2] Cleavable linkers are designed to be selectively broken down by specific triggers within the tumor microenvironment or inside cancer cells, such as enzymes or acidity.[3] In contrast, non-cleavable linkers release the payload only after the complete degradation of the antibody in the lysosome.[2] This distinction has profound implications for an ADC's efficacy, safety, and pharmacokinetic profile.[4]
Comparative Performance Data
The selection of linker technology has a profound impact on the therapeutic index of an ADC. The following tables summarize quantitative data from preclinical studies, offering a comparative view of ADCs with cleavable and non-cleavable linkers across key performance parameters.
In Vitro Cytotoxicity (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of an ADC against cancer cell lines, with lower values indicating higher potency.[4]
| Linker Type | ADC Configuration | Target Antigen | Cell Line | Payload | IC₅₀ (pM) | Reference |
| Cleavable (Val-Cit) | Trastuzumab-vc-MMAE | HER2 | HER2+ | MMAE | 14.3 | [5] |
| Cleavable (β-Galactosidase) | Trastuzumab-MMAE | HER2 | HER2+ | MMAE | 8.8 | [5] |
| Non-cleavable (SMCC) | Ado-trastuzumab emtansine (T-DM1) | HER2 | HER2+ | DM1 | 33 | [5] |
| Cleavable (Sulfatase) | Sulfatase-linker-ADC | HER2 | HER2+ | MMAE | 61 | [6] |
| Non-cleavable | Non-cleavable ADC | HER2 | HER2+ | MMAE | 609 | [6] |
In Vivo Efficacy: Tumor Growth Inhibition
Tumor growth inhibition (TGI) in animal models provides a more comprehensive assessment of an ADC's therapeutic potential, taking into account factors like stability, pharmacokinetics, and tumor penetration.[7]
| Linker Type | ADC Configuration | Xenograft Model | Dosing | Outcome | Reference |
| Cleavable (Novel Peptide) | Araris Topo 1 ADC (DAR 2) | NCI-N87 colon cancer | 52 µg/kg (payload dose) | Superior anti-tumor activity compared to Trastuzumab deruxtecan (B607063) (DAR 8) at the same payload dose. | [8] |
| Cleavable (Exo-Linker) | Trastuzumab-Exo-linker-Exatecan | NCI-N87 gastric cancer | Not specified | Comparable tumor inhibition to T-DXd with no statistical difference. | [9] |
| Cleavable (Val-Cit) | Brentuximab vedotin | Not specified | 3 mg/kg | Efficacious in inhibiting tumor growth. | [6] |
| Non-cleavable (CX) | CX-DM1-ADC | EGFR and EpCAM xenografts | 3 mg/kg | More active than a 15 mg/kg dose of the SMCC-DM1 ADC. | [6] |
Plasma Stability
Linker stability is crucial to prevent premature payload release and associated off-target toxicity.[5] Pharmacokinetic (PK) parameters help to understand the absorption, distribution, metabolism, and excretion of ADCs.[4]
| Linker Type | ADC Configuration | Species | Key Findings | Reference |
| Cleavable (Silyl ether) | Silyl ether linker-MMAE conjugate | Human plasma | t₁/₂ of > 7 days, more stable than traditional hydrazine (B178648) and carbonate linkers. | [6] |
| Cleavable (Val-Cit) | Val-Cit linker conjugates | Mouse plasma | Hydrolyzed within 1 hour. | [6] |
| Cleavable (Sulfatase) | Sulfatase-cleavable linker conjugates | Mouse plasma | High plasma stability (over 7 days). | [6] |
| Non-cleavable (SMCC) | SMCC-DM1-containing ADCs | Mouse plasma | t₁/₂ of 10.4 days. | [6] |
| Cleavable (VC-PABC) | ITC6104RO | Mouse plasma | Relatively unstable due to sensitivity to carboxylesterase 1c (Ces1c). | [10] |
| Cleavable (OHPAS) | ITC6103RO | Mouse and Human plasma | Stable in both in vitro and in vivo models. | [10] |
The Bystander Effect: A Key Differentiator
A significant advantage of cleavable linkers is their ability to induce a "bystander effect."[3] The released, membrane-permeable payload can diffuse out of the targeted antigen-positive cancer cell and kill neighboring antigen-negative tumor cells.[3] This is particularly advantageous in treating heterogeneous tumors where antigen expression may be varied.[11] Non-cleavable linkers, on the other hand, typically do not produce a significant bystander effect. The resulting payload-linker-amino acid complex is often charged and membrane-impermeable, confining its cytotoxic activity to the target cell.[3]
Mechanisms of Action and Experimental Workflows
To better understand the processes involved in ADC action and evaluation, the following diagrams illustrate the payload release mechanisms and typical experimental workflows.
Caption: Mechanisms of payload release for cleavable and non-cleavable linkers.
Caption: General experimental workflow for ADC evaluation.
Experimental Protocols
Accurate assessment of ADC performance relies on robust and well-defined experimental protocols. Below are detailed methodologies for key assays.
In Vitro Plasma Stability Assay (LC-MS Method)
Objective: To determine the rate of drug deconjugation from an ADC in plasma from various species.[10]
Methodology:
-
Preparation of Plasma: Obtain commercially available frozen plasma (e.g., human, mouse, rat). Thaw the plasma at 37°C and centrifuge to remove any precipitates.[10]
-
Incubation: Spike the ADC into the plasma at a final concentration of typically 100 µg/mL. Prepare a control sample by spiking the ADC into a buffer (e.g., PBS, pH 7.4).[10]
-
Time Points: Incubate the samples at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 120, 144, and 168 hours). Immediately store the aliquots at -80°C until analysis.[10]
-
Sample Preparation for LC-MS:
-
Immuno-affinity Capture: Use magnetic beads coated with an anti-human IgG (Fc) antibody to capture the ADC from the plasma samples. This step isolates the ADC from other plasma proteins.[10]
-
Washing: Wash the beads with PBS to remove non-specifically bound proteins.[10]
-
Elution: Elute the captured ADC from the beads using an acidic buffer (e.g., glycine-HCl, pH 2.5).[10]
-
Reduction (Optional): For cysteine-linked ADCs, reduce the interchain disulfide bonds to separate the heavy and light chains.[10]
-
-
LC-MS Analysis: Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR).[12]
-
Data Analysis: Plot the average DAR or the percentage of intact ADC over time to determine the stability profile and calculate the ADC's half-life in plasma.[13]
In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of an ADC in a mouse xenograft model.[5]
Methodology:
-
Tumor Implantation: Subcutaneously implant human tumor cells into the flank of immunodeficient mice.[5]
-
Tumor Growth: Monitor tumor growth until the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).[5]
-
Randomization: Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at different doses).[5]
-
Dosing: Administer the treatments intravenously (or via another appropriate route) according to the planned dosing schedule.[5]
-
Tumor Measurement: Measure tumor volumes with calipers two to three times per week.[5]
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.[5]
-
Endpoint: The study is typically terminated when tumors in the control group reach a maximum allowed size, or after a predetermined period.[5]
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) and assess the statistical significance of the differences between treatment groups.[4]
In Vitro Bystander Effect Assay (Co-culture Method)
Objective: To quantify the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.[14]
Methodology:
-
Cell Line Preparation:
-
Cell Seeding: In a 96-well plate, seed a mixture of antigen-positive (Ag+) and fluorescently labeled Ag- cells. Vary the ratio of Ag+ to Ag- cells while keeping the total cell number constant. Include control wells with only Ag- cells.[11]
-
ADC Treatment: After allowing the cells to adhere, treat the co-cultures with serial dilutions of the ADC.[11]
-
Incubation: Incubate the plates for a period sufficient to observe cytotoxicity (e.g., 72-120 hours).[11]
-
Viability Assessment:
-
Data Analysis: Calculate the percentage viability of the Ag- cells in the co-cultures relative to the Ag- cells in monoculture treated with the same ADC concentration. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.[15]
Conclusion: Selecting the Optimal Linker
The choice between a cleavable and a non-cleavable linker is not a one-size-fits-all decision and depends on multiple factors, including the target antigen, the tumor microenvironment, the payload's properties, and the desired therapeutic window.[4]
Cleavable linkers are often favored for their potent bystander effect, which can be advantageous in treating heterogeneous tumors with varied antigen expression.[4] However, this can come at the cost of lower plasma stability and a potential for increased off-target toxicity.[4]
Non-cleavable linkers generally offer superior plasma stability, leading to a wider therapeutic window and reduced off-target toxicity.[4] The lack of a significant bystander effect makes them more suitable for treating hematological malignancies or solid tumors with homogenous and high antigen expression.[4]
Ultimately, the optimal linker strategy must be determined empirically for each ADC, balancing the need for potent, targeted payload delivery with the requirement for systemic safety and stability. This guide provides a framework for making an informed decision based on a comprehensive evaluation of the available data and methodologies.
References
- 1. benchchem.com [benchchem.com]
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to the NMR Analysis of Amino-PEG8-Boc and Related Structures
For researchers, scientists, and drug development professionals utilizing PEG linkers, a thorough understanding of their structure and purity is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for the structural elucidation of molecules like Amino-PEG8-Boc. This guide provides a comparative analysis of the NMR data for this compound and similar Boc-protected polyethylene (B3416737) glycol (PEG) linkers, complete with experimental protocols and data visualization to aid in characterization.
Performance Comparison: ¹H and ¹³C NMR Data
The following tables summarize the expected quantitative ¹H and ¹³C NMR data for this compound and its alternatives. Chemical shifts (δ) are reported in parts per million (ppm). These values are compiled from typical data for Boc-protected PEG linkers.[1] The exact chemical shifts can vary slightly based on the solvent, concentration, and instrument used.
Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)
| Assignment | This compound (Predicted) | Boc-NH-PEG4-COOH[1] | Boc-amido-PEG10-Br (Predicted)[1] |
| -C(CH₃)₃ (Boc) | ~1.44 (s, 9H) | ~1.44 (s, 9H) | ~1.44 (s, 9H) |
| -NH- (Carbamate) | ~5.0 (br s, 1H) | ~5.1 (br s, 1H) | ~5.0 (br s, 1H) |
| -CH₂-NH- (adjacent to Boc) | ~3.3-3.4 (m, 2H) | ~3.3-3.4 (m, 2H) | ~3.3-3.4 (m, 2H) |
| -O-CH₂-CH₂-O- (PEG Backbone) | ~3.65 (m, 32H) | ~3.65 (m, 16H) | ~3.65 (m, 40H) |
| Terminal -CH₂-NH₂ | ~2.8-2.9 (t, 2H) | - | - |
| Terminal -CH₂-COOH | - | ~2.62 (t, 2H) | - |
| Terminal -CH₂-Br | - | - | ~3.45 (t, 2H) |
| -O-CH₂- (adjacent to terminal group) | ~3.5-3.6 (m, 2H) | ~3.76 (t, 2H) | ~3.80 (t, 2H) |
Note: 's' denotes singlet, 't' denotes triplet, 'm' denotes multiplet, and 'br s' denotes broad singlet. The integration values (e.g., 9H) correspond to the number of protons.
Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)
| Assignment | This compound (Predicted) | Boc-NH-PEG4-COOH (Predicted) |
| -C (CH₃)₃ (Boc) | ~28.4 | ~28.4 |
| -C (CH₃)₃ (Boc) | ~79.0 | ~79.0 |
| -C =O (Carbamate) | ~156.1 | ~156.1 |
| -C H₂-NH- (adjacent to Boc) | ~40.3 | ~40.3 |
| -O-C H₂-C H₂-O- (PEG Backbone) | ~70.0-70.6 | ~70.0-70.6 |
| Terminal -C H₂-NH₂ | ~41.7 | - |
| Terminal -C H₂-COOH | - | ~35.1 |
| Terminal -C OOH | - | ~172.5 |
| -O-C H₂- (adjacent to terminal group) | ~72.5 | ~67.1 |
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra for the characterization of Boc-protected PEG linkers.[1]
Sample Preparation
-
Weigh 5-10 mg of the PEG linker into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a high-purity deuterated solvent (e.g., chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆)). CDCl₃ is commonly used for PEG derivatives.[1]
-
Gently agitate the tube to ensure the sample is fully dissolved.
NMR Data Acquisition
-
Instrument: 400 MHz or higher field NMR spectrometer.
-
Temperature: 298 K (25 °C).
-
¹H NMR Acquisition Parameters: [1]
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: ~16 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 5 seconds (to ensure full relaxation for quantitative measurements).[1]
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
-
¹³C NMR Acquisition Parameters: [1]
-
Pulse Sequence: Standard single-pulse with proton decoupling.
-
Spectral Width: ~200-220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 to 4096 (due to the low natural abundance of ¹³C).[1]
-
Data Processing and Analysis
-
Software: Utilize standard NMR processing software such as MestReNova or TopSpin.
-
Processing: Apply Fourier transform, phase correction, and baseline correction.
-
Referencing: Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[1]
-
Integration: For ¹H NMR, integrate all peaks to determine the relative proton ratios, which is essential for structural confirmation and purity assessment.[1]
-
Peak Picking and Assignment: Identify and assign all relevant peaks in both ¹H and ¹³C spectra to their corresponding atoms in the molecular structure.
Visualizing the NMR Analysis Workflow
The following diagrams illustrate the experimental workflow for NMR characterization and the relationship between the structure of this compound and its expected ¹H NMR signals.
Caption: Experimental workflow for NMR analysis of PEG linkers.
Caption: Structure-spectra relationship for this compound.
References
A Comparative Guide to the Biological Evaluation of ADCs Featuring an Amino-PEG8-Boc Linker
For researchers, scientists, and drug development professionals, the judicious selection of a linker is paramount in the design of effective and safe Antibody-Drug Conjugates (ADCs). This guide provides an objective comparison of the biological performance of ADCs containing the Amino-PEG8-Boc linker against other common linker technologies. The inclusion of an eight-unit polyethylene (B3416737) glycol (PEG) chain in the this compound linker is intended to enhance the physicochemical properties of the ADC, such as solubility and stability, which in turn can influence its pharmacokinetic profile and therapeutic index.[1][2] This guide presents supporting experimental data, detailed methodologies for key biological assays, and visualizations of relevant pathways and workflows to facilitate informed decision-making in ADC development.
Comparative Analysis of Linker Performance
The biological activity of an ADC is a composite of several factors, including its stability in circulation, its ability to bind to the target antigen, the efficiency of payload release, and the potency of the cytotoxic agent. The linker plays a critical role in modulating these parameters.
In Vitro Cytotoxicity
The in vitro cytotoxicity of an ADC is a primary measure of its potency. The half-maximal inhibitory concentration (IC50) is a key metric used to compare the effectiveness of different ADC constructs. The length of the PEG linker can influence cytotoxicity; longer PEG chains may sometimes lead to a decrease in in vitro potency.[3]
| Linker Type | Antibody-Payload | Cell Line | IC50 (nM) | Key Observations |
| PEG8 (Hypothetical) | Anti-HER2-MMAE | SK-BR-3 | ~1.0 | A moderate length PEG linker often provides a good balance between hydrophilicity and cytotoxicity.[4] |
| No PEG | ZHER2-SMCC-MMAE | SK-BR-3 | Lower IC50 than PEGylated counterparts | The absence of a PEG chain can lead to higher in vitro cytotoxicity, but may compromise in vivo performance.[5] |
| 4 kDa PEG | ZHER2-PEG4K-MMAE | SK-BR-3 | 4.5-fold higher IC50 than No PEG | Longer PEG chains can decrease in vitro potency.[5] |
| 10 kDa PEG | ZHER2-PEG10K-MMAE | SK-BR-3 | 22-fold higher IC50 than No PEG | A significant decrease in in vitro cytotoxicity is observed with very long PEG chains.[5] |
Pharmacokinetics
The pharmacokinetic profile of an ADC dictates its exposure in the body over time. PEGylation is a well-established strategy to improve the pharmacokinetics of bioconjugates by increasing their hydrodynamic radius, which reduces renal clearance and prolongs circulation half-life.[1][6] Studies have shown that a PEG length of at least eight units (PEG8) can be a critical threshold for minimizing plasma clearance.[7]
| Linker Type | ADC Example | Animal Model | Clearance Rate (mL/day/kg) | Half-Life (t½) |
| PEG8 | IgG-mDPR-PEG8-MMAE | Rat | ~5 | Significantly longer than shorter PEGs[3] |
| PEG12 | IgG-mDPR-PEG12-MMAE | Rat | ~5 | Similar to PEG8[3][7] |
| < PEG8 | IgG-mDPR-PEG<8-MMAE | Rat | Rapidly increased | Shorter than PEG8[8] |
| No PEG | ZHER2-SMCC-MMAE | Mouse | Baseline | Baseline[5] |
| 10 kDa PEG | ZHER2-PEG10K-MMAE | Mouse | Not Reported | 11.2-fold increase vs. No PEG[5] |
In Vivo Efficacy
The ultimate measure of an ADC's effectiveness is its ability to inhibit tumor growth in a living organism. In vivo efficacy studies in xenograft models are crucial for evaluating the therapeutic potential of different ADC constructs.
| Linker Type | ADC | Xenograft Model | Dosing | Tumor Growth Inhibition |
| PEG6 | C16 Site I-PEG6-C2-MMAD | BxPC3 (pancreatic) | Single 10 mg/kg dose | Significant tumor regression compared to unstable ADC variant.[9] |
| Non-cleavable (SMCC) | T-DM1 | Ovarian Carcinosarcoma | Not specified | Highly effective at reducing tumor formation.[10] |
| Val-Cit | Oba01 (anti-DR5-MMAE) | Pancreatic Cancer | Not specified | Excellent tumoricidal activity.[11] |
Signaling Pathways and Mechanism of Action
Upon binding to its target antigen on the surface of a cancer cell, the ADC is internalized, typically through receptor-mediated endocytosis.[12] The ADC is then trafficked to lysosomes, where the linker is cleaved, releasing the cytotoxic payload. The specific signaling pathways activated by the payload depend on its mechanism of action.
MMAE-Induced Apoptosis
Monomethyl auristatin E (MMAE) is a potent anti-mitotic agent that inhibits tubulin polymerization. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[11] The apoptotic cascade initiated by MMAE involves the activation of initiator caspases, such as caspase-9, and executioner caspases, like caspase-3, leading to the cleavage of key cellular proteins, including PARP, and ultimately, cell death.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. T-DM1, a novel antibody-drug conjugate, is highly effective against uterine and ovarian carcinosarcomas overexpressing HER2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic efficacy of a MMAE-based anti-DR5 drug conjugate Oba01 in preclinical models of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of action of ADO-Trastuzumab Emtansine? [synapse.patsnap.com]
- 13. Frontiers | Activating Autophagy Enhanced the Antitumor Effect of Antibody Drug Conjugates Rituximab-Monomethyl Auristatin E [frontiersin.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Amino-PEG8-Boc
For researchers and scientists engaged in drug development and other advanced scientific endeavors, the responsible management of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. Amino-PEG8-Boc, a versatile PEG-based linker used in bioconjugation and the synthesis of antibody-drug conjugates (ADCs) and PROTACs, requires careful handling and disposal due to its chemical nature.[1] Adherence to proper disposal protocols minimizes risks to personnel and the environment.
This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, aligning with standard laboratory safety practices and regulatory requirements for hazardous chemical waste.
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of any dust or aerosols.[2]
Table 1: Required Personal Protective Equipment
| PPE Item | Specification | Purpose |
| Eye Protection | Safety goggles or glasses | Protects from splashes and airborne particles.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the chemical.[2] |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination.[2] |
Step-by-Step Disposal Protocol
The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste.[3] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the sanitary sewer.[2][4]
1. Waste Segregation and Collection:
-
Solid Waste: All solid this compound and contaminated disposable materials, such as weighing boats, pipette tips, and gloves, must be collected in a dedicated and clearly labeled hazardous waste container.[2][4]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and labeled liquid hazardous waste container.[4] It is critical to avoid mixing with incompatible waste streams.[3]
2. Waste Container Labeling:
Proper labeling of waste containers is essential for safety and regulatory compliance. The label must include:
-
The full chemical name: "this compound"[2]
-
The words "Hazardous Waste"[3]
-
Associated hazard warnings (e.g., "Irritant," "Harmful if Swallowed")[2]
-
The date of waste accumulation[2]
3. Spill Management:
In the event of a spill, immediate and appropriate action is necessary:
-
Evacuate the immediate area.[4]
-
Wear the appropriate PPE, including respiratory protection if necessary.[4]
-
For small spills, absorb the material with an inert substance (e.g., vermiculite, sand).[3]
-
Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[4]
-
Clean the spill area with a suitable solvent, followed by soap and water.[4]
-
Collect all cleaning materials as hazardous waste.[4]
-
For larger spills, evacuate the area and follow your institution's emergency procedures for hazardous material incidents.[3]
4. Empty Container Disposal:
Containers that held this compound must be decontaminated before disposal.
-
Triple-rinse the empty container with a suitable solvent (e.g., ethanol (B145695) or isopropanol).[4]
-
Collect the rinsate as liquid hazardous waste.[4]
-
After triple-rinsing, deface the original label on the container.[4]
-
The decontaminated container can then be disposed of as regular laboratory glass or plastic waste.[4]
5. Final Disposal:
-
Temporary Storage: Store the sealed hazardous waste container in a designated, secure area for chemical waste, away from general laboratory traffic and incompatible materials.[2][3] This area should be cool and dry.[2]
-
Arrange for Pickup: Once the waste container is full or reaches the institutional time limit for storage, contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.[3][4]
-
Provide Information: Be prepared to provide the full chemical name and any available safety data to the EHS office or the disposal contractor.[2]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Amino-PEG8-Boc
Essential Safety and Handling Guide for Amino-PEG8-Boc
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. As a valuable PEG-based PROTAC and ADC linker used in the synthesis of antibody-drug conjugates, proper safety protocols are paramount to ensure a safe laboratory environment and operational efficiency.[1] While a specific Safety Data Sheet (SDS) for every variant of PEGylated compounds may not always be accessible, data from structurally similar chemicals indicate that the primary hazards are associated with skin, eye, and respiratory irritation.[2][3] Therefore, it is essential to handle this compound with care in a controlled laboratory setting.
Personal Protective Equipment (PPE)
To prevent exposure, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them immediately if contact with the chemical occurs. For tasks with a higher risk of splash, consider double-gloving.[2][4] |
| Eye and Face Protection | Safety goggles or glasses | Must meet ANSI Z.87.1 standards to protect against chemical splashes. A face shield should be worn over safety glasses when there is a significant risk of splashing or explosion.[2][4] |
| Body Protection | Laboratory coat | A buttoned lab coat should be worn to protect the skin. For handling hazardous drugs, a disposable gown made of polyethylene-coated polypropylene (B1209903) or other laminate materials is recommended.[3][5] |
| Respiratory Protection | Face mask or respirator | A face mask is essential to protect against inhalation of dust or vapors.[3][6] In situations where dust or aerosols may be generated, a respirator may be necessary.[6] |
| Foot Protection | Closed-toe shoes | Appropriate shoes that cover the entire foot are required in a laboratory setting.[4] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical to minimize risks and environmental impact.
Step-by-Step Handling Protocol
-
Preparation :
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3]
-
Ensure all necessary PPE is worn correctly before handling the compound.
-
Equilibrate the this compound container to room temperature before opening to prevent moisture condensation.
-
-
Weighing and Aliquoting :
-
Dissolution :
Emergency Procedures
| Incident | First Aid Response |
| Skin Contact | Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, ensuring to separate the eyelids. Seek immediate medical attention.[2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[2][3] |
| Ingestion | Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2][3] |
Disposal Plan
All waste containing this compound must be treated as chemical waste.
-
Solid Waste : Collect any solid waste, including contaminated gloves, wipes, and containers, in a designated and clearly labeled hazardous waste container.[2]
-
Liquid Waste : Collect all liquid waste from the experiment in a sealed, labeled container.[2] Do not dispose of it down the drain.
-
Decontamination : Thoroughly rinse any reusable labware that has come into contact with this compound with a suitable solvent (e.g., ethanol (B145695) or isopropanol) before standard washing procedures.[3] The rinsate should be collected as hazardous liquid waste.
-
Final Disposal : Arrange for the pickup and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. t-boc-N-amido-PEG8-amine, 1052207-59-6 | BroadPharm [broadpharm.com]
- 8. N-Boc-N-bis(PEG8-acid) | BroadPharm [broadpharm.com]
- 9. t-Boc-N-amido-PEG8-acid, 1334169-93-5 | BroadPharm [broadpharm.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
